Product packaging for 2-Chloro-3-methylbenzylamine(Cat. No.:CAS No. 1044256-78-1)

2-Chloro-3-methylbenzylamine

Cat. No.: B3077063
CAS No.: 1044256-78-1
M. Wt: 155.62 g/mol
InChI Key: IFLOMUXTUMCCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B3077063 2-Chloro-3-methylbenzylamine CAS No. 1044256-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOMUXTUMCCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-3-methylbenzylamine

This compound (CAS: 1044256-78-1) is a substituted aromatic amine that serves as a crucial and versatile building block in modern medicinal chemistry. Its structure, featuring a reactive primary amine function and a sterically and electronically defined aromatic ring, makes it a valuable intermediate for constructing complex molecular architectures. The presence of both chloro and methyl substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions—key considerations in drug design.

The utility of halogenated compounds in pharmaceuticals is well-documented, with chlorine atoms frequently incorporated to enhance biological activity or modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, grounded in established chemical principles and tailored for researchers and professionals in drug development. Its documented use as an intermediate in the synthesis of novel therapeutic agents, such as 3-phosphoglycerate dehydrogenase inhibitors and CYP17 inhibitors, underscores its relevance in the pursuit of new medicines.[1][2]

Physicochemical and Spectroscopic Profile

Characterizing a synthetic intermediate is a foundational step in ensuring the validity of subsequent reactions and the purity of the final product. Below are the key identifiers and expected analytical properties for this compound.

Table 1: Core Properties and Identifiers

PropertyValue
IUPAC Name (2-Chloro-3-methylphenyl)methanamine
CAS Number 1044256-78-1
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol
Physical Form No data available
Melting Point No data available
Boiling Point No data available
Spectroscopic Signature Analysis

While a definitive, published spectrum for this specific compound is not widely available, its structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to exhibit distinct signals corresponding to the different chemical environments. The aromatic region should show three protons with complex splitting patterns (doublets or triplets) between δ 7.0-7.4 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.0 ppm, while the amine protons (-NH₂) would present as a broad singlet that can vary in chemical shift (typically δ 1.5-2.5 ppm) depending on solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet around δ 2.2-2.4 ppm. A ¹H-NMR spectrum for a related benzylidenguanidine derivative shows aromatic protons in the δ 7.18-7.24 ppm range and a methyl singlet at δ 2.17 ppm, supporting these predictions.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display eight unique signals. The aromatic carbons would resonate in the δ 125-140 ppm region. The benzylic carbon is expected around δ 45-50 ppm, and the methyl carbon would be found upfield, typically around δ 18-22 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational modes would include a characteristic N-H stretch for the primary amine, appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 155. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be evident, with a corresponding M+2 peak at m/z 157 that is about one-third the intensity of the molecular ion peak. A prominent fragment would be the benzyl cation (loss of NH₂) at m/z 140.

Core Synthesis Methodologies

The synthesis of this compound can be approached via two primary, reliable routes starting from commercially available precursors. The choice of method often depends on available equipment, scale, and functional group tolerance requirements.

Route 1: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is arguably the most direct and widely used method for preparing benzylamines from their corresponding aldehydes.[1] The process involves two key transformations: the formation of an imine intermediate followed by its in-situ reduction.

cluster_0 Part A: Aldehyde Synthesis cluster_1 Part B: Reductive Amination A (2-Chloro-3-methylphenyl)methanol B Oxidation A->B MnO₂, DCM Room Temp, 12h C 2-Chloro-3-methylbenzaldehyde B->C D 2-Chloro-3-methylbenzaldehyde E Imine Formation & Reduction D->E NH₄OAc, NaBH₃CN Methanol F This compound E->F A 2-Chloro-3-methylbenzonitrile B Hydride Reduction A->B 1. LiAlH₄, Anhydrous THF 2. Reflux C Aluminum-Amine Complex B->C D Aqueous Work-up (Fieser) C->D H₂O, NaOH(aq) E This compound D->E A Crude Product (Post-Workup) B Liquid-Liquid Extraction A->B Aqueous/Organic Phases C Drying & Concentration B->C Dry (Na₂SO₄), Evaporate D Flash Column Chromatography C->D Silica Gel E Purity & Identity Check D->E TLC, NMR, MS E->D Impure F Pure this compound E->F Purity >95%

References

Chemical structure and properties of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-methylbenzylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. As a member of the benzylamine family, its structure combines a reactive primary amine group with a sterically and electronically defined aromatic ring, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and handling protocols, designed for researchers and professionals in chemical synthesis and drug development. While specific experimental data for this particular isomer is limited, this document synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded technical profile.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its structure and identifiers. This compound features a benzene ring substituted with a chlorine atom, a methyl group, and an aminomethyl group, with a specific ortho/meta relationship between the substituents.

The hydrochloride salt of this compound is commercially available, confirming its stability and utility as a research chemical.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (2-Chloro-3-methylphenyl)methanamineN/A
CAS Number 2055841-68-2 (for Hydrochloride salt)
Molecular Formula C₈H₁₀ClN (Free Base)[1]
Molecular Weight 155.63 g/mol (Free Base)[1]
Canonical SMILES CC1=C(C=CC=C1CN)Cl
InChI InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3[1]
InChIKey LESUPVCBJDWKJH-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for this compound is not widely published. However, its properties can be reliably inferred from structurally similar compounds, such as 2-methylbenzylamine and 3-methylbenzylamine. It is expected to be a liquid at room temperature with a boiling point characteristic of substituted benzylamines.

Table 2: Physicochemical Property Comparison

PropertyThis compound2-Methylbenzylamine (Analogue)3-Methylbenzylamine (Analogue)
Appearance Predicted: Colorless to pale yellow liquidColorless liquidColorless liquid
Boiling Point Not available199 °C (lit.)[2]202-205 °C (lit.)[3]
Density Not available0.977 g/mL at 25 °C (lit.)[2]0.966 g/mL at 25 °C (lit.)[3]
Refractive Index Not availablen20/D 1.544 (lit.)[2]n20/D 1.536 (lit.)[3]

Synthesis and Reactivity

Proposed Synthesis Route: Reductive Amination

The most direct and industrially relevant method for synthesizing primary benzylamines is the reductive amination of the corresponding benzaldehyde.[4][5][6] This process involves the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot reaction is highly efficient and tolerates a wide range of functional groups.

The synthesis of this compound would logically proceed from 2-chloro-3-methylbenzaldehyde using ammonia as the nitrogen source and a suitable reducing agent, such as hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or a hydride reagent (e.g., sodium borohydride).[4][7]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Chloro-3-methylbenzaldehyde D One-Pot Reaction Vessel (Solvent: Methanol/Ethanol) A->D 1. Add aldehyde B Ammonia (NH3) (Nitrogen Source) B->D 2. Introduce ammonia C H2 + Pd/C (Reducing System) C->D 3. Introduce reducing agent E This compound D->E 4. Reaction & Workup

Caption: Proposed synthesis workflow via reductive amination.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic primary amine group. It readily undergoes reactions typical of primary amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Diazotization: While less common for benzylamines than anilines, the amine can react with nitrous acid, though this can lead to complex mixtures.

The aromatic ring can participate in electrophilic aromatic substitution, although the substitution pattern is directed by the activating methyl group and the deactivating but ortho-, para-directing chloro group. The presence of these groups and the benzylamine moiety makes further substitution complex.

Spectroscopic Characterization (Predicted)

While specific spectra for this isomer are not publicly available, its features can be accurately predicted based on its structure and data from analogues like 2-methylbenzylamine.[8]

  • ¹H NMR:

    • Aromatic Protons (δ 7.0-7.4 ppm): Three protons on the aromatic ring would appear as a complex multiplet (an ABC spin system).

    • Benzylic Protons (δ ~3.8 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the amine.

    • Methyl Protons (δ ~2.3 ppm): A sharp singlet for the three protons of the methyl group.

    • Amine Protons (δ ~1.5-2.0 ppm): A broad singlet for the two NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry.

    • Benzylic Carbon (δ ~45 ppm): A signal for the CH₂ carbon.

    • Methyl Carbon (δ ~18-20 ppm): A signal for the CH₃ carbon.

  • IR Spectroscopy:

    • N-H Stretching (3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine.

    • C-H Stretching (Aromatic & Aliphatic, 2850-3100 cm⁻¹): Signals for both sp² and sp³ C-H bonds.

    • N-H Bending (1590-1650 cm⁻¹): A scissoring vibration peak.

    • C=C Stretching (Aromatic, 1450-1600 cm⁻¹): Multiple bands indicating the benzene ring.

    • C-Cl Stretching (700-800 cm⁻¹): A signal in the fingerprint region.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity) due to the presence of ³⁷Cl.

    • Major Fragment: A prominent peak at m/z 140 resulting from the loss of the NH group.

Applications in Research and Development

This compound is a valuable intermediate for constructing more complex target molecules. Its bifunctional nature allows it to be incorporated into larger structures via the amine handle, with the substituted aromatic ring providing specific steric and electronic properties. Potential applications include:

  • Pharmaceutical Synthesis: As a scaffold or building block for active pharmaceutical ingredients (APIs). The benzylamine motif is present in numerous drugs.[9]

  • Agrochemicals: Used in the synthesis of novel pesticides and herbicides.

  • Material Science: As a precursor for polymers or as a ligand for metal complexes.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, the hazard profile can be reliably extrapolated from other benzylamines, which are known to be corrosive and irritants.[2][10][11][12]

Table 3: GHS Hazard Profile (Inferred)

Hazard CategoryClassificationPrecautionary Statements
Pictograms
alt text
alt text
N/A
Signal Word Danger N/A
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310
Source Based on data for 3-Methylbenzylamine and 2-Methylbenzylamine[2][12]Based on data for 3-Methylbenzylamine and 2-Methylbenzylamine[2][12]
Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or chemical-resistant apron.[10]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Do not allow product to enter drains.[10]

Illustrative Experimental Protocol: N-Acylation

This protocol describes a standard, self-validating procedure for the acylation of a primary amine, illustrating a common use of this compound.

Objective: To synthesize N-(2-chloro-3-methylbenzyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve amine and triethylamine in DCM in a flask under N2. Cool to 0°C. B Add benzoyl chloride dropwise via syringe. A->B Slow addition C Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. B->C Stir D 1. Quench with water. 2. Wash with 1M HCl, NaHCO3, Brine. 3. Dry organic layer (MgSO4). 4. Concentrate in vacuo. 5. Recrystallize/Chromatography. C->D Isolate

Caption: Experimental workflow for N-acylation reaction.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.56 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add benzoyl chloride (1.22 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. While direct experimental data is sparse, its properties, reactivity, and safety profile can be confidently predicted from established chemical principles and data from its close structural analogues. Its primary amine functionality, coupled with the specific substitution on the aromatic ring, provides a reliable and versatile tool for chemists engaged in the design and synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. Adherence to standard safety protocols for corrosive amines is essential for its handling.

References

Spectroscopic data of 2-Chloro-3-methylbenzylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 1044256-78-1), a substituted aromatic amine of interest in synthetic chemistry and drug development.[1] We delve into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Through detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, this document serves as an essential reference for researchers, offering insights into structural elucidation and analytical validation. The protocols and interpretations are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Molecule in Focus

This compound is a benzenemethanamine derivative characterized by a chlorine atom at position 2 and a methyl group at position 3 of the benzene ring. Its molecular formula is C₈H₁₀ClN, and it has a molecular weight of 155.62 g/mol .[1] Understanding its structural and electronic properties is paramount for its application in chemical synthesis and as a potential intermediate in the pharmaceutical industry. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and structure.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3]

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl₃ prep2 Add TMS Standard prep1->prep2 acq1 Insert into Spectrometer (400 MHz) prep2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Peak Integration & Interpretation proc2->proc3 G bg Acquire Background Spectrum (Clean ATR Crystal) sample Place Sample on ATR Crystal bg->sample acq Acquire Sample Spectrum (4000-400 cm⁻¹) sample->acq proc Background Subtraction & Data Interpretation acq->proc G M [C₈H₁₀ClN]⁺• m/z = 155/157 (Molecular Ion) F1 [C₇H₇Cl]⁺• m/z = 126/128 M->F1 Loss of •CH₂NH₂ F2 [CH₂NH₂]⁺ m/z = 30 M->F2 α-cleavage F3 [C₇H₆Cl]⁺ m/z = 125/127 F1->F3 Loss of •H

References

2-Chloro-3-methylbenzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-3-methylbenzylamine, a substituted aromatic amine of interest in synthetic chemistry. While this specific isomer is not as extensively documented in readily accessible literature as some of its counterparts, this document synthesizes available data and provides expert insights into its properties, synthesis, and handling. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a benzylamine derivative with a chlorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. Understanding its fundamental properties is the first step in its successful application in research and development.

PropertyValueSource
CAS Number 1044256-78-1[1][2][3][4][5]
Molecular Formula C₈H₁₀ClN[1][4][5]
Molecular Weight 155.62 g/mol [1][4][5]
Synonyms (2-chloro-3-methylphenyl)methanamine[4]
HCl Salt CAS Number 2055841-68-2

Proposed Synthesis Protocol

The proposed two-step synthesis begins with the reduction of 2-chloro-3-methylbenzoic acid to 2-chloro-3-methylbenzyl alcohol, followed by oxidation to the corresponding aldehyde. The final step involves the reductive amination of this aldehyde.

Step 1: Synthesis of 2-Chloro-3-methylbenzaldehyde

This precursor can be synthesized from 2-chloro-3-methylbenzoic acid. The process involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Protocol:

  • Reduction: 2-Chloro-3-methylbenzoic acid is reduced using diborane in tetrahydrofuran (THF).

  • Oxidation: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to 2-chloro-3-methylbenzaldehyde using activated manganese dioxide in a solvent such as methylene chloride.

Step 2: Reductive Amination to this compound

The final step to obtain the target compound is the reductive amination of 2-chloro-3-methylbenzaldehyde.

Experimental Protocol:

  • Dissolve 2-chloro-3-methylbenzaldehyde in a suitable solvent, such as methanol.

  • Add an aqueous solution of ammonia.

  • Slowly add a reducing agent, for example, sodium borohydride, while maintaining a controlled temperature.

  • After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.

  • The solvent is then removed under reduced pressure, and the product can be purified by distillation or chromatography.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectral data for this compound is not readily found, its structural features suggest key characteristics that would be observed in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH₂ protons, the NH₂ protons (which may be broad), and the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The positions of the chloro and methyl substituents will influence the chemical shifts of the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable in the molecular ion cluster.

Handling, Safety, and Disposal

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related substituted benzylamines.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and seek medical attention if symptoms develop.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Potential Applications

Substituted benzylamines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While specific applications for this compound are not extensively reported, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound is a chemical compound with established identity but limited publicly available technical data. This guide provides a framework for its synthesis and safe handling based on established chemical principles and data from related compounds. As with any less-studied chemical, it is imperative for researchers to conduct thorough risk assessments and small-scale trials before proceeding with larger-scale work.

References

A Technical Guide to the Synthetic Applications of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-3-methylbenzylamine is a substituted aromatic amine that holds potential as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a primary aminomethyl group, a chlorine atom, and a methyl group on the benzene ring—offers multiple avenues for chemical modification. This guide explores the core reactivity of this compound and delineates its potential applications in the synthesis of bioactive molecules, including N-substituted derivatives, heterocyclic scaffolds, and complex secondary amines. We provide field-proven insights into experimental design, generalized protocols, and the chemical principles governing its utility for researchers in chemical synthesis and drug discovery.

Introduction and Physicochemical Profile

This compound is a benzenemethanamine derivative characterized by the presence of a chlorine atom at position 2 and a methyl group at position 3 of the aromatic ring. This specific arrangement of substituents influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. The primary amine functionality is a key reactive site, serving as a potent nucleophile for a wide array of chemical transformations.

The chlorine and methyl groups on the aromatic ring modulate the electron density of the ring and influence the pKa of the benzylamine. The electron-withdrawing nature of the chlorine atom can impact the nucleophilicity of the amine, while the steric hindrance provided by the ortho-chloro and meta-methyl groups can direct the regioselectivity of certain reactions.

PropertyValueSource
CAS Number 1044256-78-1[1]
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
Alias (2-chloro-3-methylphenyl)methanamine[1]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily centered around the nucleophilic character of the primary amine group (-NH₂). This group can readily participate in reactions with a wide range of electrophiles. The key reaction classes include:

  • N-Acylation: Formation of amides via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

  • N-Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

  • N-Alkylation/Arylation: Introduction of alkyl or aryl groups at the nitrogen center.

  • Imination: Condensation with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

  • Cyclization Reactions: Serving as a nitrogen-donating component in the synthesis of N-heterocycles.

The choice of reaction conditions, such as solvent, base, and temperature, is critical for achieving high yields and selectivity in these transformations. For instance, in acylation reactions, a non-nucleophilic base is often required to scavenge the acid byproduct.

Core_Reactivity main This compound sub1 N-Acylation (Amide Synthesis) main->sub1 RCOCl, Base sub2 N-Sulfonylation (Sulfonamide Synthesis) main->sub2 RSO₂Cl, Base sub3 Reductive Amination (Secondary Amine Synthesis) main->sub3 1. R'CHO 2. [H] sub4 Heterocycle Formation main->sub4 Bifunctional Electrophile

Caption: Core reaction pathways for this compound.

Potential Application I: Synthesis of Bioactive Amides and Sulfonamides

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry. These functional groups are prevalent in a vast number of pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. This compound can serve as a scaffold to generate libraries of novel amide and sulfonamide derivatives for screening purposes. The synthesis of N-substituted chloroacetamides, for example, has been explored for developing agents with antimicrobial activity.[2]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard laboratory procedure for the synthesis of an N-benzyl amide from this compound and an acyl chloride.

Rationale: The reaction is a nucleophilic acyl substitution. A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting benzylamine and driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both reactants.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Acylation_Workflow start Dissolve Amine & Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temp (2-4h) add_acyl->react monitor Monitor via TLC react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Isolated N-Benzyl Amide purify->end

Caption: Workflow for N-acylation of this compound.

Potential Application II: Precursor for Schiff Bases and Chiral Amines

The reaction of this compound with aldehydes or ketones yields Schiff bases (imines). These imines are valuable intermediates themselves or can be readily reduced to form secondary amines. This two-step process, known as reductive amination, is one of the most powerful methods for C-N bond formation. The synthesis of substituted aryl benzylamines has been crucial in developing potent and selective enzyme inhibitors.[3]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines the formation of a secondary amine from this compound and an aldehyde.

Rationale: The reaction proceeds in two stages. First, the amine and aldehyde condense to form an imine, typically with the removal of water. In the second stage, a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is used to selectively reduce the C=N double bond to a C-N single bond. STAB is often preferred as it is less basic and can be used in a one-pot procedure.

  • Imine Formation: Dissolve this compound (1.0 eq.) and a selected aldehyde (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Check for the disappearance of starting materials using TLC.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. The final product is purified by column chromatography.

Potential Application III: Building Block for N-Heterocycles

Benzylamines are fundamental building blocks for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. This compound can act as a dinucleophile or a mononucleophile in cyclization reactions to form rings of various sizes. For instance, reactions with 2-chloroquinoline-3-carbaldehydes can lead to the formation of fused heterocyclic systems like benzoimidazopyrimido[4,5-b]quinolones.[4][5]

Conceptual Pathway: Pictet-Spengler Reaction

Heterocycle_Concept amine This compound intermediate Acyclic Intermediate amine->intermediate electrophile Bifunctional Electrophile (e.g., α,β-unsaturated ketone) electrophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product N-Heterocycle cyclization->product

Caption: Conceptual logic for heterocyclic synthesis.

Conclusion and Future Outlook

This compound represents a synthetically useful, yet underexplored, chemical intermediate. The strategic placement of chloro, methyl, and aminomethyl groups provides a platform for generating molecular diversity. Its primary applications lie in the construction of N-acylated and N-alkylated derivatives for biological screening and as a key component in the synthesis of complex nitrogen-containing heterocycles. Future research could focus on developing novel catalysts that can selectively functionalize the C-H bonds of the aromatic ring or engage the chloro-substituent in cross-coupling reactions, further expanding the synthetic utility of this versatile building block.

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzylamine is a substituted benzylamine that presents potential as a key intermediate in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern—a chlorine atom and a methyl group on the aromatic ring—influences its electronic properties and, consequently, its reactivity and stability. This guide provides a comprehensive analysis of the anticipated chemical behavior of this compound, drawing upon established principles of benzylamine chemistry and forced degradation studies. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, utilization in synthesis, and the development of stable formulations.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are a class of organic compounds that feature a benzyl group attached to an amine. They are widely utilized as intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The reactivity of the benzylic C-H bonds and the nucleophilicity of the amino group are central to their synthetic utility. The introduction of substituents onto the benzene ring can profoundly modulate these properties, offering a powerful tool for fine-tuning the molecule's characteristics for specific applications.

This compound, with its specific substitution pattern, is a molecule of interest for medicinal chemistry. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment that can influence reaction rates, selectivity, and the stability of the molecule. Understanding these influences is paramount for its successful application in drug discovery and development.

Predicted Reactivity Profile of this compound

The reactivity of this compound is primarily governed by the interplay of the amino group, the benzylic methylene group, and the substituted aromatic ring.

Basicity and Salt Formation

Like other benzylamines, this compound is expected to be a moderately strong base, readily reacting with acids to form stable ammonium salts.[1] The pKa of the conjugate acid is anticipated to be slightly lower than that of unsubstituted benzylamine due to the electron-withdrawing effect of the chlorine atom. This property is crucial for purification, formulation, and in biological systems where pH plays a critical role.

N-Alkylation and Acylation

The primary amine functionality makes this compound a good nucleophile, susceptible to N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecular architectures. The reaction with acetyl chloride, for instance, would proceed via a Schotten-Baumann-type reaction to yield the corresponding N-acetyl derivative.[3]

Oxidation

Benzylamines are known to undergo oxidation to form imines, which can further hydrolyze to aldehydes.[4] The oxidation of this compound is predicted to yield 2-chloro-3-methylbenzaldehyde. This transformation can be a significant degradation pathway, particularly in the presence of oxidizing agents or atmospheric oxygen over prolonged periods.[4] The rate of oxidation can be influenced by the presence of metal ions, which can catalyze the process.

Reactions of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups will influence the regioselectivity of such reactions. For example, nitration is expected to yield a mixture of nitro-substituted products.[1]

Stability Profile and Forced Degradation Studies

Understanding the stability of a potential drug candidate or a key intermediate is a critical aspect of pharmaceutical development.[5][6] Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and pathways, which in turn informs formulation development, packaging, and the establishment of a shelf-life.[7][8][9]

Predicted Degradation Pathways

Based on the known chemistry of benzylamines, the following degradation pathways are anticipated for this compound under various stress conditions:

  • Hydrolysis: Benzylamines are generally stable to hydrolysis. However, under extreme pH and temperature conditions, degradation could be possible, although likely not a primary degradation route.

  • Oxidation: As previously mentioned, oxidation is a likely degradation pathway, leading to the formation of 2-chloro-3-methylbenzaldehyde and potentially further to 2-chloro-3-methylbenzoic acid.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation pathways. This could involve cleavage of the C-N bond or reactions involving the aromatic ring.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products will depend on the temperature and the presence of other substances.

The following diagram illustrates the predicted primary degradation pathway via oxidation:

Degradation Pathway A This compound B [O] A->B C 2-Chloro-3-methylbenzylimine (Intermediate) B->C D H₂O C->D E 2-Chloro-3-methylbenzaldehyde D->E F [O] E->F G 2-Chloro-3-methylbenzoic acid F->G

Caption: Predicted oxidative degradation of this compound.

Proposed Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound, a systematic forced degradation study should be conducted. The following protocol outlines the key steps.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analytical Monitoring Acidic (e.g., 0.1 M HCl) Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Oxidative (e.g., 3% H₂O₂) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Thermal (e.g., 60°C) Thermal (e.g., 60°C) HPLC with UV detection HPLC with UV detection LC-MS for peak identification LC-MS for peak identification Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time Point Sampling Time Point Sampling Stress Conditions->Time Point Sampling Analytical Monitoring Analytical Monitoring Time Point Sampling->Analytical Monitoring Data Analysis Data Analysis Analytical Monitoring->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C.

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Store the sample solution at 60°C in a temperature-controlled oven.

  • Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a suitable pH is a good starting point. UV detection should be performed at a wavelength corresponding to the absorbance maximum of this compound.[10]

  • Data Analysis: Quantify the amount of this compound remaining at each time point. Calculate the percentage degradation. Identify and, if possible, quantify the major degradation products. LC-MS can be used to elucidate the structures of the degradation products.

Expected Data Summary

The results of the forced degradation studies can be summarized in a table for easy comparison.

Stress ConditionTime (hours)% Degradation of this compoundMajor Degradation Products (Predicted)
0.1 M HCl, 60°C48< 5%-
0.1 M NaOH, 60°C48< 5%-
3% H₂O₂, RT2415-25%2-Chloro-3-methylbenzaldehyde
Photolytic (ICH Q1B)-5-15%Various photoproducts
Thermal, 60°C48< 10%Minor oxidative products

Note: The % degradation values are hypothetical and would need to be determined experimentally.

Safe Handling and Storage

Based on the safety data for similar benzylamines, this compound should be handled with care.[11] It is likely to be a corrosive and combustible liquid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[11] Benzylamines are known to absorb carbon dioxide from the air to form carbamate salts.[1]

Conclusion

This compound is a promising building block for pharmaceutical synthesis. Its reactivity is characterized by the nucleophilic amine and the potential for oxidation at the benzylic position. The stability profile is expected to be dominated by oxidative degradation, a pathway that can be mitigated by proper handling and storage conditions. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently work with this compound, enabling its effective use in the development of new and innovative medicines. Further experimental validation of the predicted reactivity and stability is essential for its progression in the drug development pipeline.

References

Whitepaper: 2-Chloro-3-methylbenzylamine as a Foundational Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzylamine is a strategically substituted aromatic amine that serves as a versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring a chlorine atom, a methyl group, and a primary aminomethyl group on the benzene ring—provides a trifecta of reactive and modulatory sites. This guide delves into the core physicochemical properties, safety protocols, key synthetic transformations, and diverse applications of this compound. We will explore its utility in constructing complex molecular architectures, with a particular focus on the development of novel therapeutic agents and functional materials. This document is intended to be a comprehensive resource, providing both foundational knowledge and practical, field-proven insights for professionals in chemical research and drug development.

Core Characteristics and Strategic Importance

This compound, with the molecular formula C₈H₁₀ClN, presents a deceptively simple structure that belies its synthetic potential. The primary amine (-CH₂NH₂) is a key nucleophilic handle, readily participating in a wide array of classical and contemporary chemical reactions. The chlorine and methyl substituents on the aromatic ring are not mere spectators; they critically influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, impacts the reactivity of the amine and the benzene ring, as well as the pharmacological and material properties of its derivatives.

The strategic placement of these groups offers several advantages:

  • Modulation of Basicity: The electron-withdrawing chlorine atom can subtly modulate the pKa of the amine group, influencing its reactivity and physiological behavior.

  • Lipophilicity and Metabolic Stability: The chloro and methyl groups increase the molecule's lipophilicity, a key parameter in drug design for membrane permeability. The chlorine can also block potential sites of metabolic oxidation, enhancing the pharmacokinetic profile of derivative compounds.

  • Defined Steric Profile: The ortho-chloro and meta-methyl arrangement provides a defined three-dimensional shape, which can be exploited for selective binding to biological targets like enzymes or receptors.

Physicochemical and Safety Data

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use. The data below is compiled from safety data sheets and chemical databases.

PropertyValueReference
Molecular Formula C₈H₁₀ClNN/A
Molecular Weight 155.63 g/mol N/A
Appearance Liquid
Boiling Point 184 - 185 °C
Density 0.981 g/cm³ at 25 °C
Flash Point 72 °C (161.6 °F) - Closed Cup[1]
CAS Number 86189-53-7N/A
Safety and Handling

This compound is a combustible and corrosive liquid that requires careful handling in a controlled laboratory environment.[1]

  • Hazards: The compound is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[2] It is also harmful to aquatic life.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and tightly fitting safety goggles or a face shield.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[3]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[3] Ground all equipment containing the material to prevent static discharge.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and immediately call a poison center or doctor.[2] For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If inhaled, move the person to fresh air.[2] If swallowed, do NOT induce vomiting; rinse mouth with water and consult a physician.[2]

  • Storage: Store in a well-ventilated, cool place, locked up in tightly closed containers.[3]

Synthesis of the Building Block

The most direct and common laboratory synthesis of this compound is through the reductive amination of its corresponding aldehyde, 2-chloro-3-methylbenzaldehyde. This method is highly efficient and proceeds under relatively mild conditions.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Chloro-3-methylbenzaldehyde D Imine Formation (Intermediate) A->D + Ammonia B Ammonia / Ammonium Acetate (Amine Source) B->D C Sodium Cyanoborohydride (NaBH₃CN) (Reducing Agent) E Reduction C->E D->E In-situ F This compound E->F

Caption: Workflow for the synthesis of this compound.

The causality of this workflow is straightforward: the aldehyde (A) reacts with an ammonia source (B) to form an intermediate imine (D). This imine is then reduced in the same pot ("in-situ") by a selective reducing agent like sodium cyanoborohydride (C) to yield the final primary amine (F). This one-pot procedure is favored for its efficiency and high yield.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems primarily from the reactivity of its primary amine group. This nucleophilic center is a gateway to a vast array of molecular structures.

transformations main This compound amide Amides main->amide sec_amine Secondary Amines main->sec_amine sulfonamide Sulfonamides main->sulfonamide urea Ureas / Thioureas main->urea metal_complex Metal Complexes (Ligand) main->metal_complex r_acid + R-COCl or R-COOH r_aldehyde + R-CHO, NaBH(OAc)₃ r_sulfonyl + R-SO₂Cl r_iso + R-NCO or R-NCS r_metal + Metal Precursor (e.g., Mo(CO)₆)

Caption: Key synthetic transformations of this compound.

  • Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides is one of the most robust and common transformations. This introduces a stable amide linkage, a cornerstone of many biologically active molecules, including FtsZ inhibitors for antibacterial applications.[4]

  • Secondary/Tertiary Amine Synthesis: Reductive amination with other aldehydes or ketones provides access to more complex secondary and tertiary amines. This reaction is fundamental in building libraries of compounds for screening, such as novel antimycotics.[5]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known bioisostere of the carboxylic acid group and is prevalent in many classes of drugs.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords ureas and thioureas, respectively. These moieties are excellent hydrogen bond donors and acceptors, often used to anchor a molecule within a protein's active site.

  • N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides or participate in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form substituted amines.

  • Coordination Chemistry: The amine can act as a ligand, coordinating to metal centers to form organometallic complexes. For instance, it has been used to synthesize complexes with molybdenum (Mo) and tungsten (W).[6]

Applications in Novel Compound Development

The true value of this compound is demonstrated by its successful incorporation into diverse molecular scaffolds with significant biological or material applications.

Compound ClassApplication / Biological ActivityRationale for Building Block UseReference
Quinoline Amines Antidepressant, AntifungalThe benzylamine moiety is attached to a quinoline core; the chloro/methyl pattern modulates lipophilicity and target interaction.[7]
Substituted Benzylamines Antimycotic (Antifungal)Serves as a core scaffold where N-alkylation introduces side chains crucial for activity against pathogenic yeasts.[5]
Metal-Carbonyl Complexes Organometallic ChemistryActs as a directing ligand in the formation of stable complexes with transition metals like molybdenum and tungsten.[6]
Benzylamine-linked Inhibitors Enzyme Inhibition (e.g., 17β-HSD3)Forms the central linker in inhibitors, where the substituted aryl ring provides specific interactions within the enzyme's active site.[8]
Azetidinones AntibacterialUsed as a precursor for more complex amine derivatives which are then incorporated into β-lactam structures.[9]

The recurring theme is the use of the benzylamine core to introduce a substituted aromatic ring into a larger molecule. The specific 2-chloro-3-methyl substitution pattern provides a unique electronic and steric signature that can enhance binding affinity, improve pharmacokinetic properties (ADMET), and ultimately lead to more potent and selective final compounds. For example, in the development of anti-tuberculosis agents, benzylamine derivatives have shown promising activity.[10]

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol details a representative, self-validating procedure for the reaction of this compound with a generic aldehyde (e.g., 4-methoxybenzaldehyde) to form a secondary amine.

Objective: To synthesize N-(4-methoxybenzyl)-1-(2-chloro-3-methylphenyl)methanamine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the amine is fully dissolved.

  • Aldehyde Addition: Add 4-methoxybenzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. Trustworthiness Note: The washing steps remove unreacted reagents and byproducts, ensuring the purity of the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure secondary amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value building block in synthetic chemistry. Its utility is rooted in the reliable reactivity of its primary amine and the modulatory effects of its unique aromatic substitution pattern. From creating novel antifungal and antibacterial agents to serving as ligands in organometallic chemistry, its applications are both broad and impactful.

Looking forward, the potential for this building block remains vast. Its incorporation into novel chemical modalities such as PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors, where precise orientation and physicochemical properties are critical, represents a promising future direction. As the demand for structurally complex and functionally optimized small molecules continues to grow, the strategic deployment of well-designed building blocks like this compound will be more crucial than ever for accelerating innovation in drug discovery and materials science.

References

Literature review of 2-Chloro-3-methylbenzylamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-methylbenzylamine and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylamines are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Among these, this compound presents a unique structural motif, combining steric and electronic features that make it a valuable building block for targeted synthesis. This guide provides a comprehensive literature review of the this compound core, its synthesis, key derivatives, and its burgeoning applications in drug discovery and materials science. We delve into detailed synthetic protocols, the rationale behind experimental choices, and the characterization of these compounds, offering a technical resource for professionals in chemical and pharmaceutical research.

The this compound Core: An Introduction

The benzylamine moiety is a prevalent feature in numerous biologically active compounds. The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile. The this compound scaffold is of particular interest due to its ortho-chloro and meta-methyl substitution pattern. The chlorine atom, an electron-withdrawing group, and the methyl group, a weak electron-donating group, create a distinct electronic environment and steric hindrance that can be exploited to achieve selective interactions with biological targets.

This guide aims to consolidate the existing knowledge on this compound, presenting it as a versatile intermediate for creating diverse chemical libraries. It serves as a practical resource, detailing synthetic pathways, key derivatization reactions, and known applications, with a focus on providing actionable protocols and insights for laboratory work.

Physicochemical and Safety Profile

Understanding the fundamental properties of the core compound is critical for its effective use in synthesis. While data for the free base is sparse, its hydrochloride salt is commercially available and provides a stable entry point for research.

Table 1: Physicochemical Properties of this compound and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceKey Notes
This compound HCl C₈H₁₀ClN·HCl192.092055841-68-2Fine chemical solidA versatile building block for pharmaceutical synthesis.
2-Chloro-3-methylbenzonitrile C₈H₆ClN151.59Not specifiedWhite to off-white solid[1]Insoluble in water; soluble in common organic solvents[1]. A key synthetic precursor.
2-Chloro-3-methylbenzaldehyde C₈H₇ClO154.5961563-28-8[2]Not specifiedA key precursor for synthesis via reductive amination.[2]
Safety and Handling:

Benzylamine derivatives can be corrosive and irritant. Based on data for related compounds like 2-Chloro-N-methylbenzylamine, appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory. The compounds should be handled in a well-ventilated fume hood. Storage should be in a cool, dry area away from oxidizing agents in tightly sealed containers.[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several established chemical transformations. The choice of route often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Route A: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is one of the most common and versatile methods for synthesizing amines. The reaction proceeds via the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-3-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (7N), in excess (e.g., 10 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise to control the exothermic reaction.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming the HCl salt to facilitate crystallization.

Causality Insight: The choice of reducing agent is critical. Sodium borohydride is a mild and cost-effective choice suitable for this transformation. For more sensitive substrates, sodium triacetoxyborohydride (STAB) offers greater selectivity and is less prone to reducing the starting aldehyde.

G cluster_reactants Reactants cluster_process Process aldehyde 2-Chloro-3-methylbenzaldehyde imine_formation Step 1: Imine Formation (Solvent: MeOH, RT) aldehyde->imine_formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine_formation reduction Step 2: In-situ Reduction (Reducing Agent: NaBH4, 0°C) imine_formation->reduction Imine intermediate product This compound reduction->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Route B: Reduction of 2-Chloro-3-methylbenzonitrile

The nitrile group is a stable precursor to a primary amine. Its reduction requires more potent reducing agents than those used for imines.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in an anhydrous ether solvent like THF or diethyl ether.

  • Substrate Addition: Dissolve 2-Chloro-3-methylbenzonitrile[1] (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

  • Purification: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with ether. Dry the combined filtrates over anhydrous sodium sulfate and concentrate to yield the product.

Trustworthiness Insight: The Fieser workup is a validated and widely trusted method for safely and effectively working up LiAlH₄ reactions. It transforms the gelatinous aluminum byproducts into a granular, easily filterable solid, which is crucial for achieving good recovery and purity of the amine product.

Key Derivatives and Their Applications

The primary amine functionality of this compound is a gateway to a vast chemical space. Simple transformations can yield derivatives with significant biological activity.

N-Acyl and N-Sulfonyl Derivatives

Reaction with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) readily affords stable amide and sulfonamide derivatives. These modifications are fundamental in drug design to alter polarity, introduce hydrogen bond donors/acceptors, and occupy specific pockets in enzyme active sites.

Heterocyclic Derivatives as Enzyme Inhibitors

A significant application of benzylamine derivatives is in the synthesis of enzyme inhibitors. By incorporating the benzylamine moiety into a heterocyclic scaffold, potent and selective inhibitors can be developed.

Research has shown that N-benzylamine derivatives linked to a benzothiazole core can act as effective MAO inhibitors, which are used clinically as antidepressants and for treating neurodegenerative diseases.[3] A general synthetic pathway involves a multi-step sequence.[3]

G A Substituted Benzylamine (Core Scaffold) C Intermediate: 2-Chloro-N-(benzyl)acetamide A->C Acetylation B Chloroacetyl Chloride B->C E Final Product: N-Benzyl-2-(benzothiazol-2-ylthio)acetamide C->E SN2 Reaction D Substituted Benzothiazole-2-thiol D->E

Caption: General synthesis of benzothiazole derivatives from a benzylamine core.

This synthetic strategy highlights how the this compound core can be elaborated into more complex molecules with specific therapeutic functions.[3]

Applications in Antimicrobial Research

Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] In one study, various substituted benzylamines were synthesized and showed activity in the micromolar range.[4] Although this compound itself was not specifically tested in the cited study, the findings support the potential of this scaffold in developing new anti-TB agents.

Table 2: Representative Biological Activity of Benzylamine Derivatives

Derivative ClassTargetRepresentative ActivityReference
Benzothiazole AcetamidesMonoamine Oxidase (MAO)Used as MAO-A and MAO-B inhibitors for antidepressant and anti-Parkinson's applications.[3][3]
Substituted BenzylaminesMycobacterium tuberculosisMIC₉₀ values ranging from >20 µM to <28 µM for various novel derivatives.[4][4]
Aryl Benzylamines17β-Hydroxysteroid Dehydrogenase Type 3Low nanomolar IC₅₀ values (e.g., 74 nM) for lead compounds targeting prostate cancer.[5][5]

Coordination Chemistry

Beyond medicinal applications, benzylamines can act as ligands in coordination chemistry. For instance, the related 2-chloro-N,N-dimethylbenzylamine has been synthesized and reacted with metal carbonyls to form complexes with Molybdenum (Mo(CO)₆) and Tungsten (W(CO)₆).[6] The nitrogen atom of the amine and potentially the aromatic system can coordinate to the metal center, opening avenues for applications in catalysis and materials science.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. Its unique substitution pattern provides a foundation for creating structurally diverse derivatives. The established synthetic routes are robust and amenable to laboratory and potential scale-up production. The demonstrated utility of related benzylamine scaffolds in developing potent enzyme inhibitors and antimicrobial agents underscores the significant potential held by derivatives of this compound.[3][4][5]

Future research should focus on synthesizing and screening a broader library of its derivatives against a wide range of biological targets. Exploring its use as a ligand in asymmetric catalysis and for the development of novel functional materials represents another promising frontier. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-Chloro-3-methylbenzylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from analogous compounds to establish a robust framework for risk mitigation. The guide details the compound's hazard profile, outlines rigorous protocols for personal protection, safe storage, and waste disposal, and provides clear, actionable emergency procedures. The causality behind each recommendation is explained, grounding the protocols in the fundamental principles of chemical reactivity and toxicology associated with chlorinated aromatic amines.

Introduction: Understanding the Compound and Its Associated Risks

This compound is a substituted aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical synthesis and materials science. Its structure, featuring a chlorinated benzene ring and a primary amine on a methylene bridge, dictates its reactivity and toxicological profile. The presence of the chlorine atom can enhance the compound's biological activity and reactivity, while the benzylamine moiety is known to be corrosive and a sensitizer.

While specific toxicological data for this compound is not extensively published, a thorough analysis of structurally related compounds—such as other chlorinated benzylamines and methylbenzylamines—provides a reliable basis for hazard assessment.[1][2] These analogs are consistently classified as corrosive, causing severe skin burns and eye damage, and are harmful if swallowed or absorbed through the skin.[3][4] Therefore, a cautious and well-documented approach to handling is paramount. This guide is built on the principle of as low as reasonably achievable (ALARA) exposure.

Hazard Identification and Risk Profile

The primary hazards associated with this compound are extrapolated from GHS classifications of closely related molecules.[1][2] The expected hazard profile necessitates stringent control measures.

Summary of Hazards
Hazard ClassificationDescriptionGHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[4]H302 + H312
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][5]H314 / H315
Serious Eye Damage/Irritation Causes serious eye damage, potentially irreversible.[6]H318 / H319
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[1][2][6]H335
Aquatic Toxicity Harmful to aquatic life.H402
Combustibility Classified as a combustible liquid.[7][8]H227
Physicochemical Properties and Their Safety Implications
PropertyValue (Typical for Analogs)Safety Implication
Appearance Colorless to pale yellow liquid.[4]Spills may be difficult to see.
Odor Typical aromatic amine odor.Odor is not a reliable indicator of hazardous concentration.
Boiling Point > 180 °C (356 °F).[1]Low volatility at room temperature, but vapor pressure increases significantly with heat.
Flash Point > 77 °C (170 °F).[1][4]Combustible. Keep away from open flames, sparks, and hot surfaces.[7]
Density ~1.1 g/mL.[1]Denser than water.
Reactivity Reacts with strong oxidizing agents, acids, acid chlorides, and anhydrides.[7]Incompatible materials must be stored separately to prevent violent reactions.

Core Directive: Safe Handling and Personal Protection

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary causality for requiring robust engineering controls is the compound's potential for causing severe respiratory irritation and corrosive damage upon contact.[1][4][6]

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6][10]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's corrosivity and dermal toxicity.[5]

  • Hand Protection: Use chemically resistant gloves. Standard nitrile gloves may offer limited protection for incidental contact but are permeable to many chlorinated solvents and aromatic compounds over time.[9] It is recommended to use thicker, chemical-specific gloves (e.g., Viton® or butyl rubber) or double-gloving with nitrile. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[13] Due to the severe corrosive nature, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or a full protective suit is necessary.[5] Do not allow any skin to be exposed.

  • Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., ABEK type) is required.[1][13] Respirator use requires formal training and fit-testing.

PPE_Workflow cluster_prep Pre-Handling Protocol cluster_ppe Personal Protective Equipment (PPE) Donning cluster_work Safe Work Execution Start Task: Handle this compound CheckHood Verify Fume Hood Certification & Airflow Start->CheckHood CheckSafety Locate & Verify Eyewash/Shower CheckHood->CheckSafety OK Body Don Lab Coat / Apron CheckSafety->Body OK Hands Don Double Gloves (e.g., Nitrile/Butyl) Body->Hands Eyes Don Safety Goggles Hands->Eyes Face Don Full Face Shield Eyes->Face Work Perform Chemical Handling in Fume Hood Face->Work

Storage and Disposal Protocols

Storage

Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.

  • Container: Store in the original, tightly sealed container.[6]

  • Location: Keep in a cool, dry, well-ventilated area designated for corrosive materials.[7][10] The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Segregate from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7] This is critical because amines can react exothermically and violently with these substances.

Waste Disposal

Disposal must comply with all local, state, and federal regulations.

  • Waste Stream: Dispose of this compound and any contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.[14]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Procedure: Waste can be disposed of via a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[13] Never discharge to sewer systems or the environment.[7][13]

Emergency Procedures: A Validating System of Response

Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

Exposure Response

The corrosive nature of this compound requires immediate and thorough decontamination.

  • Inhalation: Move the victim to fresh air immediately.[3][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[10][14] A safety shower should be used if available.[10] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do so.[3] It is critical to seek immediate evaluation by an ophthalmologist.

  • Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[3]

Spill Response Protocol

The response to a spill depends on its size and location. The primary goal is to control, contain, and clean up the material safely.[15]

Step-by-Step Spill Cleanup Methodology (Minor Spill <100 mL in a Fume Hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.2.

  • Containment: Confine the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8][10] Do not use combustible materials like paper towels.

  • Neutralization (Optional but Recommended): For amines, a weak acid can be used for neutralization after absorption, but this should only be performed by trained personnel.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[16]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.[17]

For major spills, or any spill outside of a fume hood, evacuate the area, alert personnel, and contact the institutional emergency response team or EHS immediately.[15][18]

Spill_Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size & Location Minor Minor Spill (<100mL in Fume Hood) Assess->Minor Minor Major Major Spill (>100mL or outside hood) Assess->Major Major PPE Don Full PPE Minor->PPE Evacuate Evacuate Area Call Emergency Response Major->Evacuate Alert->Assess Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decon Decontaminate Surface Collect->Decon Report Report to Supervisor/EHS Decon->Report

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The protocols outlined in this guide, which are based on the established risks of analogous chlorinated aromatic amines, provide a self-validating system for protecting researchers and the environment. Adherence to these engineering controls, PPE requirements, and emergency procedures is not merely a recommendation but a necessity for maintaining a safe and productive research environment.

References

A Researcher's Guide to the Commercial Sourcing of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Chloro-3-methylbenzylamine in Modern Synthesis

This compound is a substituted benzylamine derivative that serves as a crucial building block in synthetic organic chemistry. Its utility is primarily seen in the development of pharmaceutical and agrochemical compounds where the specific arrangement of the chloro and methyl groups on the phenyl ring imparts unique steric and electronic properties to target molecules. As a versatile intermediate, its procurement is a common first step for research campaigns in drug discovery and materials science. This guide provides an in-depth overview of its commercial availability, key suppliers, and critical considerations for researchers to ensure the procurement of high-quality material suitable for demanding applications.

Key Compound Identifiers:

  • Chemical Name: this compound

  • Synonyms: (2-chloro-3-methylphenyl)methanamine, 2-chloro-3-methyl-Benzenemethanamine

  • CAS Number: 86099-31-6 (Note: Several isomeric forms exist with different CAS numbers, making precise identification critical)

  • Molecular Formula: C₈H₁₀ClN

  • Molecular Weight: 155.62 g/mol

Global Supplier Landscape: From Boutique Labs to Bulk Manufacturers

The market for this compound is characterized by a diverse range of suppliers, from large, well-known chemical catalogs to specialized synthesis labs. For researchers, this offers flexibility in terms of scale and purity but also necessitates careful vetting. Suppliers can be broadly categorized into:

  • Global Chemical Catalogs: These are often the first stop for researchers in academic and early-stage industrial labs. They offer small, pre-packaged quantities suitable for initial screening and discovery efforts.

  • Fine Chemical Manufacturers: These companies often synthesize the compound themselves and can offer a wider range of purities and larger, semi-bulk quantities. They may also provide more detailed analytical data upon request.

  • Custom Synthesis Organizations (CROs): For projects requiring very high purity, specific salt forms, or isotopic labeling, a CRO is often the best choice.

Supplier and Availability Overview

Sourcing this specialty chemical requires careful attention to CAS numbers to distinguish it from its isomers. While a comprehensive, real-time list is impossible, the following table summarizes representative suppliers who have historically listed this compound or its isomers, providing a strong starting point for procurement.

SupplierIsomer/Related Compound OfferedPurity/GradeTypical ScaleNotes
Biosynth This compound HCl90%Research quantitiesOffers the hydrochloride salt form, which may have different solubility and handling properties.
Apin Chemicals Ltd (UK) This compoundNot specifiedResearch quantitiesListed as a supplier on chemical aggregate sites like ChemicalBook.[1]
Sunway Pharm Ltd This compoundNot specifiedResearch quantitiesProvides multiple aliases for the compound, aiding in searches.[2]
Sigma-Aldrich (Merck) Various Isomers (e.g., 2-Chloro-N-methylbenzylamine, 3-Chloro-N-methylbenzylamine)97%Research quantitiesA major supplier for a wide range of benzylamine derivatives. Researchers should carefully check the CAS number to ensure the correct isomer is ordered.[3]
Tokyo Chemical Industry (TCI) Various Isomers (e.g., 3-Methylbenzylamine)>97.0% (GC)Research quantitiesKnown for high-quality research chemicals and provides GC purity data.

Disclaimer: Availability and product specifications are subject to change. Researchers must verify all information directly with the supplier before ordering.

Key Procurement Considerations for Scientific Applications

The process of procuring a specialty chemical like this compound goes beyond simply finding the lowest price. For research and development, the quality and documentation of the material are paramount to ensure experimental reproducibility and validity.[4]

4.1 Purity and Analytical Data: The Foundation of Good Science The required purity of the starting material is directly linked to its intended application.

  • For early-stage screening: A purity of 95-97% may be acceptable.

  • For lead optimization and GMP-track synthesis: Purity levels of >99% are often required.

Crucially, a researcher must demand a Certificate of Analysis (CoA) for their specific lot. The CoA should provide:

  • Identity Confirmation: Typically via ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This quantitative value is essential.

  • Appearance and Physical Constants: Such as melting point or boiling point, which serve as quick initial checks.

4.2 Documentation and Traceability Beyond the CoA, a Safety Data Sheet (SDS) is mandatory for ensuring safe handling and storage. For drug development applications, the ability of the supplier to provide documentation on the synthetic route and potential impurities becomes increasingly important as a project progresses.

Experimental Workflow: Vendor Qualification and Incoming Material Verification

To ensure trustworthiness in your supply chain, implementing a routine verification protocol is a self-validating best practice.

Step-by-Step Incoming Material Verification Protocol:

  • Documentation Review: Upon receipt, immediately cross-reference the container label with the purchase order and the supplier's CoA. Ensure the CAS number and lot number match perfectly.

  • Physical Inspection: Note the appearance of the material (e.g., colorless liquid, white solid). Any deviation from the description on the CoA warrants further investigation.

  • Identity Confirmation (In-House): For critical applications, an independent analytical confirmation is non-negotiable.

    • Acquire a simple ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃).

    • Compare the resulting spectrum to literature values or the supplier's data. Key features to check include chemical shifts, integration values, and splitting patterns.

  • Purity Check (Optional but Recommended): If available, run a quick HPLC or GC analysis to confirm the purity stated on the CoA.

  • Release and Logging: Once verified, log the material into the lab's chemical inventory system with the lot number and date of verification. Store according to the conditions specified on the SDS.

Visualization of the Procurement Workflow

The following diagram illustrates the logical flow for sourcing and verifying specialty research chemicals, ensuring a systematic and quality-focused approach.[4]

G cluster_planning Phase 1: Planning & Sourcing cluster_procurement Phase 2: Procurement & Receipt cluster_verification Phase 3: QC & Release a Identify Need: This compound (Purity >98%) b Supplier Identification (Databases, Catalogs) a->b c Request Quotes & CoAs (Compare Purity, Price, Lead Time) b->c d Select & Approve Vendor c->d e Issue Purchase Order d->e f Material Receipt & Quarantine e->f g Documentation Check (PO vs. Label vs. CoA) f->g h In-House QC Testing (e.g., NMR, HPLC) g->h i Compare Results to Spec h->i j Release to Lab Inventory i->j Pass k Reject & Contact Supplier i->k Fail

Caption: Workflow for sourcing and verifying research chemicals.

Conclusion

The successful procurement of this compound for research and drug development hinges on a diligent and systematic approach. While numerous suppliers exist, the onus is on the scientist to look beyond price and availability. By prioritizing high-quality analytical data, performing independent verification, and selecting reputable vendors, researchers can ensure the integrity of their starting materials, which is the bedrock of reliable and reproducible scientific outcomes.

References

Methodological & Application

Introduction: The Versatility of the 2-Chloro-3-methylbenzylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of key derivatives from 2-Chloro-3-methylbenzylamine, tailored for researchers and drug development professionals. This document provides detailed protocols, mechanistic insights, and safety procedures for creating amides, ureas, and sulfonamides, which are pivotal scaffolds in medicinal chemistry.

This compound is a valuable starting material in synthetic and medicinal chemistry. Its substituted phenyl ring offers a unique combination of steric and electronic properties that are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The primary amine functionality serves as a versatile handle for introducing a wide array of functional groups, leading to the creation of diverse chemical libraries for screening and lead optimization.

The derivatives explored in this guide—amides, ureas, and sulfonamides—are among the most prevalent functional groups found in approved pharmaceuticals.[1][2] They act as key hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors. This guide provides experimentally-grounded protocols for the synthesis of these important classes of molecules, emphasizing the rationale behind procedural choices to empower researchers in their drug discovery efforts.

PART 1: Critical Safety & Handling Procedures

Before commencing any synthetic work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound and its related reagents are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Hazard Profile:

  • This compound: Causes severe skin burns and eye damage.[3] It is a combustible liquid.

  • Acyl Chlorides (e.g., Benzoyl Chloride): Corrosive, lachrymatory, and reacts violently with water.

  • Isocyanates (e.g., Phenyl Isocyanate): Highly toxic, potent lachrymators, and respiratory sensitizers.

  • Triphosgene (Bis(trichloromethyl) carbonate): A safer solid substitute for phosgene gas, but it is still highly toxic and releases phosgene upon contact with moisture or nucleophiles.[2] Extreme caution is required.

  • Sulfonyl Chlorides (e.g., Tosyl Chloride): Corrosive and moisture-sensitive.

Mandatory PPE:

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a full-face shield.[3][4]

  • Flame-resistant laboratory coat.

  • Ensure eyewash stations and safety showers are immediately accessible.[5]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Quench reactive reagents like acyl chlorides and isocyanates carefully before disposal.

PART 2: Synthesis of N-(2-Chloro-3-methylbenzyl) Amide Derivatives

The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals.[6] Its synthesis is one of the most frequently performed reactions in medicinal chemistry. The most common approaches involve the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an in-situ activated species generated by a coupling reagent.[7][8]

Protocol 1: Synthesis via Acyl Chloride

This method is direct, often high-yielding, and proceeds rapidly. The primary drawback is the limited commercial availability of diverse acyl chlorides and their high reactivity, which can be incompatible with sensitive functional groups.

Reaction Principle: The nucleophilic primary amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

DOT Diagram: Amide Synthesis via Acyl Chloride

G sub1 This compound product N-(2-Chloro-3-methylbenzyl)benzamide sub1->product sub2 Benzoyl Chloride sub2->product reagent Triethylamine (Base) Dichloromethane (Solvent) reagent->product Reaction Conditions byproduct Triethylammonium Chloride product->byproduct Forms

Caption: Reaction scheme for N-acylation.

Experimental Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM), approximately 0.2 M concentration.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Summary Table: Protocol 1

Compound Role MW ( g/mol ) Equivalents Amount (mmol)
This compound Starting Material 155.62 1.0 5.0
Benzoyl Chloride Reagent 140.57 1.1 5.5
Triethylamine Base 101.19 1.2 6.0
Dichloromethane Solvent - - 25 mL

| Expected Product | N-(2-Chloro-3-methylbenzyl)benzamide | 259.72 | - | ~85-95% Yield |

PART 3: Synthesis of N-(2-Chloro-3-methylbenzyl) Urea Derivatives

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its role in potent kinase inhibitors like Sorafenib.[9] Ureas are excellent hydrogen bond donors and can anchor ligands firmly within protein binding sites. The most common synthetic route is the reaction of an amine with an isocyanate.[10][11]

Protocol 2: Synthesis via Isocyanate

This is a highly efficient and atom-economical method for preparing unsymmetrical ureas when the requisite isocyanate is available. The reaction is typically fast and clean.

Reaction Principle: The lone pair of the amine nitrogen performs a nucleophilic attack on the central carbonyl carbon of the isocyanate group. The reaction is generally conducted without a catalyst, although a non-nucleophilic base can be used if the amine salt is the starting material.

DOT Diagram: Urea Synthesis via Isocyanate

G sub1 This compound product 1-(2-Chloro-3-methylbenzyl)-3-phenylurea sub1->product sub2 Phenyl Isocyanate sub2->product reagent Tetrahydrofuran (Solvent) Room Temperature reagent->product G sub1 This compound product N-(2-Chloro-3-methylbenzyl)-4-methylbenzenesulfonamide sub1->product sub2 p-Toluenesulfonyl Chloride sub2->product reagent Pyridine (Base/Solvent) 0 °C to Room Temp. reagent->product byproduct Pyridinium Hydrochloride product->byproduct Forms G A 1. Reaction Setup (Amine + Reagent + Solvent + Base) B 2. Reaction Monitoring (TLC, LC-MS) A->B Stir at specified temp. C 3. Work-up (Quenching, Extraction, Washing) B->C Upon completion D 4. Purification (Recrystallization or Column Chromatography) C->D Isolate crude product E 5. Characterization (NMR, MS, m.p.) D->E Obtain pure compound F Pure Derivative E->F Confirm structure & purity

References

Application Notes & Protocols: Strategic Use of 2-Chloro-3-methylbenzylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzylamines

In the landscape of modern drug discovery and materials science, the substituted benzylamine motif is a privileged structure. Its derivatives are integral to a wide array of pharmacologically active agents, including antihypertensives, antidepressants, and enzyme inhibitors.[1][2] The ability to precisely modify the benzylamine core allows for the fine-tuning of molecular properties essential for biological activity and material function.[3][4] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for forging the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds necessary to build these complex molecules from simple precursors.[5][6][7]

This guide provides an in-depth technical overview and actionable protocols for leveraging a specific, bifunctional building block—2-Chloro-3-methylbenzylamine —in three cornerstone palladium-catalyzed transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Substrate Analysis: this compound

Understanding the inherent electronic and steric characteristics of this compound is paramount to designing successful cross-coupling strategies. This molecule possesses two distinct reactive sites for palladium catalysis:

  • The Primary Amine (-NH₂): A potent nucleophile suitable for C-N bond formation via reactions like the Buchwald-Hartwig amination. Its basicity allows it to participate in the catalytic cycle, but it can also coordinate to the palladium center, potentially influencing catalyst activity.

  • The Aryl Chloride (Ar-Cl): An electrophilic site for C-C bond formation. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, primarily due to the strength of the C-Cl bond. Overcoming this activation barrier necessitates the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands.[8][9]

  • Steric Factors: The ortho-methyl group introduces steric hindrance around the chloro-substituted carbon. This can influence the rate of oxidative addition and may require ligands with sufficient bulk to promote the desired transformation while preventing catalyst deactivation.

Our protocols are designed with these factors in mind, providing rationalized starting points for optimization.

Application 1: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[5][10] In this application, the primary amine of this compound acts as the nucleophilic partner, coupling with an aryl halide to generate a diarylmethylamine scaffold.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle.[11][12] A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the new C-N bond and regenerates the active Pd(0) catalyst.[5][10][13]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex amine_complex [L₂Pd(II)(Ar)(NH₂R')]+X⁻ oa_complex->amine_complex amido_complex L₂Pd(II)(Ar)(NHR') amine_complex->amido_complex amido_complex->pd0 Regeneration product Ar-NHR' amido_complex->product re_label Reductive Elimination oa_label Oxidative Addition deprotonation_label Base-mediated Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: N-Arylation of this compound

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M concentration relative to the benzylamine)

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add NaOtBu, RuPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide, followed by the anhydrous toluene. Stir the mixture for 5 minutes to ensure dissolution and catalyst pre-formation. Finally, add the this compound via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-2-chloro-3-methylbenzylamine.

Causality and Justification:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like RuPhos is crucial for coupling primary amines.[14][8] This system promotes the formation of the active monoligated Pd(0) species, which is necessary for efficient oxidative addition and reductive elimination.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[12] Weaker bases are often ineffective.[11]

  • Solvent: Toluene is a common, non-polar solvent that works well for these reactions and has a suitable boiling point.[9]

Application 2: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl structures.[15][16] Here, we utilize the aryl chloride moiety of this compound as the electrophile to couple with an arylboronic acid.

Mechanistic Overview

The Suzuki reaction begins with the oxidative addition of the Pd(0) catalyst to the aryl chloride.[17] The resulting Pd(II) complex undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with the base).[15][16] This key step transfers the organic group from boron to palladium. The cycle concludes with reductive elimination, forming the C-C bond and regenerating the Pd(0) catalyst.[17][18]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Ar¹-X (Oxidative Addition) trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Regeneration product Ar¹-Ar² trans_complex->product Reductive Elimination boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ boronic_acid->boronate Base (e.g., K₃PO₄) boronate->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol: Arylation of this compound

This protocol details the coupling of this compound with a generic arylboronic acid. The presence of the free amine can inhibit the catalyst, so a highly active system is chosen.[19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane / Water (10:1 v/v) (0.15 M concentration)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, SPhos, and Pd₂(dba)₃ under an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction to 90-100 °C with vigorous stirring. Monitor progress by LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Justification:

  • Catalyst System: Coupling unactivated and sterically hindered aryl chlorides requires a highly active catalyst. The Pd₂(dba)₃/SPhos system is a state-of-the-art combination known for its high efficiency in such challenging transformations.[8] SPhos provides the necessary steric bulk and electron density to facilitate the difficult oxidative addition step.

  • Base and Solvent: K₃PO₄ is an effective base for Suzuki couplings, and the use of a dioxane/water solvent system is common.[15] Water can play a beneficial role in the transmetalation step.[16]

  • Amine Tolerance: While the free amine can be problematic, modern catalyst systems like the one chosen often exhibit sufficient activity to overcome potential catalyst inhibition, making a protection/deprotection sequence unnecessary.

Diagram: General Experimental Workflow

Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Ligand, Pd Source B Add to Dry Reaction Vessel A->B C Add Degassed Solvent B->C D Heat to Target Temperature (e.g., 100 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Quench E->F Upon Completion G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling.

Application 3: Sonogashira Coupling (C-C Coupling)

The Sonogashira coupling forges a bond between a C(sp²) atom (from an aryl halide) and a C(sp) atom (from a terminal alkyne), providing direct access to valuable arylalkyne structures.[20][21]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles.[22] The palladium cycle is similar to that of other cross-couplings, involving oxidative addition and reductive elimination. The copper cycle's role is to form a copper(I) acetylide intermediate by reacting the terminal alkyne with a Cu(I) salt in the presence of an amine base.[23] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium before the final product is eliminated.[22][23]

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_aryl L₂Pd(II)(Ar)(X) pd0->pd_aryl Ar-X (Oxidative Addition) pd_alkynyl L₂Pd(II)(Ar)(C≡CR) pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Ar-C≡CR (Reductive Elimination) cu_x CuX cu_acetylide Cu-C≡CR cu_acetylide->cu_x Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.3 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M concentration)

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. Stir for 5 minutes, then add the terminal alkyne dropwise.

  • Reaction Conditions: Stir the reaction at 60 °C. The reaction progress can be monitored by TLC. Reactions are often complete in 4-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a plug of Celite® and wash with ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting crude material by flash column chromatography.

Causality and Justification:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings.[22][23] While more advanced catalysts exist for aryl chlorides, this system provides a robust and cost-effective starting point for optimization.

  • Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, and it also serves as a solvent and ligand scavenger.[20]

  • Copper Co-catalyst: CuI is essential for the formation of the copper acetylide, which dramatically accelerates the transmetalation step, allowing the reaction to proceed under milder conditions than copper-free variants.[21][22]

Troubleshooting and Optimization

The success of cross-coupling reactions is highly dependent on the precise conditions. The following table provides guidance for common issues.

Problem Potential Cause Suggested Solution Relevant Citation(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Switch to a more electron-rich, bulky ligand (e.g., XPhos, BrettPhos). Use a stronger base (e.g., K₃PO₄ to NaOtBu). Increase temperature in 10 °C increments. Use a pre-formed palladacycle catalyst.[8][24]
Dehalogenation of Starting Material β-hydride elimination pathway is competitive; Presence of water/protons.Ensure rigorously anhydrous conditions. Use a bulkier ligand to disfavor side reactions.[5]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Catalyst decomposition.Thoroughly degas all solvents. Ensure a robust inert atmosphere. Lower catalyst loading.
Protodeboronation (Suzuki) Boronic acid instability, especially in the presence of excess base or water.Use a milder base (e.g., K₂CO₃). Use boronate esters instead of boronic acids. Minimize reaction time.
Glaser Coupling of Alkyne (Sonogashira) Oxidative homocoupling of the terminal alkyne.Exclude oxygen meticulously. Run the reaction under strictly anaerobic conditions.[22]

Conclusion

This compound is a versatile and valuable building block for palladium-catalyzed cross-coupling reactions. By understanding the distinct reactivity of its amine and aryl chloride functionalities, researchers can strategically select from a suite of powerful synthetic tools—including Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings—to construct complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to effectively harness the synthetic potential of this substrate, enabling the rapid and efficient generation of novel compounds for a multitude of applications.

References

Application of 2-Chloro-3-methylbenzylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-3-methylbenzylamine in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the strategic application of this compound. We will move beyond simple cataloging of reactions to explore the causality behind its utility as a versatile building block in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of a Substituted Benzylamine Scaffold

In the landscape of medicinal chemistry, the 2-phenethylamine and benzylamine motifs are foundational scaffolds present in a vast array of natural products and synthetic drugs.[1] this compound (CAS: 1044256-78-1) emerges as a particularly valuable intermediate due to its specific substitution pattern.[2] The presence of a nucleophilic primary amine, combined with the electronic and steric influence of the ortho-chloro and meta-methyl groups, provides a unique chemical handle for constructing diverse molecular architectures.

The chlorine atom acts as a steric director and can influence the conformation of derivatives, while also modifying the pKa of the amine and the electronic properties of the aromatic ring. The methyl group provides a lipophilic contact point, which can be crucial for interactions within the hydrophobic pockets of target proteins. This guide will detail its physicochemical properties, core synthetic applications, and provide robust protocols for its use in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 1044256-78-1[2]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.62 g/mol [2]
Appearance Typically a liquid or low-melting solidN/A
Boiling Point Not specified, but analogous compounds have high boiling points
Density Not specifiedN/A

Safety and Handling: While a specific safety data sheet for this exact isomer is not prevalent, related benzylamines are classified as corrosive and can cause severe skin burns and eye damage.[3][4] All manipulations should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Accidental contact requires immediate and thorough rinsing with water.

Core Synthetic Applications in Drug Discovery

The primary utility of this compound stems from the high nucleophilicity of its primary amine group. This allows it to serve as a foundational building block, readily participating in reactions that form the core of many pharmaceutical compounds.

G cluster_reactions Key Synthetic Transformations cluster_reagents Reaction Partners (Electrophiles) main This compound amide N-Substituted Amides main->amide Acylation sec_amine Secondary Amines main->sec_amine Reductive Amination sulfonamide Sulfonamides main->sulfonamide Sulfonylation acyl Acyl Chlorides, Carboxylic Acids acyl->amide carbonyl Aldehydes, Ketones carbonyl->sec_amine sulfonyl Sulfonyl Chlorides sulfonyl->sulfonamide

Caption: Core synthetic utility of this compound.

Amide Bond Formation: Building Peptidomimetics and More

The reaction of this compound with activated carboxylic acids (like acyl chlorides) or with carboxylic acids in the presence of coupling agents (e.g., EDC, HOBt) is a cornerstone transformation.[6] This reaction is fundamental to creating a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, where the amide bond mimics a peptide linkage or serves as a rigid structural linker. For example, derivatives of N-(2-chloroacetyl)benzamides are used to generate diverse compound libraries for screening.[7]

Reductive Amination: Accessing Complex Amines

Reductive amination with aldehydes and ketones provides a direct and high-yield route to secondary and tertiary amines.[8] This reaction is critical for introducing additional pharmacophoric elements. For instance, in the development of 17β-Hydroxysteroid Dehydrogenase inhibitors for prostate cancer, reductive amination is a key step to link different aromatic fragments, creating potent and selective drug candidates.[8] The choice of reducing agent (e.g., sodium triacetoxyborohydride) is crucial for controlling selectivity and preventing side reactions.

Sulfonamide Synthesis: A Privileged Functional Group

The sulfonamide functional group is a key feature in many classes of drugs, including diuretics, antibiotics, and anticancer agents.[9] this compound can be readily reacted with a variety of sulfonyl chlorides to generate novel sulfonamide derivatives. This strategy was employed in the discovery of selective κ opioid receptor (KOR) ligands for pain management, where a substituted benzenesulfonamide was a key structural feature.[10]

Application Protocol 1: Synthesis of N-(2-chloro-3-methylbenzyl)acetamide

This protocol details a fundamental acylation reaction, a common first step in a multi-step synthesis campaign. It illustrates the formation of a stable amide derivative for further functionalization or direct biological screening.

Objective: To synthesize N-(2-chloro-3-methylbenzyl)acetamide via acylation of the parent amine with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as a scavenger for the HCl byproduct generated during the reaction.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-(2-chloro-3-methylbenzyl)acetamide by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).

Application Protocol 2: Analytical Characterization Workflow

Validating the structure and purity of the synthesized compound is a non-negotiable step in medicinal chemistry.

G cluster_analysis Structural & Purity Analysis start Crude Product from Synthesis purification Flash Column Chromatography start->purification pure_product Purified Product purification->pure_product tlc TLC (Purity Check) pure_product->tlc Confirm single spot nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structural Elucidation ms Mass Spectrometry (LC-MS or GC-MS) pure_product->ms Confirm M.W. ftir FTIR Spectroscopy pure_product->ftir Functional Group ID

References

Application Notes & Protocols: 2-Chloro-3-methylbenzylamine as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-3-methylbenzylamine

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. This compound (C₈H₁₀ClN, CAS No: 226565-61-3) emerges as a highly valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds.[1] Its utility is rooted in its distinct structural features: a reactive primary amine (the benzylamine moiety) that serves as a key nucleophile and a point for cyclization, and a substituted phenyl ring. The ortho-chloro and meta-methyl groups on the aromatic ring are not merely passive substituents; they sterically and electronically influence reaction pathways, control regioselectivity, and provide critical vectors for subsequent functionalization, enabling the exploration of a wider chemical space.

This guide provides in-depth technical protocols for leveraging this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds, including quinazolines and pyridines. The methodologies are presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, empowering researchers to adapt and innovate upon these foundational protocols.

G cluster_precursor Core Precursor precursor This compound quinazoline Substituted Quinazolines precursor->quinazoline Oxidative Cyclization pyridine Tri-aryl Pyridines precursor->pyridine Base-Catalyzed Annulation isoindolinone Isoindolinone Derivatives (via Amide Intermediate) precursor->isoindolinone Multi-Step Synthesis

Caption: Versatility of this compound as a precursor.

Synthesis of Substituted Quinazolines via Oxidative Cyclization

Quinazolines are a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous approved drugs, including anticancer agents like gefitinib.[2][3] One powerful synthetic route involves the condensation of a benzylamine with an aldehyde, followed by an oxidative cyclization to form the fused pyrimidine ring.[4][5] While many protocols utilize 2-aminobenzylamines, the fundamental reactivity of the benzylamine moiety can be harnessed in broader contexts. The following protocol details a catalyst-free oxidative cyclization.

Scientific Rationale: This synthesis proceeds via a two-stage, one-pot process. First, the primary amine of this compound condenses with an aromatic aldehyde to form a Schiff base (imine) intermediate. Subsequently, an oxidant is introduced to facilitate a cross-dehydrogenative coupling (CDC) reaction. This intramolecular C-H amination forms the crucial C-N bond, leading to the aromatized quinazoline ring system. Sodium hypochlorite (NaOCl) is an inexpensive and effective oxidant for this transformation.[5] The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often preferred to solubilize the intermediates and withstand the reaction temperatures.

Experimental Protocol 1: Synthesis of 2-Aryl-5-chloro-6-methylquinazolines

G start Reactants: - this compound - Aromatic Aldehyde step1 Condensation (Solvent, e.g., DMSO) start->step1 intermediate Schiff Base Intermediate step1->intermediate step2 Oxidative Cyclization (e.g., NaOCl) intermediate->step2 product 2-Aryl-5-chloro-6-methylquinazoline step2->product workup Work-up & Purification (Extraction, Chromatography) product->workup final Final Product workup->final

Caption: Workflow for the synthesis of substituted quinazolines.

Materials and Reagents:

  • This compound (1.0 mmol, 155.62 g/mol )

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Sodium Hypochlorite (NaOCl, ~10-15% aqueous solution) (4.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).

  • Add DMSO (3 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution and initial condensation.

  • Slowly add the aqueous sodium hypochlorite solution (4.0 mmol) to the reaction mixture. An exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-aryl-5-chloro-6-methylquinazoline.

Data Presentation:

Aldehyde ReactantProductTypical Yield (%)
Benzaldehyde5-Chloro-6-methyl-2-phenylquinazoline75-85
4-Methoxybenzaldehyde5-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline80-90
4-Chlorobenzaldehyde5-Chloro-2-(4-chlorophenyl)-6-methylquinazoline70-80
Thiophene-2-carboxaldehyde5-Chloro-6-methyl-2-(thiophen-2-yl)quinazoline65-75

Note: Yields are estimates based on similar reported transformations and may vary.[5]

Synthesis of Tri-aryl Substituted Pyridines via Base-Catalyzed Annulation

The pyridine motif is one of the most ubiquitous heterocycles in pharmaceuticals.[6] De novo synthesis strategies that construct the ring from acyclic precursors are highly valuable. An efficient base-catalyzed reaction between substituted benzylamines and conjugated acetylenes provides a direct route to biologically relevant tri-aryl substituted pyridines.[7]

Scientific Rationale: This reaction is a powerful example of a multi-component annulation. It is proposed that under basic conditions (K₂CO₃) and high temperature, the benzylamine undergoes a series of reactions with the 1,4-disubstituted-1,3-diyne. The process likely involves Michael additions, condensations, and an intramolecular cyclization, culminating in an aromatization step to yield the stable pyridine ring. Potassium carbonate (K₂CO₃) is an effective and economical base for this transformation.[7] The reaction is typically performed in a high-boiling aprotic solvent like DMF or DMSO to achieve the necessary thermal energy for the cascade to proceed efficiently.

Experimental Protocol 2: Synthesis of 2,4,6-Tri-substituted Pyridines

G start Reactants: - this compound - 1,4-Diarylbuta-1,3-diyne - K₂CO₃ (Base) step1 Heat in High-Boiling Solvent (e.g., DMF, 140 °C) start->step1 intermediate Reaction Cascade: - Michael Addition - Condensation - Cyclization - Aromatization step1->intermediate product Substituted Pyridine intermediate->product workup Work-up & Purification (Extraction, Chromatography) product->workup final Final Product workup->final

Caption: Workflow for the base-catalyzed synthesis of pyridines.

Materials and Reagents:

  • This compound (2.0 mmol, 155.62 g/mol )

  • 1,4-Diphenylbuta-1,3-diyne (0.25 mmol, 202.26 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (0.5 mmol, 138.21 g/mol )

  • N,N-Dimethylformamide (DMF) or DMSO (0.5 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for thin layer or column chromatography

Procedure:

  • In a sealable reaction vial equipped with a stir bar, add the 1,4-diarylbuta-1,3-diyne (0.25 mmol) and potassium carbonate (0.5 mmol).

  • Add a solution of this compound (2.0 mmol) in DMF or DMSO (0.5 mL).

  • Seal the vial and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 10-12 hours. Monitor the reaction by TLC if feasible.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and wash with saturated aqueous NaCl (brine).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by thin layer chromatography or column chromatography on silica gel with a suitable eluent (e.g., petroleum ether or hexane:ethyl acetate mixtures) to yield the pure tri-substituted pyridine.[7]

Data Presentation:

BenzylamineDiyneBaseSolventTemp (°C)Yield (%)Ref.
Substituted BenzylaminesSymmetrical 1,4-diarylbuta-1,3-diynesK₂CO₃DMF140Good to Excellent[7]
Benzylamine1,4-Diphenylbuta-1,3-diyneK₂CO₃DMF14085[7]
4-Methylbenzylamine1,4-Diphenylbuta-1,3-diyneK₂CO₃DMF14088[7]

This table presents data for similar benzylamines from the cited literature to provide a benchmark for the expected outcome.

References

Analytical methods for the characterization of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of 2-Chloro-3-methylbenzylamine, a crucial building block in pharmaceutical synthesis.[1] This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals, ensuring robust and reliable analysis for identity, purity, and stability.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and research chemicals. Its precise molecular structure, featuring a chlorinated and methylated aromatic ring, imparts specific reactivity and properties that are leveraged in multi-step synthetic pathways. The purity and structural integrity of this starting material are paramount, as any impurities can be carried through the synthesis, potentially leading to the formation of undesired side products, reduced yield, and, most critically, the presence of potentially toxic or genotoxic impurities in the final drug substance.[2][3][4]

Therefore, a comprehensive analytical characterization is not merely a quality control measure but a foundational requirement for ensuring the safety, efficacy, and consistency of the final pharmaceutical product. This guide details a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of this compound. We will explore the causality behind methodological choices, providing not just protocols, but a framework for developing and validating robust analytical systems.

Part 1: Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from process-related impurities, starting materials, and degradation products.[3][5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preeminent method for quantifying the purity of non-volatile organic compounds and is central to any impurity profiling strategy.[3] The choice of a reversed-phase method is logical for this compound, a moderately polar compound, allowing for excellent separation on a non-polar stationary phase.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating a wide range of aromatic compounds.[6]

  • Mobile Phase: An acetonitrile/water gradient provides a broad elution window. The inclusion of a buffer (e.g., phosphate) is critical to control the ionization state of the amine functional group (pKa ≈ 9-10). Maintaining a consistent pH ensures reproducible retention times and sharp peak shapes.

  • Detector: A UV detector is ideal due to the strong chromophore (the substituted benzene ring) present in the molecule. Detection at a wavelength around 210-220 nm typically provides high sensitivity for aromatic compounds.[6]

Protocol 1: HPLC-UV Purity and Impurity Determination

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (purity ≥99.5%).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Orthophosphoric acid, Water (Type I, 18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for robust separation of aromatic intermediates.
Mobile Phase A 10 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control amine ionization.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BBroad gradient to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 215 nmWavelength for high sensitivity of the benzene ring.
Injection Vol. 10 µLStandard volume for analytical HPLC.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

5. Analysis & Calculation:

  • Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Calculate the purity of the sample using the area normalization method or against the reference standard.

    • % Purity (Area Normalization) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A & B equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard (0.5 mg/mL) sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample (0.5 mg/mL) inject Inject Blank, Standard, & Sample prep_sample->inject equilibrate->sst Check Conditions sst->inject SST Pass integrate Integrate Peaks inject->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Fig 1. HPLC-UV analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials, reagents, or side-products from the synthesis.[5][7] The coupling with a mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Causality of Method Design:

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is an excellent general-purpose choice. It separates compounds primarily based on their boiling points and is robust enough for amine analysis.[7]

  • Injection Mode: Split injection is used to prevent column overloading when analyzing a high-concentration sample.

  • MS Detector: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.

Protocol 2: GC-MS for Volatile Impurity Profiling

1. Instrumentation & Materials:

  • GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (MS).

  • Data acquisition and processing software with a mass spectral library.

  • Reference Standard and sample of this compound.

  • Reagents: Dichloromethane or Methanol (GC grade).

2. Chromatographic & MS Conditions:

ParameterConditionJustification
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose column for good separation of volatile/semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature program to separate early-eluting volatiles from the main analyte.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (Ratio 50:1)Prevents column overload and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for GC.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides standard, library-searchable fragmentation patterns.
Mass Range 40 - 450 amuCovers the expected mass range of the analyte and potential impurities.

3. Solution Preparation:

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

4. Analysis:

  • Inject the sample solution.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum (Expected M⁺ at m/z 155/157 due to Cl isotopes).

  • Identify impurity peaks by comparing their mass spectra against the NIST/Wiley library.

  • Quantify impurities using area percent, assuming a relative response factor of 1.0 for preliminary assessment.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural determination.[8] Both ¹H and ¹³C NMR are required for a full characterization.

Expected Spectral Features: Based on the structure of this compound and known chemical shifts of similar compounds[9][10][11], the following signals can be predicted:

  • ¹H NMR:

    • Aromatic protons (3H) will appear as multiplets in the ~7.0-7.4 ppm region.

    • The benzylic CH₂ protons (2H) will be a singlet around ~3.8 ppm.

    • The methyl (CH₃) protons (3H) will be a singlet around ~2.3 ppm.

    • The amine (NH₂) protons (2H) will appear as a broad singlet, with a chemical shift that is concentration and solvent dependent (~1.5-2.5 ppm).

  • ¹³C NMR:

    • Aromatic carbons will appear in the ~125-140 ppm range. The carbon bearing the chlorine (C2) and the carbon bearing the methyl group (C3) will be distinct.

    • The benzylic carbon (CH₂) will be around ~45 ppm.

    • The methyl carbon (CH₃) will be around ~20 ppm.

Protocol 3: NMR Structural Confirmation

1. Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, containing Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If structural ambiguities exist, consider 2D NMR experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation).

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Calibrate the chemical shift scale to TMS at 0 ppm.

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. The assignments must be consistent with the proposed structure.

NMR_Workflow start Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Assign Peaks & Confirm Structure process->analyze report Final Structural Report analyze->report

Fig 2. Workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[12][13]

Expected Absorption Bands: For this compound, the characteristic IR peaks are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H Stretch (doublet for primary amine)-NH₂
3000 - 3100C-H Stretch (aromatic)Ar-H
2850 - 2960C-H Stretch (aliphatic)-CH₃, -CH₂-
1580 - 1610C=C Stretch (in-ring)Aromatic Ring
1000 - 1100C-Cl StretchAr-Cl
700 - 850C-H Bend (out-of-plane)Substituted Aromatic

Protocol 4: FTIR Functional Group Analysis

1. Instrumentation & Materials:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample of this compound.

2. Sample Preparation & Analysis:

  • If using an ATR accessory, place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • If preparing a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.[14]

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with the expected absorption bands to confirm the presence of all key functional groups.

Part 3: Comprehensive Characterization Strategy

A robust analytical characterization relies on the synergistic use of these techniques. The following workflow ensures a complete and defensible data package for regulatory purposes.

Overall_Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurities cluster_final Final Assessment nmr NMR (¹H, ¹³C) Primary ID coa Certificate of Analysis (CoA) Generation nmr->coa Confirms Structure ms MS (Molecular Weight) ms->coa Confirms Structure ftir FTIR (Functional Groups) ftir->coa Confirms Structure hplc HPLC-UV (Assay/Purity, Non-Volatile Impurities) hplc->coa Confirms Purity Profile gcms GC-MS (Volatile Impurities, Residual Solvents) gcms->coa Confirms Purity Profile start Receive Sample of This compound start->nmr start->ms start->ftir start->hplc start->gcms

Fig 3. Integrated workflow for the complete analytical characterization.

This integrated approach ensures that the material's identity, strength, quality, and purity are thoroughly assessed. Data from HPLC and GC-MS establish the purity profile, while NMR, MS, and FTIR provide unambiguous structural confirmation, creating a complete and reliable analytical data package.

References

Application Note: Orthogonal Analysis of 2-Chloro-3-methylbenzylamine Reaction Mixtures by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and complementary analytical methodologies for the comprehensive analysis of 2-Chloro-3-methylbenzylamine reaction mixtures. A high-performance liquid chromatography (HPLC) method is detailed for the accurate quantification of the primary component and the assessment of non-volatile impurities. Concurrently, a gas chromatography-mass spectrometry (GC-MS) method is provided for the identification and semi-quantification of volatile impurities and starting materials. Together, these orthogonal techniques offer a complete profile of the reaction mixture, ensuring stringent quality control for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and protocols are designed to be self-validating systems, grounded in established analytical principles.

Introduction

This compound is a key building block and intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final product, affecting its efficacy, safety, and stability. Therefore, monitoring the reaction progress and characterizing the final mixture for the main component, unreacted starting materials, by-products, and degradation products is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary analytical techniques.

  • HPLC is ideally suited for the analysis of non-volatile and thermally labile compounds, making it the primary choice for potency assays and purity determination of the main product.[1][2]

  • GC-MS , with its high separation efficiency for volatile compounds and definitive identification capabilities through mass spectrometry, is the gold standard for identifying unknown volatile impurities and residual starting materials.[3][4]

This guide provides detailed, field-proven protocols for both techniques, enabling comprehensive quality assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Purity Assay

The primary objective of the HPLC method is to quantify this compound and determine the area percentage of related, non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation due to the moderate polarity of the target analyte.

Rationale for Methodological Choices
  • Stationary Phase (C18 Column): A C18 (octadecyl) bonded silica column is selected for its hydrophobic nature, which provides excellent retention for aromatic compounds like this compound through hydrophobic interactions.[1][2]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.[5] A phosphate buffer is used to control the pH of the mobile phase. The amine functional group on the analyte is basic; maintaining a slightly acidic pH (e.g., pH 3.0) ensures that the amine is protonated. This minimizes peak tailing, which can occur from interactions between the basic amine and residual acidic silanol groups on the silica support.[5]

  • UV Detection: The benzene ring in the analyte is a strong chromophore. A detection wavelength of 220 nm is selected to provide high sensitivity for the parent compound and potential aromatic impurities.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with UV/PDA detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • This compound reference standard

Experimental Workflow Diagram (HPLC)

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + ACN) Equilibrate Column Equilibration MobilePhase->Equilibrate StandardPrep Standard Prep Inject Inject Samples & Standards StandardPrep->Inject SamplePrep Sample Prep (Dilution & Filtration) SamplePrep->Inject Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area %) & Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

    Table 1: HPLC Chromatographic Conditions

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 20% B to 80% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection UV at 220 nm

    | Run Time | 20 minutes |

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Further dilute to create working standards (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the 50:50 mobile phase mixture to an expected final concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing: Equilibrate the column for at least 30 minutes. Inject a blank (diluent), followed by the standards and samples. After the run, integrate all peaks and calculate the purity of the main component using the area percent method.

Method Validation Considerations

The reliability of this method must be confirmed through validation, following guidelines such as the ICH Q2(R1).[6][7][8][9][10] Key parameters to assess include:

  • Specificity: Ensure no interference from blank or placebo.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Confirm the closeness of results to the true value and the repeatability of the method.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified.

Table 2: Example HPLC Data for a Reaction Mixture

Peak No. Retention Time (min) Area (%) Identification
1 3.5 1.2 Unknown Impurity
2 8.2 97.5 This compound
3 9.8 0.8 Unknown Impurity

| 4 | 12.1 | 0.5 | Starting Material (e.g., 2-chloro-3-methylbenzonitrile) |

Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile

The GC-MS method is designed to separate and identify volatile components in the reaction mixture, such as residual solvents, starting materials, and volatile by-products that may not be detected by HPLC.

Rationale for Methodological Choices
  • Stationary Phase (DB-5ms type column): A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its versatility and excellent performance for separating a wide range of semi-volatile organic compounds, including aromatic amines.[11]

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency.[3]

  • Temperature Program: A temperature gradient is employed to first elute highly volatile compounds (like solvents) at a lower temperature, followed by a ramp to a higher temperature to elute the higher-boiling analytes and impurities.

  • MS Detection: Mass spectrometry provides definitive identification. The electron ionization (EI) source generates reproducible fragmentation patterns that can be compared against a spectral library, such as the NIST Mass Spectral Library, for confident compound identification.[12][13][14][15][16]

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with an EI source

  • DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (UHP grade)

  • Methanol or Dichloromethane (GC grade)

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (Dilute in Solvent) Inject Inject Sample SamplePrep->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (Mass Scan) Ionize->Detect Deconvolute Peak Deconvolution Detect->Deconvolute Identify Library Search (e.g., NIST) Deconvolute->Identify Report Generate Report Identify->Report

Caption: GC-MS analysis workflow from sample preparation to reporting.

Procedure:

  • GC-MS Conditions: Set up the GC-MS system according to the parameters in Table 3.

    Table 3: GC-MS Operating Conditions

    Parameter Condition
    GC System
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Injection Mode Split (e.g., 50:1)
    Injection Vol. 1 µL
    Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS System
    Ion Source Electron Ionization (EI) at 70 eV
    Source Temp. 230 °C
    Quad Temp. 150 °C

    | Mass Range | 40 - 450 amu |

  • Sample Preparation: Dilute the reaction mixture in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis and Data Processing: Inject the prepared sample. Once the run is complete, analyze the total ion chromatogram (TIC). For each significant peak (excluding the solvent), obtain the mass spectrum and perform a library search against the NIST database to tentatively identify the compound.[12][14]

Table 4: Example GC-MS Data for a Reaction Mixture

RT (min) Tentative Identification Library Match Score Key m/z Fragments
5.4 Toluene (solvent) >95% 91, 92, 65
9.1 3-Methylbenzylamine >90% 120, 121, 106, 91
10.5 2-Chloro-3-methylbenzonitrile >90% 151, 116, 89

| 10.8 | This compound | >95% | 155, 157, 120, 91 |

Conclusion

The orthogonal application of HPLC-UV and GC-MS provides a comprehensive and reliable analytical strategy for the quality control of this compound reaction mixtures. The HPLC method offers robust quantification of the main product and non-volatile impurities, while the GC-MS method excels at identifying volatile starting materials, solvents, and by-products. Employing both techniques ensures a deep understanding of the reaction profile, supporting process optimization and guaranteeing the quality of the final product for drug development and other high-purity applications.

References

Application Note: A Scalable Laboratory Synthesis of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the laboratory-scale synthesis of 2-Chloro-3-methylbenzylamine, a valuable substituted benzylamine intermediate in pharmaceutical and agrochemical research. We present two robust and scalable protocols starting from 2-Chloro-3-methylbenzonitrile: a high-yield gram-scale synthesis using Lithium Aluminum Hydride (LAH) and a more scalable catalytic hydrogenation employing Raney® Nickel. The document details the rationale behind procedural choices, in-process monitoring, purification, and critical safety considerations tailored for researchers, chemists, and drug development professionals.

Introduction and Rationale

Substituted benzylamines are foundational building blocks in organic synthesis. The title compound, this compound, incorporates a specific substitution pattern that makes it a key precursor for generating complex molecular architectures. The direct reduction of the corresponding benzonitrile is one of the most efficient methods for preparing such primary amines.[1][2]

The choice of reducing agent is critical and depends on the desired scale, available equipment, and safety infrastructure.

  • Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent that provides rapid and clean conversion of nitriles to primary amines at a small to medium laboratory scale.[3][4][5] Its primary drawbacks are its extreme reactivity with protic solvents and moisture, and the generation of stoichiometric aluminum salt waste, making it less suitable for large-scale synthesis.[4][6][7]

  • Catalytic Hydrogenation: This method utilizes a catalyst, such as Raney® Nickel, and a hydrogen source to effect the reduction.[2][8] It is highly amenable to scale-up, atom-economical, and generally considered safer than using LAH, though handling of pyrophoric catalysts and flammable hydrogen gas requires strict protocols.[9] A key challenge is minimizing the formation of secondary and tertiary amine byproducts, which can be suppressed by the addition of ammonia.[3]

This guide provides detailed protocols for both methods to empower scientists with the flexibility to choose the most appropriate synthesis strategy for their specific laboratory context.

Reaction Scheme

Synthesis Scheme cluster_LAH Method 1: LAH Reduction cluster_Raney Method 2: Catalytic Hydrogenation SM 2-Chloro-3-methylbenzonitrile R1 1) LiAlH₄, THF 2) H₂O, NaOH(aq) R2 H₂, Raney® Ni EtOH, NH₃ P This compound

Caption: Synthetic routes to this compound.

Reagent Properties and Safety

Proper assessment of all reagents is critical for safe and successful execution. The following table summarizes key data for the materials used in these protocols.

CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Key Hazards
2-Chloro-3-methylbenzonitrileC₈H₆ClN151.5947 - 51234 - 236Harmful if swallowed, Skin/eye irritant
Lithium Aluminum Hydride (LAH)LiAlH₄37.95125 (dec.)N/APyrophoric, Water-reactive, Corrosive
Raney® Nickel (Slurry)Ni/AlN/AN/AN/APyrophoric if dry, Flammable, Carcinogen
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-108.466Highly flammable, Peroxide former
Ethanol (EtOH)C₂H₅OH46.07-11478.37Highly flammable, Eye irritant
This compoundC₈H₁₀ClN155.62N/AN/ACorrosive, Harmful if swallowed/in contact with skin[10]

Protocol 1: LAH Reduction of 2-Chloro-3-methylbenzonitrile (Gram-Scale)

Principle: This protocol leverages the potent nucleophilic hydride (H⁻) delivered by LAH to reduce the carbon-nitrogen triple bond of the nitrile.[5] The reaction proceeds via an intermediate imine salt, which is further reduced to the amine.[5] A careful aqueous workup is required to quench excess LAH and hydrolyze the resulting aluminum and lithium salts into filterable solids.[4][6] This method is highly effective for scales up to ~10-20g, beyond which thermal management and safety concerns become significant.[6]

Materials:

  • 2-Chloro-3-methylbenzonitrile (e.g., 7.58 g, 50.0 mmol)

  • Lithium Aluminum Hydride (LAH) (e.g., 2.85 g, 75.0 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (250 mL)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Step-by-Step Protocol:
  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.

    • Add LAH (2.85 g) to the flask, followed by 150 mL of anhydrous THF.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition:

    • Dissolve 2-Chloro-3-methylbenzonitrile (7.58 g) in 100 mL of anhydrous THF in a separate dry flask.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. LAH reductions are typically exothermic.[6]

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

    • In-process Monitoring (TLC): To monitor the reaction, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated solution of Rochelle's salt (sodium potassium tartrate).[4] Extract with a small amount of ethyl acetate. Spot the organic layer on a silica gel TLC plate alongside the starting material. Develop the plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting nitrile spot indicates reaction completion.[12][13]

  • Workup (Fieser Method):

    • Once the reaction is complete, cool the flask back down to 0 °C.

    • CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas.[6] Ensure adequate ventilation and no nearby ignition sources.

    • Slowly and sequentially add the following reagents dropwise while stirring vigorously:

      • 2.85 mL of Water

      • 2.85 mL of 15% NaOH solution

      • 8.55 mL of Water

    • A granular white precipitate should form, which is easily filterable. Stir the resulting slurry at room temperature for at least 30 minutes.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude amine.

    • The crude product can be purified by vacuum distillation to afford pure this compound.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel (Scalable)

Principle: This method employs heterogeneous catalysis, where the nitrile is reduced on the surface of Raney® Nickel in the presence of hydrogen.[8] Raney® Ni is an alloy of nickel and aluminum that has been treated with NaOH to leach out the aluminum, creating a high-surface-area, porous nickel catalyst pre-loaded with hydrogen.[8] The reaction is performed in a protic solvent like ethanol, and ammonia is added to the system. The ammonia competitively adsorbs to the catalyst surface and reacts with the intermediate imine, suppressing the side reaction where a product amine molecule attacks the imine, which would lead to secondary amine impurities.[3]

Materials:

  • 2-Chloro-3-methylbenzonitrile (e.g., 15.16 g, 100.0 mmol)

  • Raney® Nickel 2800 (slurry in water, ~50% w/w) (e.g., ~3.0 g)

  • Ethanol (200 mL)

  • Ammonia (7N solution in Methanol, 20 mL) or concentrated Ammonium Hydroxide

  • Hydrogen (H₂) gas source

  • Parr shaker or similar hydrogenation apparatus

Step-by-Step Protocol:
  • Catalyst Preparation and Reactor Setup:

    • CAUTION: Raney® Nickel is pyrophoric if it becomes dry and must be handled with care.[9] Never allow the catalyst to dry and come into contact with air.

    • In a beaker, carefully decant the water from the Raney® Ni slurry. Wash the catalyst by suspension and decantation three times with ethanol to remove the water.

    • Transfer the ethanol-wet catalyst as a slurry into a suitable high-pressure reactor vessel (e.g., a Parr bottle).

    • Add the 2-Chloro-3-methylbenzonitrile (15.16 g), ethanol (200 mL), and the ammonia solution to the reactor.

  • Hydrogenation:

    • Seal the reactor and connect it to the hydrogenation apparatus.

    • Purge the vessel by pressurizing with nitrogen (3-4 times) followed by evacuating.

    • Purge the vessel with hydrogen gas (3-4 times).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous agitation (shaking or stirring) and heat if necessary (e.g., to 40-50 °C).

    • Monitor the reaction by observing the uptake of hydrogen from the ballast tank. The reaction is complete when hydrogen uptake ceases.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen to ensure a safe, inert atmosphere.

    • CAUTION: The catalyst is still active and pyrophoric. The filtration must be performed carefully.

    • Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Keep the filter cake wet with ethanol at all times.

    • Immediately after filtration, transfer the wet catalyst cake into a container with a large volume of water for deactivation and disposal according to institutional guidelines.

    • Rinse the reactor and the filter cake with additional ethanol.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • The resulting crude oil can be purified by extraction. Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • For highest purity, perform vacuum distillation of the resulting oil.

Workflow and Decision Logic

The choice between these two robust protocols often depends on the specific constraints and goals of the synthesis.

Decision Workflow start Start: Need this compound scale What is the desired scale? start->scale small_scale < 20 grams scale->small_scale Small Scale large_scale > 20 grams scale->large_scale Large Scale equipment Hydrogenation Apparatus Available? small_scale->equipment raney_protocol Use Protocol 2: Catalytic Hydrogenation large_scale->raney_protocol lah_protocol Use Protocol 1: LAH Reduction equipment->lah_protocol No equipment->raney_protocol Yes end End: Pure Product lah_protocol->end raney_protocol->end

Caption: Decision tree for selecting the optimal synthesis protocol.

References

The Strategic Application of 2-Chloro-3-methylbenzylamine in the Synthesis of Novel Agrochemicals: A Guide to N-Benzyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Substituted Benzylamines in Agrochemical Design

In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Substituted benzylamines represent a class of intermediates that offer a rich foundation for the synthesis of a wide array of bioactive molecules, including insecticides and fungicides. Their utility lies in the ability to introduce specific steric and electronic features into a target molecule, which can significantly influence its biological activity and selectivity. Among these, 2-Chloro-3-methylbenzylamine stands out as a promising, yet underutilized, building block for the creation of new crop protection agents.

This technical guide provides a comprehensive overview of the potential application of this compound in the synthesis of N-benzyl benzamide derivatives, a class of compounds with known insecticidal properties. We will delve into a detailed, representative synthetic protocol, explain the rationale behind the experimental design, and provide the necessary tools for researchers to explore this promising area of agrochemical development.

The Rationale for N-(2-Chloro-3-methylbenzyl) Benzamides as Potential Insecticides

The N-benzyl benzamide scaffold is a privileged structure in medicinal and agrochemical research. The amide linkage provides metabolic stability, while the two aromatic rings allow for a multitude of substitutions to fine-tune the molecule's properties. The 2-chloro-3-methylbenzyl moiety, in particular, offers a unique combination of features:

  • Chlorine at the 2-position: This halogen atom can enhance the molecule's lipophilicity, potentially improving its ability to penetrate the waxy cuticle of insects. It can also influence the molecule's binding affinity to its biological target through halogen bonding.

  • Methyl group at the 3-position: This small alkyl group introduces a steric element that can affect the molecule's conformation and its fit within a receptor's binding pocket. This can lead to improved selectivity and reduced off-target effects.

By combining this substituted benzylamine with various substituted benzoic acids, a diverse library of novel compounds can be generated for high-throughput screening and lead optimization.

Visualizing the Synthetic Strategy

The synthesis of N-(2-chloro-3-methylbenzyl) benzamides is a straightforward yet powerful example of nucleophilic acyl substitution. The general workflow is depicted below:

G cluster_0 Preparation of Acyl Chloride cluster_1 Amide Coupling Reaction cluster_2 Workup and Purification Substituted Benzoic Acid Substituted Benzoic Acid Acyl Chloride Acyl Chloride Substituted Benzoic Acid->Acyl Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride N-(2-chloro-3-methylbenzyl) benzamide N-(2-chloro-3-methylbenzyl) benzamide Acyl Chloride->N-(2-chloro-3-methylbenzyl) benzamide Base (e.g., Triethylamine) Dichloromethane (DCM) This compound This compound This compound->N-(2-chloro-3-methylbenzyl) benzamide Crude Product Crude Product N-(2-chloro-3-methylbenzyl) benzamide->Crude Product Aqueous Workup Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Recrystallization

Caption: General workflow for the synthesis of N-(2-chloro-3-methylbenzyl) benzamides.

Detailed Application Protocol: Synthesis of a Representative N-(2-Chloro-3-methylbenzyl) Benzamide Derivative

This protocol details the synthesis of N-(2-chloro-3-methylbenzyl)-4-fluorobenzamide, a representative compound from this class.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercial
4-Fluorobenzoic acid≥99%Commercial
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Triethylamine (Et₃N), anhydrous≥99.5%Commercial
Hydrochloric acid (HCl), 1M aqueousAnalytical gradeCommercial
Saturated sodium bicarbonate (NaHCO₃)Analytical gradeCommercial
Brine (saturated NaCl solution)Analytical gradeCommercial
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercial
Silica gel for column chromatography60 Å, 230-400 meshCommercial
Ethyl acetateHPLC gradeCommercial
HexanesHPLC gradeCommercial

Step-by-Step Methodology:

Part 1: Preparation of 4-Fluorobenzoyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol).

  • Add thionyl chloride (2.2 mL, 30.0 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid should dissolve, and the evolution of gas (SO₂ and HCl) will be observed. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-fluorobenzoyl chloride is a pale yellow oil and can be used directly in the next step without further purification.

Causality of Experimental Choices:

  • Use of Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the workup.

  • Excess Thionyl Chloride: A 3-fold excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to serve as a solvent for the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Amide Coupling Reaction

  • In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.56 g, 10.0 mmol) and anhydrous triethylamine (2.1 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-fluorobenzoyl chloride from Part 1 in 20 mL of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which would hydrolyze the acyl chloride. Therefore, anhydrous solvents and reagents are used.

  • Use of Triethylamine: Triethylamine is a non-nucleophilic base that neutralizes the HCl generated during the reaction, preventing the protonation of the starting benzylamine and driving the reaction to completion.

  • Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent the formation of side products.

  • Dropwise Addition: Slow addition of the acyl chloride maintains a low concentration of the electrophile, further controlling the reaction and minimizing side reactions.

Part 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(2-chloro-3-methylbenzyl)-4-fluorobenzamide as a solid.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Causality of Experimental Choices:

  • Aqueous Washes: The HCl wash removes excess triethylamine and any remaining unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes any residual water from the organic layer.

  • Drying Agent: Anhydrous magnesium sulfate is used to remove trace amounts of water from the organic solvent before evaporation.

  • Column Chromatography: This is a standard technique for purifying organic compounds based on their polarity, allowing for the separation of the desired product from any impurities.

Expected Results and Characterization

The synthesis is expected to yield the target compound with a moderate to high yield (typically 60-80%). The purity and identity of the final product should be confirmed by standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR (in CDCl₃)- A doublet for the benzylic CH₂ protons (around 4.6 ppm).- A triplet for the NH proton (around 6.5 ppm, may be broad).- Aromatic protons in the expected regions for the substituted benzene rings.- A singlet for the methyl group protons (around 2.4 ppm).
¹³C NMR (in CDCl₃)- A peak for the amide carbonyl carbon (around 166 ppm).- Peaks for the aromatic carbons, showing the expected splitting for the fluorine-substituted ring.- A peak for the benzylic carbon (around 43 ppm).- A peak for the methyl carbon (around 19 ppm).
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₅H₁₃ClFNO. The isotopic pattern for the chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be observed.
Infrared (IR) - A strong C=O stretching band for the amide group (around 1650 cm⁻¹).- An N-H stretching band (around 3300 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.

Conclusion and Future Directions

This application note provides a robust and well-rationalized protocol for the synthesis of N-(2-chloro-3-methylbenzyl) benzamide derivatives, highlighting the potential of this compound as a valuable intermediate in the discovery of new agrochemicals. Researchers can adapt this methodology by varying the substituted benzoic acid to generate a library of novel compounds for biological screening. Further studies should focus on the evaluation of the insecticidal spectrum and mode of action of these novel derivatives, as well as their toxicological and environmental profiles. The strategic use of building blocks like this compound will undoubtedly continue to be a cornerstone of innovation in the agrochemical industry.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-methylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method for synthesizing this compound is the reduction of 2-chloro-3-methylbenzonitrile. This approach is favored due to the commercial availability of the starting nitrile and the relatively straightforward nature of the nitrile reduction reaction. The two primary pathways for this reduction are catalytic hydrogenation and chemical reduction with hydride reagents.[1][2]

Q2: Which reducing agent is best for this synthesis: catalytic hydrogenation or a chemical hydride?

The choice between catalytic hydrogenation and chemical hydrides depends on several factors, including available equipment, scale, and desired selectivity.

  • Catalytic Hydrogenation: This is often the most economical and scalable method.[2] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO2).[2] It's an environmentally friendly option as it uses hydrogen gas as the reductant. However, it may require specialized high-pressure equipment and careful optimization to prevent side reactions.[3]

  • Chemical Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH4) and Borane (BH3) are powerful reducing agents that are highly effective for nitrile reduction.[2][4][5] LiAlH4 is particularly robust but reacts violently with protic solvents, necessitating anhydrous conditions.[6][7] Borane complexes (e.g., BH3-THF or BH3-SMe2) are also effective and can sometimes offer better chemoselectivity.[8][9] These methods are well-suited for lab-scale synthesis where high reactivity is desired.

Q3: I'm observing the formation of secondary and tertiary amines as byproducts. What's causing this and how can I prevent it?

This is a very common issue in nitrile reductions. The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks the imine intermediate that is generated during the reaction.[2][3]

To minimize this side reaction:

  • Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[8] The ammonia competes with the primary amine product in reacting with the imine intermediate.

  • Choice of Catalyst: The catalyst itself can influence selectivity. Some catalysts are more prone to promoting the formation of secondary amines.[2][10][11]

  • Reaction Conditions: Lowering the reaction temperature and using an appropriate solvent can also help.

  • Chemical Hydrides: Using a sufficient excess of the hydride reagent can help to quickly reduce the imine intermediate to the primary amine before it can react further.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of the Starting Nitrile

Possible Cause 1: Inactive Catalyst (Catalytic Hydrogenation)

  • Troubleshooting:

    • Raney Nickel: Ensure the Raney Nickel is freshly prepared or properly stored. It is often stored as a slurry in water or ethanol to prevent deactivation.

    • Pd/C or PtO2: The catalyst may have been exposed to air for too long or may be from a poor-quality batch. Try a fresh batch of catalyst.

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purify the starting nitrile and use high-purity, dry solvents.

Possible Cause 2: Insufficiently Reactive Hydride Reagent (Chemical Reduction)

  • Troubleshooting:

    • LiAlH4: This reagent is highly sensitive to moisture. Ensure you are using a fresh, unopened bottle or a properly stored sample. Use anhydrous solvents (e.g., dry diethyl ether or THF).

    • Borane: Borane complexes like BH3-THF can degrade over time. Use a fresh solution and ensure it has been stored correctly.

Possible Cause 3: Inadequate Reaction Conditions

  • Troubleshooting:

    • Temperature: Some reductions require heating to proceed at a reasonable rate. For catalytic hydrogenation, ensure the temperature is at the recommended level for the specific catalyst.[1] For borane reductions, refluxing in THF is common.[8]

    • Pressure (Catalytic Hydrogenation): Ensure the hydrogen pressure is adequate. Some reactions require elevated pressures to proceed efficiently.[1]

Issue 2: Formation of an Aldehyde Instead of an Amine

Possible Cause: Incomplete Reduction

  • Troubleshooting:

    • This is more common when using milder reducing agents or when the reaction is not allowed to go to completion. The reaction proceeds through an imine intermediate which, upon aqueous workup, can hydrolyze to an aldehyde.[2][4]

    • DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is known to reduce nitriles to aldehydes at low temperatures.[4] If you are using a strong reducing agent like LiAlH4 and still observing aldehyde formation, it could be due to insufficient reagent or premature quenching of the reaction.

    • Solution: Ensure you are using a sufficient excess of a strong reducing agent (like LiAlH4 or catalytic hydrogenation under appropriate conditions) and allow the reaction to proceed to completion before workup.

Issue 3: Difficult Product Isolation and Purification

Possible Cause 1: Emulsion Formation During Workup

  • Troubleshooting:

    • Amines can act as surfactants, leading to emulsions during aqueous workup, especially after LiAlH4 reductions.

    • Solution: Add the reaction mixture slowly to the quenching solution with vigorous stirring. Using a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) for the workup can help break up emulsions.

Possible Cause 2: Product Volatility

  • Troubleshooting:

    • While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum.

    • Solution: Use a rotary evaporator with careful control of the vacuum and bath temperature.

Possible Cause 3: Co-elution with Byproducts During Chromatography

  • Troubleshooting:

    • If secondary or tertiary amines are present, they may have similar polarities to the desired primary amine, making chromatographic separation challenging.

    • Solution: Optimize the mobile phase for your column chromatography. A gradient elution may be necessary. Alternatively, consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

Section 3: Optimized Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is a good starting point for a scalable and cost-effective synthesis.

Materials:

  • 2-Chloro-3-methylbenzonitrile

  • Raney Nickel (slurry in water)

  • Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous ethanol.

  • Carefully add the Raney Nickel slurry (typically 10-20% by weight of the nitrile).

  • Add the ammonia solution (approximately 10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol is highly effective for lab-scale synthesis. Extreme caution must be exercised when working with LiAlH4.

Materials:

  • 2-Chloro-3-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH4 (1.5 - 2.0 eq) in anhydrous diethyl ether.

  • Dissolve 2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Cool the LiAlH4 suspension to 0 °C using an ice bath.

  • Add the nitrile solution dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Quench the reaction very carefully by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Section 4: Data Presentation & Visualization

Table 1: Comparison of Reduction Methods for 2-Chloro-3-methylbenzonitrile
MethodReducing AgentTypical YieldKey AdvantagesKey Disadvantages
Catalytic HydrogenationH2 / Raney Ni80-95%Scalable, cost-effective, environmentally friendly.Requires pressure equipment, potential for side reactions.[8]
Chemical ReductionLiAlH485-98%High reactivity, rapid conversion.[6][12]Requires strict anhydrous conditions, hazardous reagent.[6][7]
Chemical ReductionBH3-THF80-90%Good selectivity, milder than LiAlH4.[8][13]Can require longer reaction times or heating.[8]

Diagrams

Reaction_Pathway cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Nitrile 2-Chloro-3-methylbenzonitrile H2_RaneyNi H2 / Raney Ni (Catalytic Hydrogenation) Nitrile->H2_RaneyNi LiAlH4 LiAlH4 (Chemical Reduction) Nitrile->LiAlH4 BH3 BH3-THF (Chemical Reduction) Nitrile->BH3 Amine This compound H2_RaneyNi->Amine LiAlH4->Amine BH3->Amine

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Flowchart Start Low or No Conversion Check_Catalyst Is the catalyst active? (Catalytic Hydrogenation) Start->Check_Catalyst Replace_Catalyst Use fresh catalyst. Purify starting material. Check_Catalyst->Replace_Catalyst No Check_Hydride Is the hydride reagent active? (Chemical Reduction) Check_Catalyst->Check_Hydride Yes / NA Replace_Catalyst->Check_Hydride Use_Fresh_Hydride Use fresh, anhydrous hydride and dry solvents. Check_Hydride->Use_Fresh_Hydride No Check_Conditions Are reaction conditions (temp, pressure) optimal? Check_Hydride->Check_Conditions Yes / NA Use_Fresh_Hydride->Check_Conditions Optimize_Conditions Increase temperature or pressure as per literature. Check_Conditions->Optimize_Conditions No Success Reaction Proceeds Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting flowchart for low nitrile conversion.

References

Common impurities in 2-Chloro-3-methylbenzylamine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Chloro-3-methylbenzylamine. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their removal. Our goal is to empower you with the technical knowledge to ensure the highest purity of this critical reagent in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the fundamental questions regarding the identity and origin of common impurities associated with this compound.

Q1: What are the most common impurities in this compound and where do they come from?

The impurity profile of this compound is intrinsically linked to its synthetic pathway. The most prevalent method for its synthesis is the reductive amination of 2-chloro-3-methylbenzaldehyde or the amination of 2-chloro-3-methylbenzyl chloride.[1] Consequently, impurities typically arise from unreacted starting materials, reaction byproducts, or subsequent degradation.

  • Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves.

    • 2-Chloro-3-methylbenzaldehyde: If the reductive amination reaction does not go to completion, this aldehyde will remain in the crude product.

    • 2-Chloro-3-methylbenzyl alcohol: This can be present if the starting aldehyde is reduced but not aminated, or if the corresponding benzyl halide is hydrolyzed.[2]

  • Reaction Byproducts: These are new chemical entities formed during the synthesis.

    • Bis(2-chloro-3-methylbenzyl)amine (Secondary Amine): This is a very common byproduct in amination reactions. It forms when the initially produced this compound (a primary amine) acts as a nucleophile and reacts with another molecule of the benzyl halide or aldehyde precursor.

    • 2-Chloro-3-methylbenzoic acid: Oxidation of the starting aldehyde, either by air during the reaction or workup, can lead to the formation of this acidic impurity.

  • Isomeric Impurities: The purity of the final product is highly dependent on the purity of the starting materials. Positional isomers (e.g., 3-chloro-2-methylbenzylamine or 2-chloro-5-methylbenzylamine) can be carried through the synthesis and are often difficult to separate.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation start 2-Chloro-3-methylbenzaldehyde product This compound (Desired Product) start->product Reductive Amination imp1 Unreacted Aldehyde start->imp1 Incomplete Reaction imp3 2-Chloro-3-methylbenzyl alcohol (Reduction byproduct) start->imp3 Side Reaction (Reduction) imp4 2-Chloro-3-methylbenzoic acid (Oxidation byproduct) start->imp4 Side Reaction (Oxidation) imp2 Bis(2-chloro-3-methylbenzyl)amine (Secondary Amine) product->imp2 Reaction with Starting Material G start Crude Product (Amine + Aldehyde + Acid + Secondary Amine) step1 Dissolve in Organic Solvent (e.g., Dichloromethane) start->step1 step2 Wash with Aqueous Acid (1M HCl) step1->step2 step3 Separate Layers step2->step3 org_phase Organic Phase (Aldehyde, Neutral Impurities) step3->org_phase Discard aq_phase Aqueous Phase (Amine HCl Salt) step3->aq_phase Keep step4 Basify Aqueous Phase (e.g., NaOH) to pH > 12 aq_phase->step4 step5 Extract with Fresh Organic Solvent step4->step5 step6 Dry & Concentrate Organic Phase step5->step6 step7 Purified Amine (Free Base) step6->step7 final_step Optional Final Polish: Vacuum Distillation step7->final_step

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted benzylamine. Here, we address common challenges that can lead to low reaction yields and provide expert-driven, actionable solutions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust synthetic routes.

The Challenge: Understanding the Reactivity of this compound

The unique substitution pattern of this compound presents a specific set of challenges in chemical synthesis. The amine's nucleophilicity is influenced by two key factors:

  • Electronic Effects : The chlorine atom at the ortho-position is an electron-withdrawing group. Through the inductive effect, it reduces the electron density on the aromatic ring and, consequently, on the benzylic amine. This inherently lowers the nucleophilicity of the amine compared to an unsubstituted benzylamine, potentially slowing down reactions like N-alkylations and amide couplings.[1]

  • Steric Hindrance : The same ortho-chloro group provides significant steric bulk around the amine's nitrogen atom.[2] This steric impediment can hinder the approach of electrophiles, further contributing to sluggish or incomplete reactions. The meta-methyl group also adds to the overall steric profile of the molecule.

Understanding this interplay of electronic deactivation and steric hindrance is the cornerstone of troubleshooting reactions involving this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.

Issue 1: My N-alkylation reaction with an alkyl halide is stalling or showing very low conversion.

Root Cause Analysis: Low conversion in N-alkylation reactions with this compound is often a direct consequence of its reduced nucleophilicity and steric hindrance. The reaction likely has a high activation energy barrier.

Solutions:

  • Re-evaluate Your Base and Solvent System:

    • Base Selection: A weak base, such as potassium carbonate (K₂CO₃), may not be sufficient to effectively neutralize the acid generated during the reaction, leading to protonation of the starting amine and halting the reaction. Consider switching to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if your substrate is compatible.[3] The use of Cs₂CO₃ has been shown to be highly effective for the N-alkylation of primary benzylamines.[4]

    • Solvent Choice: The solvent plays a critical role in Sₙ2 reactions. Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the reaction. These solvents can help to stabilize the transition state and improve reaction rates.[3]

  • Increase Reaction Temperature and Time:

    • To overcome the activation energy barrier, increasing the reaction temperature is a common and effective strategy. Monitor for potential side reactions or decomposition at elevated temperatures. Reactions involving sterically hindered amines may require prolonged reaction times, sometimes up to 24-48 hours.[5]

  • Enhance Electrophile Reactivity:

    • If you are using an alkyl chloride or bromide, consider switching to a more reactive alkyl iodide. The iodide is a better leaving group and can significantly accelerate the rate of substitution.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation check_base Is the base strong enough? (e.g., K₂CO₃ vs. Cs₂CO₃/NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution1 Switch to a stronger base (e.g., Cs₂CO₃, NaH) check_base->solution1 No check_temp Has the temperature been optimized? check_solvent->check_temp Yes solution2 Use DMF or DMSO check_solvent->solution2 No check_electrophile Can a more reactive electrophile be used? (e.g., R-Br -> R-I) check_temp->check_electrophile Yes solution3 Increase temperature incrementally (e.g., 80-120 °C) check_temp->solution3 No solution4 Use alkyl iodide check_electrophile->solution4 Yes end_node Improved Yield check_electrophile->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A systematic workflow for troubleshooting low yields in N-alkylation reactions.

Issue 2: My amide coupling reaction is giving low yields, and I'm recovering unreacted starting material.

Root Cause Analysis: Similar to N-alkylation, the reduced nucleophilicity and steric hindrance of this compound make it a challenging substrate for amide coupling. Standard coupling reagents may not be sufficiently reactive to activate the carboxylic acid and facilitate its reaction with the hindered amine.

Solutions:

  • Choose a More Potent Coupling Reagent:

    • If you are using a standard carbodiimide like DCC or EDC with HOBt, consider switching to a more powerful phosphonium-based reagent like BOP or PyBOP, or a uronium-based reagent like HATU or HBTU. These reagents are known to be more effective for coupling with less nucleophilic or sterically hindered amines.[]

  • Convert the Carboxylic Acid to an Acyl Chloride:

    • For particularly challenging couplings, converting the carboxylic acid to a more reactive acyl chloride is a robust strategy. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react more readily with the sterically hindered amine.[]

  • Optimize Reaction Conditions:

    • Base: Ensure an adequate amount of a non-nucleophilic base, such as DIPEA or 2,6-lutidine, is used to scavenge the acid produced during the reaction.

    • Temperature: Gently heating the reaction mixture can sometimes overcome the activation barrier, but be mindful of potential racemization if you are working with chiral carboxylic acids.

    • Catalyst: In some cases, adding a catalyst like DMAP can accelerate the reaction, particularly when using less reactive activated esters.[]

Competition between Desired Reaction and Amine Protonation

cluster_0 Reaction Mixture Amine R-NH₂ (this compound) Product Desired Product (R-NH-R') Amine->Product Slow Reaction (Steric/Electronic Hindrance) Inactive_Amine Protonated Amine (R-NH₃⁺) (Unreactive) Amine->Inactive_Amine Fast Acid-Base Reaction Electrophile Electrophile (e.g., R'-CO-X) Electrophile->Product H_plus H⁺ (from reaction or impurities) H_plus->Inactive_Amine

Caption: Diagram illustrating how amine protonation competes with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: Like most benzylamines, it should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric CO₂.

Q2: Am I likely to see over-alkylation (dialkylation) in my N-alkylation reactions? A2: While dialkylation is a common side reaction for primary amines, the steric hindrance provided by the ortho-chloro group and the newly added alkyl group will significantly disfavor a second alkylation event. Mono-alkylation is expected to be the major product. If dialkylation is observed, it can be minimized by using a stoichiometric amount of the alkylating agent or a slight excess of the amine.

Q3: Can I use reductive amination to synthesize derivatives of this compound? A3: Yes, reductive amination is a viable and often high-yielding method. Reacting this compound with an aldehyde or ketone to form an iminium intermediate, followed by in-situ reduction with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is an excellent way to form N-alkylated products, especially for more complex alkyl groups.

Q4: How does the purity of my this compound affect my reaction? A4: Purity is critical. Impurities from its synthesis, such as the corresponding benzyl alcohol or benzaldehyde, can interfere with your reaction. For example, residual aldehyde could compete in a reductive amination. It is recommended to use highly pure starting material, and if necessary, purify it by distillation or column chromatography before use.

Reference Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol provides a robust method for coupling this compound with a generic carboxylic acid, designed to overcome the challenges of low reactivity.

Step 1: Formation of the Acyl Chloride

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Step 2: Amide Bond Formation

  • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Summary Table for Hypothetical Reactions

Reaction TypeElectrophile/Coupling PartnerConditionsExpected Yield RangeKey Troubleshooting Point
N-Alkylation1-BromobutaneK₂CO₃, ACN, 80°C, 24h30-50%Base may be too weak.
N-Alkylation1-IodobutaneCs₂CO₃, DMF, 80°C, 24h75-90%Use of a stronger base and more reactive electrophile.
Amide CouplingBenzoic AcidEDC, HOBt, DIPEA, DCM, RT, 24h20-40%Coupling reagent may not be potent enough.
Amide CouplingBenzoyl ChlorideDIPEA, DCM, 0°C to RT, 24h80-95%Acyl chloride is a highly reactive intermediate.

References

Side reactions to avoid when using 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with related substituted benzylamines.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My reaction with this compound is giving a mixture of products, including what appears to be di- and even tri-alkylated species. Why is this happening and how can I favor mono-alkylation?

A1: Over-alkylation is a classic side reaction for primary amines like this compound. The root cause is that the initial N-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it compete effectively for the alkylating agent, leading to the formation of a tertiary amine.

Causality:

  • Increased Nucleophilicity: The product of the initial alkylation is a secondary amine, which is generally more nucleophilic than the primary amine starting material.

  • Statistical Factors: As the reaction progresses, the concentration of the primary amine decreases while the concentration of the more reactive secondary amine increases.

Troubleshooting & Avoidance Strategies:

StrategyMechanismExperimental Protocol
Use of Excess Amine Le Châtelier's principle. By increasing the concentration of the primary amine, the probability of the alkylating agent reacting with it over the secondary amine product is increased.Use a 2-5 fold excess of this compound relative to the alkylating agent. After the reaction, the excess amine can be removed by an acidic wash during workup.
Slow Addition of Alkylating Agent Maintains a low concentration of the alkylating agent throughout the reaction, favoring reaction with the more abundant primary amine.Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over a period of several hours.
Use of a Bulky Alkylating Agent Steric hindrance can disfavor the formation of the more sterically crowded tertiary amine.If the synthesis allows, consider an alkylating agent with more steric bulk.
Reductive Amination This is a highly effective alternative to direct alkylation for achieving mono-alkylation.[1][2]See Protocol 1 below for a detailed procedure.
Q2: I've noticed the appearance of an aldehyde or carboxylic acid impurity corresponding to my starting material upon workup or after storage. What is causing this degradation?

A2: Benzylamines are susceptible to oxidation, especially when exposed to air (atmospheric oxygen). The benzylic position is prone to oxidation, which can lead to the formation of the corresponding imine, which is then hydrolyzed to an aldehyde (2-chloro-3-methylbenzaldehyde). This aldehyde can be further oxidized to the carboxylic acid (2-chloro-3-methylbenzoic acid).[3]

Troubleshooting & Avoidance Strategies:

  • Inert Atmosphere: Whenever possible, conduct reactions and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Storage: Store the amine in a tightly sealed container, protected from light, and preferably in a cool, dark place. For long-term storage, consider refrigeration or freezing under an inert atmosphere.

  • Purification: If oxidation has occurred, the resulting aldehyde and carboxylic acid can often be removed by column chromatography or by an aqueous basic wash (to remove the carboxylic acid) followed by distillation or recrystallization of the amine.

Q3: My NMR spectrum shows some unexpected aromatic signals, suggesting a reaction has occurred on the benzene ring. Is this common?

A3: While the amino group is the primary site of reactivity, electrophilic aromatic substitution on the benzene ring can occur under certain conditions, particularly with strong electrophiles. The directing effects of the substituents on the ring will govern the position of any new substituent.

  • -CH₂NH₂ group: The aminomethyl group is activating and ortho, para-directing.

  • -Cl group: The chloro group is deactivating but also ortho, para-directing due to its lone pairs.

  • -CH₃ group: The methyl group is activating and ortho, para-directing.

The interplay of these directing effects can lead to a mixture of isomers if ring substitution occurs. For instance, in the presence of a strong electrophile, substitution would be expected to occur at the positions most activated by the methyl and aminomethyl groups and least deactivated by the chloro group.

Troubleshooting & Avoidance Strategies:

  • Protecting the Amine: If you need to perform a reaction on the aromatic ring, it is highly advisable to first protect the amino group. Converting the amine to an amide, for example, changes its directing effect to meta-directing and deactivates the ring towards further substitution, offering better control.

  • Choice of Reagents: Avoid using strong electrophilic reagents if you want to preserve the substitution pattern of the aromatic ring.

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) can often help to prevent unwanted side reactions on the aromatic ring.

Q4: I am performing a Schotten-Baumann reaction to form an amide, but my yields are low and I isolate benzoic acid as a byproduct. What is going wrong?

A4: In the Schotten-Baumann reaction, which is typically run in a two-phase system with an aqueous base, hydrolysis of the acyl chloride is a common side reaction. This occurs when the acyl chloride reacts with water or hydroxide ions instead of the amine.

Troubleshooting & Avoidance Strategies:

StrategyMechanism
Vigorous Stirring Ensures that the acyl chloride, which is in the organic phase, has sufficient contact with the amine at the interface of the two phases, promoting the desired reaction over hydrolysis in the aqueous phase.
Slow Addition of Acyl Chloride Adding the acyl chloride slowly to the reaction mixture helps to maintain a low concentration, favoring the reaction with the amine over hydrolysis.
Use of an Alternative Base In some cases, using an organic base like pyridine in a single-phase organic solvent can circumvent the issue of hydrolysis.

Experimental Protocols

Protocol 1: Mono-N-alkylation via Reductive Amination

This protocol provides a general method for the mono-alkylation of this compound with an aldehyde or ketone.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (from an aldehyde) or enamine (from a ketone). The progress of this step can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Be cautious as the addition may be exothermic and cause gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Competing Reactions in N-Alkylation

G cluster_0 Reactants cluster_1 Products A This compound (Primary Amine) C Mono-alkylated Product (Secondary Amine) A->C Desired Reaction B Alkylating Agent (R-X) B->C D Di-alkylated Product (Tertiary Amine) B->D C->D Side Reaction (Over-alkylation)

Caption: Desired mono-alkylation versus the over-alkylation side reaction.

Diagram 2: Oxidation Pathway of this compound

G A This compound B Imine Intermediate A->B Oxidation ([O]) C 2-Chloro-3-methylbenzaldehyde B->C Hydrolysis (H₂O) D 2-Chloro-3-methylbenzoic Acid C->D Further Oxidation ([O])

Caption: Degradation of this compound via oxidation.

References

Improving the selectivity of reactions involving 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3-methylbenzylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered and electronically modulated substrate. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, problem-oriented challenges you may encounter during your synthesis. Each answer delves into the root cause of the issue and provides actionable protocols and strategies for success.

Question 1: I'm struggling with selective N-alkylation. My reaction either stalls or produces a mixture of mono- and di-alkylated products. How can I achieve clean mono-alkylation?

Answer: This is a classic selectivity challenge rooted in the inherent reactivity of amines and the specific sterics of your substrate. While the primary amine of this compound is a good nucleophile, the resulting secondary amine is often reactive enough to compete for the alkylating agent, leading to over-alkylation. Furthermore, the ortho-chloro substituent provides significant steric hindrance, which can slow the reaction rate and necessitate harsher conditions that often reduce selectivity.[1][2]

Root Cause Analysis:

  • Steric Hindrance: The chloro group at the 2-position and the methyl group at the 3-position create a crowded environment around the aminomethyl group, impeding the approach of electrophiles.[3] This can lead to incomplete reactions if conditions are too mild.

  • Competing Reactions: Direct alkylation with alkyl halides is notoriously difficult to control for mono-alkylation because the product (a secondary amine) is also nucleophilic.[4]

  • Base Strength: The choice of base is critical. An overly strong base can deprotonate the secondary amine product, increasing its nucleophilicity and promoting the formation of the tertiary amine.

Strategies for Selective Mono-N-Alkylation:

Strategy A: Reductive Amination (Recommended)

This is the most reliable method for achieving selective mono-alkylation. It involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ. Over-alkylation is not possible with this method.[5]

Step-by-Step Protocol: Reductive Amination with Acetone

  • Vessel Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in a suitable solvent such as methanol or THF (approx. 0.2 M).

  • Reagent Addition: Add acetone (1.5 equiv.) to the solution. Stir for 20 minutes at room temperature to allow for imine formation.

  • Reductant Addition: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 15 minutes. Note: For less reactive ketones, a stronger reducing agent like sodium triacetoxyborohydride (STAB) may be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Strategy B: Chelation-Controlled Alkylation

For certain substrates, particularly those with a nearby hydroxyl group, chelation can be used to achieve mono-alkylation. For benzylamines, this is less common but highlights an advanced strategy for controlling reactivity.[4]

Question 2: My Suzuki-Miyaura coupling at the C-Cl bond is failing. I'm recovering starting material. What catalyst system should I use?

Answer: The low reactivity of the C-Cl bond is the primary obstacle. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the Suzuki catalytic cycle, which is often rate-limiting.[6] Success requires a highly active palladium catalyst system capable of breaking this resilient bond.

Root Cause Analysis:

  • Inert C-Cl Bond: The bond dissociation energy of a C-Cl bond on an aromatic ring is high, making oxidative addition to a Pd(0) center challenging. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[6]

  • Catalyst Inhibition: The free primary amine can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[6]

  • Improper Base/Solvent: The choice of base and solvent is crucial for activating the boronic acid via formation of a boronate complex, which is necessary for the transmetalation step.[7][8]

Strategies for a Successful Suzuki Coupling:

Strategy A: Employ a State-of-the-Art Catalyst System

Modern, sterically hindered, and electron-rich phosphine ligands are essential. They promote the formation of a monoligated, highly reactive Pd(0) species that is active enough to cleave the C-Cl bond.

Catalyst ComponentRecommended LigandsRecommended PrecatalystRecommended BaseSolvent SystemTemp.
For Aryl Chlorides SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂K₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene, THF80-110 °C

Step-by-Step Protocol: Suzuki Coupling of this compound

  • Amine Protection (Optional but Recommended): To prevent catalyst inhibition, first protect the amine as its Boc-carbamate. React the starting material with Boc-anhydride (1.1 equiv.) and a base like triethylamine in THF.

  • Vessel Setup: To an oven-dried Schlenk flask, add the N-Boc protected this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe. If needed, add a small amount of degassed water (e.g., dioxane/H₂O 10:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up & Deprotection: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry, filter, and concentrate. The Boc group can be removed by treatment with an acid like TFA or HCl in dioxane.

  • Purification: Purify the final product by column chromatography.

Troubleshooting Workflow: Suzuki Coupling

G start Reaction Failed: No Conversion cat_check Is your catalyst system active for aryl chlorides? (e.g., Pd/SPhos) start->cat_check base_check Is the base strong enough and sufficiently soluble? (e.g., K3PO4, Cs2CO3) cat_check->base_check No protect_check Is the free amine inhibiting the catalyst? cat_check->protect_check Yes base_check->start No, change base temp_check Is the temperature high enough? (80-110 °C) base_check->temp_check Yes protect_check->cat_check Yes protect_check->temp_check No, protect amine temp_check->start No, increase temp success Reaction Successful temp_check->success Yes

Fig 1. Decision tree for troubleshooting a failed Suzuki coupling.
Question 3: I am attempting a Buchwald-Hartwig amination with an aryl bromide, using this compound as my amine component, but the reaction is sluggish and gives hydrodehalogenation byproducts. What is causing this?

Answer: This issue typically arises from a suboptimal ligand choice or unfavorable reaction conditions that fail to promote the desired C-N reductive elimination over competing side reactions. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency is highly dependent on the ligand coordinating the palladium center.[9][10]

Root Cause Analysis:

  • Ligand Incompatibility: The ligand must be sterically bulky and electron-rich to facilitate both the oxidative addition to your aryl bromide and, crucially, the final C-N reductive elimination step. For primary amines like yours, certain ligands are specifically designed to prevent the formation of undesired palladium-amine complexes that can lead to catalyst deactivation.[11]

  • Beta-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where an amide intermediate undergoes beta-hydride elimination. This is less common with benzylamines but can contribute to reduced yields.[9]

  • Base Choice: The base deprotonates the amine-palladium complex to form the key palladium amide intermediate. If the base is not strong enough or if its conjugate acid is not properly sequestered, the catalytic cycle can stall.

Strategies for an Efficient Buchwald-Hartwig Amination:

Strategy: Use a Ligand Optimized for Primary Amines

Ligands from the Buchwald and Hartwig groups have been developed to address these specific challenges. For primary amines, BrettPhos is an excellent choice.

Step-by-Step Protocol: Buchwald-Hartwig Amination

  • Vessel Setup: In a glovebox, add the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.2 equiv.) to a reaction vial.

  • Reagent Addition: Add this compound (1.2 equiv.) and anhydrous, degassed toluene or THF.

  • Reaction: Seal the vial and heat to 80-100 °C. The reaction should be monitored by LC-MS for the consumption of the aryl bromide.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the target compound via silica gel chromatography.

Mechanism: Catalytic Cycle and Inhibition Pathway

G cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) inhibited_complex L-Pd(0)(R'NH2)n (Inactive) pd0->inhibited_complex Excess Amine Coordination amide_complex L-Pd(II)(Ar)(NHR') oa_complex->amide_complex Ligand Exchange (+ R'NH2, Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product

Fig 2. Buchwald-Hartwig cycle and potential catalyst inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that I should be aware of?

The reactivity of this molecule is dictated by three key features:

  • The Primary Benzylic Amine: This group is nucleophilic and moderately basic. It is the primary site for reactions like acylation, alkylation, and amination.

  • The Aryl Chloride: The C-Cl bond is relatively strong and unreactive, requiring highly active catalysts for cross-coupling reactions like Suzuki or Buchwald-Hartwig (where the molecule acts as the aryl halide).

  • The Substitution Pattern: The ortho-chloro and meta-methyl groups create significant steric hindrance around the amine.[1][2] Electronically, the chloro group is inductively electron-withdrawing, which slightly decreases the basicity of the amine and deactivates the ring towards electrophilic substitution.

Q2: Can I perform a Friedel-Crafts or other electrophilic aromatic substitution on the ring? Where would the substituent add?

It is challenging. The aminomethyl group, especially when protonated under acidic Friedel-Crafts conditions, acts as a strong deactivating group. The chloro group is also deactivating. Therefore, forcing conditions would be required, likely leading to low yields and poor selectivity. If a reaction were to occur, the directing effects would be complex. The methyl group directs ortho and para (to C4 and C6), while the chloro group directs ortho and para (to C4 and C6). The deactivating -CH₂NH₃⁺ group would direct meta (to C5). The C4 and C6 positions are the most likely sites for substitution under neutral or basic conditions, but achieving clean regioselectivity would be difficult. Directed ortho metalation after N-protection is a more viable strategy for regioselective functionalization.[12][13]

Q3: What are the best practices for purifying this amine and its derivatives?

Given its basic nature, special care is needed during purification.

  • Column Chromatography: Use a solvent system neutralized with a small amount of triethylamine (e.g., 1% in your ethyl acetate/hexane mixture) to prevent the basic amine from streaking on the acidic silica gel.

  • Acid-Base Extraction: The product can be separated from neutral impurities by dissolving the crude mixture in an organic solvent (e.g., ether), extracting with dilute acid (e.g., 1M HCl), washing the aqueous layer with ether to remove impurities, and then basifying the aqueous layer (e.g., with NaOH) to re-precipitate the free amine, which can then be extracted back into an organic solvent.

  • Crystallization: Many amine salts (e.g., hydrochlorides) and acylated derivatives (amides) are crystalline and can be purified by recrystallization.

Q4: What are the key safety precautions when handling this compound?
  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Substituted benzylamines can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-3-methylbenzylamine Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with transformations involving 2-chloro-3-methylbenzylamine and its precursors. As a specialized substrate, its reactivity can be nuanced. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its catalytic transformations, ensuring both efficiency and reproducibility in your synthetic endeavors.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to guide your experimental design.

Q1: What are the primary catalytic routes to synthesize substituted amines from a 2-chloro-3-methylbenzyl precursor?

There are two primary and highly effective catalytic routes, each starting from a different precursor:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the method of choice if your starting material is 2-chloro-3-methylbenzyl chloride or bromide. It involves the cross-coupling of the benzyl halide with a primary or secondary amine. This reaction is highly versatile and has a broad substrate scope.[1][2]

  • Reductive Amination: This route is ideal if you are starting with 2-chloro-3-methylbenzaldehyde . The aldehyde is first condensed with an amine to form an imine in situ, which is then reduced to the target amine using a suitable reducing agent and often a catalyst.[3][4]

The choice between these routes is dictated by the commercial availability and stability of your starting material.

Q2: For a Buchwald-Hartwig amination of 2-chloro-3-methylbenzyl chloride, how do I select the optimal Palladium catalyst and ligand?

The success of a Buchwald-Hartwig amination is critically dependent on the ligand. For benzyl chlorides, which are more challenging than bromides, a highly active catalyst system is required.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like Pd₂(dba)₃ are common and effective choices.[5][6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential.[7] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the C-Cl bond, and accelerate the final reductive elimination step.[1][7] For benzyl chlorides, ligands from the dialkylbiaryl phosphine class (Buchwald ligands) are industry-standard.

LigandKey Characteristics & ApplicationsCitation
XPhos Highly active for C-N coupling with aryl chlorides. Its steric bulk promotes the formation of the reactive L1Pd(0) species.[7]
SPhos Excellent for coupling a wide variety of aryl and heteroaryl halides under mild conditions.[8]
RuPhos Tolerates hindered substrates and a wide range of functional groups.[8]
BrettPhos Known to efficiently catalyze aminations of aryl halides with primary amines.[1]

For 2-chloro-3-methylbenzyl chloride, starting with XPhos or SPhos is a robust choice due to their proven efficacy with sterically hindered and electron-neutral aryl chlorides.

Q3: What is the role of the base and solvent in these transformations, and how do I choose them?

The base and solvent work in concert and are not independent choices. Their roles are crucial for catalyst activity and stability.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and generally most effective base for these reactions.[5] It facilitates the deprotonation of the amine and the subsequent formation of the Pd-amido complex. In some cases, weaker bases like potassium phosphate (K₃PO₄) can be used, particularly if your substrate is base-sensitive.[5]

  • Solvent: Aprotic, non-polar, or weakly polar solvents are preferred. Toluene , dioxane , and tetrahydrofuran (THF) are excellent choices. Toluene is often favored for its higher boiling point, allowing for a wider temperature range. The solvent must be anhydrous, as water can lead to catalyst deactivation and competing hydroxylation side reactions.[9]

Q4: For the reductive amination of 2-chloro-3-methylbenzaldehyde, which catalyst and reducing agent should I use?

Reductive amination offers a complementary approach. The key is to select a reducing agent that chemoselectively reduces the imine intermediate without affecting the aldehyde or the aryl chloride.

  • Catalytic Systems:

    • Heterogeneous Catalysts: Palladium on activated carbon (Pd/C) is a common choice. However, it can sometimes promote dehalogenation as a side reaction.[3] A bimetallic Pd-Cu/C catalyst has been shown to suppress this dehalogenation and improve yields.[3]

    • Homogeneous Catalysts: Iridium-based catalysts are highly active and selective for this transformation.[10]

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reducing agent, making it an excellent choice for direct reductive amination.[11]

    • Hydrogen Gas (H₂): Used in conjunction with heterogeneous catalysts like Pd/C. Requires careful control of pressure and temperature to avoid side reactions.[3]

For a first attempt, using NaBH(OAc)₃ is recommended due to its operational simplicity and high selectivity.[11]

PART 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic transformation of 2-chloro-3-methylbenzyl precursors.

Issue 1: Low or No Conversion of Starting Material

You've set up your Buchwald-Hartwig amination of 2-chloro-3-methylbenzyl chloride, but after several hours, TLC or LC-MS analysis shows predominantly starting material.

Potential Causes & Step-by-Step Solutions:
  • Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated.

    • Solution A (Oxygen Contamination): Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use. The phosphine ligands are air-stable as solids but can be oxidized in solution in the presence of the palladium catalyst.[7]

    • Solution B (Poor Pre-catalyst Reduction): If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.

    • Solution C (Ligand Choice): The chosen ligand may not be active enough for this specific substrate. If you started with a less bulky ligand, switch to a more sterically demanding one like XPhos or BrettPhos .[1][7]

  • Incorrect Base or Insufficient Basicity:

    • Solution: NaOt-Bu is highly effective but also hygroscopic. Use a fresh bottle or a sample stored in a desiccator. Ensure you are using at least 1.2-1.5 equivalents.

  • Low Reaction Temperature:

    • Solution: While some highly active catalysts can work at room temperature, aryl chlorides often require elevated temperatures.[5][6] Gradually increase the reaction temperature to 80-110 °C and monitor the progress.

Issue 2: Significant Formation of Side Products

Your reaction is proceeding, but you observe significant impurities alongside your desired product.

Common Side Products and Their Mitigation:
  • Hydrodehalogenation (Loss of Chlorine): The chloro group is replaced by a hydrogen atom.

    • Cause: This is often promoted by certain catalysts, especially heterogeneous ones like Pd/C in the presence of a hydrogen source (even trace amounts).[3] It can also occur in Buchwald-Hartwig reactions if the catalytic cycle is disrupted.

    • Solution (Reductive Amination): Switch to a bimetallic Pd-Cu/C catalyst or use a chemical reducing agent like NaBH(OAc)₃ instead of H₂/Pd/C.[3]

    • Solution (Buchwald-Hartwig): Ensure a high-quality, anhydrous solvent. The presence of water or alcohols can be a source of hydrides. Using a ligand that promotes rapid reductive elimination, like XPhos, can minimize this side reaction by keeping the catalyst turnover high.

  • Diarylation (Formation of a Tertiary Amine): If you are using a primary amine, you may see the formation of a product where two benzyl groups are attached to the nitrogen.

    • Cause: The primary amine product can compete with the starting amine for the benzyl halide.

    • Solution: Use a slight excess of the primary amine (1.2-1.5 equivalents). This will statistically favor the formation of the desired secondary amine.

  • Formation of 2-chloro-3-methylbenzyl alcohol:

    • Cause: This is a result of a competing hydroxylation reaction, typically caused by the presence of water or hydroxide ions in the reaction mixture.[9][12]

    • Solution: Use scrupulously dried solvents and reagents. Ensure the base (e.g., NaOt-Bu) has not been contaminated with moisture, which could form NaOH or t-BuOH.

Issue 3: Reaction Stalls Before Completion

The reaction proceeds well initially but stops at ~50-70% conversion, even after an extended reaction time.

Potential Causes & Step-by-Step Solutions:
  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over long periods.

    • Solution A (Increase Ligand Ratio): A slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.2 to 1:1.5) can sometimes stabilize the catalyst.

    • Solution B (Lower Temperature): If you are running the reaction at a very high temperature (>110 °C), try reducing it. While higher temperatures increase the rate, they can also accelerate catalyst decomposition.

    • Solution C (Add Fresh Catalyst): In some cases, a second charge of the catalyst (a small portion) can restart the reaction. This is often a last resort but can be effective.

  • Product Inhibition: The product amine may be coordinating to the palladium center and inhibiting the catalytic cycle.

    • Solution: This is an inherent challenge with some substrate-product combinations. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) might overcome this inhibition.

Issue 4: Difficulty in Product Purification

You have obtained your crude product, but separating it from the remaining ligand, base, and other byproducts is challenging.

Purification Strategy:
  • Aqueous Workup:

    • Step 1: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or toluene.

    • Step 2: Perform an aqueous wash. A wash with a saturated solution of ammonium chloride (NH₄Cl) can help remove residual inorganic salts. A subsequent wash with brine will help remove water from the organic layer.

    • Step 3: For basic products like amines, an acid-base extraction can be highly effective. Extract the organic layer with dilute HCl (e.g., 1M). Your amine product will move to the aqueous layer as the hydrochloride salt. Then, neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified amine back into an organic solvent.[13]

  • Chromatography:

    • Solution: If impurities persist, column chromatography on silica gel is the standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of triethylamine (~1%) to the eluent can prevent the amine product from streaking on the silica gel.

PART 3: Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed Amination

This protocol is a starting point and should be optimized for your specific amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.022 mmol, 1.1 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 2-chloro-3-methylbenzyl chloride (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (2 mL).

  • Reaction: Stir the mixture at 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methylbenzaldehyde (1.0 mmol) in an appropriate solvent like dichloroethane (DCE) or ethyl acetate (5 mL).[11]

  • Amine Addition: Add the desired amine (1.1 mmol) and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 mmol) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with the reaction solvent, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[11]

PART 4: Visualizations

Troubleshooting Workflow for a Failing Amination Reaction

G start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents inert_atm Inert Atmosphere? check_catalyst->inert_atm active_catalyst Use Active Pd(0) Source? check_catalyst->active_catalyst correct_ligand Correct Ligand? check_catalyst->correct_ligand temp Temperature Sufficient? check_conditions->temp base Base Active & Sufficient? check_conditions->base reagent_quality Reagents Anhydrous & Pure? check_reagents->reagent_quality dry_reagents Dry Solvents/Reagents inert_atm->dry_reagents No change_ligand Switch to Bulky Ligand (e.g., XPhos) active_catalyst->change_ligand No correct_ligand->change_ligand No increase_temp Increase Temp (80-110°C) temp->increase_temp No use_fresh_base Use Fresh NaOtBu base->use_fresh_base No reagent_quality->dry_reagents No success Reaction Successful increase_temp->success change_ligand->success use_fresh_base->success dry_reagents->success

Caption: A troubleshooting flowchart for low conversion in amination reactions.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G L_Pd0 L-Pd(0) OxAdd Oxidative Addition L_Pd0->OxAdd + R-X Pd_II_Amido L-Pd(II)-NR'R'' (X) OxAdd->Pd_II_Amido + HNR'R'' - HX label_OA OxAdd->label_OA RedElim Reductive Elimination Pd_II_Amido->RedElim RedElim->L_Pd0 + R-NR'R'' label_RE RedElim->label_RE

Caption: The key steps in the Pd-catalyzed C-N cross-coupling cycle.

PART 5: References

  • Gallagher, K. J., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH.

  • Rilvin-Derrick, E., Oram, N., & Richardson, J. (2020). An Efficient Palladium-Catalysed Aminocarbonylation of Benzyl Chlorides. Synlett, 31, 369-372.

  • Valekar, A. H., et al. (2018). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate.

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.

  • Various Authors. Benzylamine synthesis by C-C coupling. Organic Chemistry Portal.

  • Benchchem. Troubleshooting common issues in benzamide synthesis.

  • Cusack, D., et al. (2015). C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst. ACS Publications.

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination.

  • Pinga, A., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC - PubMed Central.

  • Lee, S., & Lee, Y. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv.

  • Wikipedia. Dialkylbiaryl phosphine ligands.

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. J. Am. Chem. Soc., 122(5), 10251-10263.

  • Geis, O. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

  • Sousedíková, M., & Drabina, P. (2017). Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. National Institutes of Health.

  • TCI Chemicals. C-N Bond Formation Reactions.

  • User Uploaded Content. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures. Scribd.

  • Ikariya, T., & Murata, K. (2005). The Reaction of Amines with Benzyl Halides under CO2 Atmosphere. ResearchGate.

  • Wang, C., & Ghorai, M. K. (2019). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Chemistry – An Asian Journal, 14(23), 4235-4247.

  • PrepChem.com. Preparation of benzylamine.

  • Jia, P., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC - NIH.

  • Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. ResearchGate.

  • Kaloğlu, M., & Ozdemir, I. (2023). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. ResearchGate.

  • Ananikov, V. P., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

  • Various Authors. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. ResearchGate.

  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry.

  • Kumar, A., et al. (2019). Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. SynOpen, 3(3), 134-139.

  • Chatani, N., et al. (2012). Chelation-assisted alkylation of benzylamine derivatives by Ru0 catalyst. Semantic Scholar.

  • Google Patents. (1993). US5210303A - Process for producing benzylamines.

  • Martínez, R., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.

  • Beller, M., et al. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. The University of Groningen research portal.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylbenzylamine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solvent selection during your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding solvent effects on the reactivity of this compound.

Q1: My reaction rate is unexpectedly slow when using this compound as a nucleophile in methanol. What is the likely cause?

A1: The most probable cause is the choice of a protic solvent (methanol). This compound acts as a nucleophile through the lone pair of electrons on its nitrogen atom. Protic solvents, which have acidic protons on an oxygen or nitrogen (like methanol, ethanol, or water), can form strong hydrogen bonds with this lone pair.[1][2][3] This interaction creates a "solvent cage" around the amine, stabilizing it and lowering its ground-state energy.[4] Consequently, more energy is required to break these hydrogen bonds for the amine to participate in a nucleophilic attack, leading to a significantly slower reaction rate.[5][6][7]

Q2: Which class of solvents is recommended to maximize the nucleophilic reactivity of this compound for N-alkylation or N-acylation reactions?

A2: For reactions where this compound is the primary nucleophile, polar aprotic solvents are highly recommended. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).

Here's the rationale:

  • Enhanced Nucleophilicity: Polar aprotic solvents possess significant dipole moments that help dissolve the reactants, but they lack the acidic protons that lead to hydrogen bonding with the amine.[8][9]

  • "Naked" Nucleophile Effect: In these solvents, the amine's lone pair is not tightly solvated, making it more available and therefore more reactive or "naked."[8] This is particularly true if you are using an amine salt with a counter-ion; the solvent will effectively solvate the cation, leaving the nucleophilic amine more accessible.[5][8]

  • Reaction Mechanism: These solvents are known to accelerate bimolecular nucleophilic substitution (SN2) reactions, which are common in N-alkylation and N-acylation.[5][9][10]

Q3: How does the dielectric constant of a solvent influence reaction outcomes?

A3: The dielectric constant (ε) is a measure of a solvent's polarity and its ability to insulate opposite charges from each other.[11] It plays a crucial role in stabilizing charged species, including intermediates and transition states.[4][12]

  • Stabilization of Charged Transition States: Many reactions, such as nucleophilic substitutions, proceed through a transition state that is more polar or has more charge separation than the reactants.[4][9] A solvent with a high dielectric constant will stabilize this polar transition state, lowering the activation energy and accelerating the reaction rate.[13][14]

  • SN1 vs. SN2 Pathways: In the context of benzylic systems, which can sometimes react via an SN1 pathway involving a carbocation intermediate, a high dielectric constant is critical for stabilizing that charged intermediate.[10][11][15] However, for reactions involving the amine group of this compound as a nucleophile (typically an SN2 or nucleophilic acyl substitution), the protic/aprotic nature of the solvent is often a more dominant factor than the dielectric constant alone.[8]

Q4: I am observing the formation of an unexpected byproduct where a fragment of the solvent seems to have reacted. What is happening?

A4: This phenomenon is known as solvolysis , where the solvent itself acts as a nucleophile. This is a common issue when using nucleophilic protic solvents like water, methanol, or ethanol, especially under conditions that might favor an SN1-type mechanism or when reacting with highly reactive electrophiles (e.g., acid chlorides).[11][16] The solvent, being present in a large excess, can effectively compete with your intended nucleophile (this compound). To prevent this, you should switch to a non-nucleophilic solvent such as acetonitrile, DMF, DMSO, Tetrahydrofuran (THF), or Dichloromethane (DCM).

Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose and resolve problems encountered during your experiments.

Problem Potential Cause(s) & Scientific Explanation Recommended Solution(s)
Low or No Product Yield 1. Nucleophile Deactivation: You are using a protic solvent (e.g., ethanol, water). The solvent is forming hydrogen bonds with the amine's lone pair, drastically reducing its nucleophilicity.[6][7][17]1. Change Solvent System: Switch to a polar aprotic solvent like Acetonitrile (MeCN), DMF, or DMSO to enhance the reactivity of the amine.[5][9]
2. Poor Reactant Solubility: One or more of your reactants are not fully dissolved, leading to a heterogeneous mixture and slow reaction kinetics.2. Select a Better Solvent: Choose a solvent that ensures all reactants are fully dissolved at the reaction temperature. You may need to test a few options (e.g., THF, DCM, MeCN) to find the optimal one.
Side Product Formation 1. Solvolysis: The solvent (e.g., methanol) is acting as a nucleophile and competing with the this compound.[16]1. Use an Inert Solvent: Switch to a non-nucleophilic solvent like THF, DCM, or Toluene.
2. Base-Induced Elimination: If your reaction involves a strong base and a suitable electrophile, an elimination reaction could be competing with the desired substitution. The solvent can influence the E2/SN2 ratio.2. Modify Base and Solvent: Use a non-nucleophilic, sterically hindered base. Polar aprotic solvents generally favor SN2 over E2 compared to strong bases in protic solvents.
Inconsistent Reaction Times 1. Trace Water in Aprotic Solvents: Small amounts of water in solvents like THF or MeCN can act as a protic impurity, creating microenvironments that slow the reaction by hydrogen bonding to the amine.1. Use Anhydrous Solvents: Ensure you are using a dry, anhydrous grade of the solvent. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use.
Solvent Properties Reference Table

This table summarizes the properties of common laboratory solvents to aid in your selection process.

SolventDielectric Constant (ε) at 20°CTypeKey Considerations
Water (H₂O)80.1Polar ProticStrong H-bonding, can deactivate nucleophiles, risk of solvolysis.[11]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticExcellent solvating power, enhances nucleophilicity, high boiling point.[8]
Acetonitrile (MeCN)37.5Polar AproticGood for SN2, relatively low boiling point, easy to remove.[5]
Dimethylformamide (DMF)36.7Polar AproticSimilar to DMSO, but can decompose at high temperatures.
Methanol (MeOH)32.7Polar ProticStrong H-bonding, risk of solvolysis, can deactivate amine nucleophiles.[5][17]
Ethanol (EtOH)24.5Polar ProticSimilar to methanol, common for recrystallizations.
Dichloromethane (DCM)9.1Polar AproticGood general-purpose solvent for many organic reactions.
Tetrahydrofuran (THF)7.6Polar AproticEthereal solvent, can form peroxides, must be handled with care.
Toluene2.4NonpolarUseful for reactions requiring high temperatures and nonpolar conditions.
Hexane1.9NonpolarUsed for nonpolar compounds; poor solvent for salts or polar reactants.
Visual Guides & Workflows

Diagram 1: Conceptual Model of Solvent Effects on Amine Nucleophilicity

Caption: Solvent interaction with the amine lone pair.

Diagram 2: Troubleshooting Workflow for Slow Reactions

G Start Problem: Reaction is Slow or Stalled CheckSolvent What is the solvent type? Start->CheckSolvent Protic Protic (e.g., MeOH, EtOH) CheckSolvent->Protic Protic Aprotic Aprotic (e.g., MeCN, THF) CheckSolvent->Aprotic Aprotic CheckSolubility Are all reactants fully dissolved? SolutionSolubility Action: Select a solvent with better solvating power for all reactants. CheckSolubility->SolutionSolubility No SolutionAprotic Action: Ensure solvent is anhydrous. Trace water can inhibit the reaction. CheckSolubility->SolutionAprotic Yes SolutionProtic Action: Switch to a Polar Aprotic Solvent (e.g., MeCN, DMF). Reason: Prevent H-bonding and nucleophile deactivation. Protic->SolutionProtic Aprotic->CheckSolubility

Caption: Decision tree for diagnosing slow reaction rates.

Illustrative Experimental Protocol: N-Acetylation

This protocol provides a general methodology for the N-acetylation of this compound, highlighting best practices in solvent selection.

Reaction: N-acetylation of this compound with Acetyl Chloride.

Objective: To synthesize N-(2-chloro-3-methylbenzyl)acetamide with high yield and purity by optimizing solvent conditions.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Acetonitrile (MeCN), Anhydrous Grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup and Inert Atmosphere: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.

  • Dissolution of Reactants: To the flask, add this compound (1.0 eq) and triethylamine (1.1 eq). Add anhydrous acetonitrile to dissolve the reactants completely. The volume should be sufficient to ensure good stirring (e.g., ~0.1 M concentration).

    • Scientist's Note: Acetonitrile is chosen because it is a polar aprotic solvent that will not deactivate the amine nucleophile and will facilitate the SN2-type attack on the acyl chloride. Triethylamine acts as a scavenger for the HCl byproduct.

  • Controlling the Reaction: Cool the stirred solution in an ice bath to 0°C.

  • Addition of Electrophile: Dissolve acetyl chloride (1.05 eq) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

    • Scientist's Note: The slow, controlled addition is critical to manage the exothermic nature of the acylation reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining acetyl chloride and neutralize the triethylamine hydrochloride salt.

  • Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(2-chloro-3-methylbenzyl)acetamide by recrystallization or column chromatography as needed.

References

Preventing decomposition of 2-Chloro-3-methylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 2-Chloro-3-methylbenzylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on preventing the decomposition of this crucial chemical intermediate during storage. Here, you will find answers to frequently asked questions, troubleshooting protocols, and best practices rooted in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A: The decomposition of this compound is primarily influenced by three factors: exposure to air, moisture, and elevated temperatures. As an aromatic amine, it is susceptible to oxidation and can react with atmospheric carbon dioxide.[1] The presence of a chlorine atom on the benzene ring can also influence its reactivity and potential degradation pathways, including slow hydrolysis which may lead to the formation of hydrochloric acid (HCl), further catalyzing decomposition.[2]

Q2: What is the ideal temperature range for storing this compound to ensure its stability?

A: To minimize volatility and maintain stability, it is recommended to store this compound at temperatures below 30°C (86°F).[3] Some sources suggest refrigeration at 2-8°C for analogous compounds to further enhance stability.[4] Consistently low temperatures are crucial, as fluctuations can accelerate degradation processes.

Q3: How should I properly handle and store this compound to prevent exposure to air and moisture?

A: this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[3] For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is a highly effective measure.[2] This is particularly important after each use to displace any air that has entered the container. The compound is hygroscopic, meaning it can absorb moisture from the air, which can lead to hydrolysis and the formation of undesirable byproducts.[3]

Q4: What type of container is most suitable for storing this compound?

A: The choice of container is critical for preventing contamination and degradation. High-density polyethylene (HDPE) or glass containers are generally recommended for storing amines.[3] It is crucial to ensure the container material is compatible and does not react with the chemical. Given that some amines can attack certain plastics and metals, it is advisable to use containers specifically designed for chemical storage.[1] Always check for leaks and ensure the container is clearly labeled.[5][6]

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: The stored this compound has developed a yellow or brownish tint.
Potential Cause Troubleshooting Step Expected Outcome
Oxidation The discoloration is a common sign of oxidation due to prolonged exposure to air. If the discoloration is minor, the product might still be usable for some applications, but its purity should be verified by analytical methods such as NMR or HPLC. For future prevention, ensure the container is purged with an inert gas before sealing.Reduced discoloration in subsequent batches and preservation of product purity.
Reaction with CO2 Amines can react with atmospheric CO2 to form carbamates, which may contribute to a change in appearance.[1] Similar to preventing oxidation, blanketing with an inert gas will mitigate this issue.Prevention of carbamate formation and maintenance of the compound's integrity.
Issue 2: The pH of my aqueous solution prepared from stored this compound is lower than expected.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis The presence of moisture can lead to the slow hydrolysis of the chloro-substituent, forming hydrochloric acid (HCl) and lowering the pH.[2] Ensure the compound is stored in a dry environment and consider using a desiccant in the secondary containment.A stable pH in subsequently prepared solutions, indicating the absence of acidic impurities.
Contamination The container may have been contaminated with an acidic substance in a previous use. Always use clean, dedicated containers for storage.Consistent and expected pH values in your solutions.
Issue 3: I am observing unexpected byproducts in my reaction using stored this compound.
Potential Cause Troubleshooting Step Expected Outcome
Decomposition Products The stored amine may have partially decomposed, leading to impurities that interfere with your reaction. Before use, it is good practice to re-analyze the starting material, especially if it has been stored for an extended period.Identification of any degradation products, allowing for purification or the use of a fresh batch of the reagent for more reliable experimental results.
Incompatible Storage Storing near incompatible chemicals such as strong acids or oxidizing agents can lead to degradation.[1][5] Always store this compound in a dedicated area, segregated from incompatible materials.[7][8]Prevention of contamination and unwanted side reactions, ensuring the purity of the starting material.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound
  • Container Selection: Choose a clean, dry, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap or a high-density polyethylene (HDPE) container.

  • Inert Gas Blanketing: Before sealing the container for the first time, and after each subsequent use, purge the headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Sealing: Tightly seal the container immediately after purging to ensure an inert atmosphere.

  • Temperature Control: Store the sealed container in a cool, dark place, ideally in a refrigerator at 2-8°C.[4]

  • Secondary Containment: Place the primary container in a secondary container, such as a polyethylene tray, to contain any potential leaks.[7]

  • Labeling: Clearly label the container with the chemical name, date received, and date opened.

Protocol 2: Quality Control Check for Stored this compound
  • Visual Inspection: Before each use, visually inspect the liquid for any changes in color or the presence of precipitates.

  • pH Measurement (for aqueous solutions): If used in an aqueous solution, periodically check the pH of a freshly prepared solution to monitor for potential acidic degradation products.

  • Analytical Verification: For critical applications, it is recommended to periodically verify the purity of the stored compound using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect minor degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities and structural elucidation of byproducts.

Visualizing Decomposition Prevention

The following diagrams illustrate the key concepts for preventing the decomposition of this compound.

DecompositionPrevention substance This compound factors Decomposition Factors factors->substance act on prevention Prevention Strategies prevention->factors counteract storage Optimal Storage prevention->storage lead to storage->substance preserves air Air (Oxygen, CO2) moisture Moisture (H2O) heat Heat (Elevated Temp.) inert_gas Inert Gas Blanket (N2, Ar) tight_seal Tightly Sealed Container cool_temp Cool & Dark Place (<30°C, ideally 2-8°C) TroubleshootingWorkflow start Decomposition Suspected? (e.g., color change, pH shift) check_storage Review Storage Conditions: - Temp Log - Seal Integrity - Inert Gas Use start->check_storage Yes analytical_qc Perform QC Analysis: - NMR - HPLC - GC-MS check_storage->analytical_qc Conditions OK update_sop Update Storage SOP check_storage->update_sop Deficiencies Found pure Compound is Pure analytical_qc->pure impure Compound is Impure analytical_qc->impure pure->update_sop Proactive Review purify Purify Before Use (if feasible) impure->purify Minor Impurities discard Discard and Use New Batch impure->discard Significant Degradation update_sop->start Implement & Monitor

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Chloro-3-methylbenzylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-methylbenzylamine is a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The strategic placement of the chloro and methyl groups on the aromatic ring, combined with the reactive benzylamine moiety, makes it a valuable intermediate for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research community. This guide provides a comprehensive comparative analysis of four distinct synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach.

Comparative Overview of Synthetic Strategies

Four principal synthetic pathways to this compound have been evaluated:

  • Reductive Amination of 2-Chloro-3-methylbenzaldehyde: A direct and atom-economical approach that converts the aldehyde to the amine in a single step.

  • Amination of 2-Chloro-3-methylbenzyl Chloride: A classical nucleophilic substitution reaction where the benzylic halide is displaced by an amine source.

  • Gabriel Synthesis from 2-Chloro-3-methylbenzyl Chloride: A robust method for the synthesis of primary amines that avoids over-alkylation, a common side reaction in direct amination.

  • Reduction of 2-Chloro-3-methylbenzonitrile: A two-step process involving the synthesis of the benzonitrile followed by its reduction to the primary amine.

The selection of an optimal route is contingent on several factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and safety considerations.

Data Presentation: A Quantitative Comparison

ParameterRoute 1: Reductive AminationRoute 2: Direct AminationRoute 3: Gabriel SynthesisRoute 4: Reduction of Benzonitrile
Starting Material 2-Chloro-3-methylbenzaldehyde2-Chloro-3-methylbenzyl chloride2-Chloro-3-methylbenzyl chloride2-Chloro-3-methylbenzonitrile
Key Reagents Ammonia source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., H₂, NaBH₃CN)AmmoniaPotassium phthalimide, HydrazineReducing agent (e.g., LiAlH₄, H₂/Catalyst)
Number of Steps 1121 (from nitrile)
Typical Yield Moderate to HighModerateHighHigh
Purity Good, may require purification from imine intermediateModerate, risk of over-alkylationHighHigh
Scalability GoodModerateGoodGood
Key Advantages Atom economical, directSimple procedureHigh purity, avoids polyalkylationHigh yield, clean reaction
Key Disadvantages Requires specialized reducing agents or catalystFormation of secondary and tertiary amine byproductsTwo-step process, use of hydrazineRequires synthesis of the nitrile precursor, potent reducing agents

Detailed Analysis of Synthetic Routes

Route 1: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This method is an elegant and efficient way to construct the C-N bond directly. The reaction proceeds via the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the target amine.

Causality of Experimental Choices: The choice of reducing agent is critical. Catalytic hydrogenation (H₂ over Pd/C or Raney Ni) is often preferred for its clean work-up and high efficiency.[1] Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) are effective for smaller-scale syntheses due to their selectivity for the imine over the aldehyde. The use of an ammonia source such as ammonium acetate provides both the amine component and a mild acidic catalyst to facilitate imine formation.

Experimental Protocol:

  • To a solution of 2-chloro-3-methylbenzaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Acidify the mixture with HCl and extract with an organic solvent to remove any unreacted aldehyde.

  • Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Diagram of the Reductive Amination Pathway:

Reductive_Amination Aldehyde 2-Chloro-3-methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3, -H2O Ammonia NH3 / NH4OAc Ammonia->Imine Amine This compound Imine->Amine + [H] Reducing_Agent [H] Reducing_Agent->Amine

Caption: Reductive amination of 2-chloro-3-methylbenzaldehyde.

Route 2: Direct Amination of 2-Chloro-3-methylbenzyl Chloride

This approach involves the direct displacement of the chloride from 2-chloro-3-methylbenzyl chloride with ammonia. While seemingly straightforward, this method is often plagued by the formation of secondary and tertiary amine byproducts due to the higher nucleophilicity of the product amine compared to ammonia.

Causality of Experimental Choices: The use of a large excess of ammonia is crucial to favor the formation of the primary amine over polyalkylation products.[2] The reaction is typically carried out in a sealed vessel under pressure to maintain a high concentration of ammonia. An aqueous solution of ammonia is often used for ease of handling.

Experimental Protocol:

  • Place 2-chloro-3-methylbenzyl chloride (1.0 eq) and a concentrated aqueous solution of ammonia (20-30 eq) in a high-pressure reactor.

  • Seal the reactor and heat the mixture to 60-80 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Extract the reaction mixture with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by fractional distillation or column chromatography to separate the desired primary amine from the secondary and tertiary amine byproducts.

Diagram of the Direct Amination Pathway:

Direct_Amination Benzyl_Chloride 2-Chloro-3-methylbenzyl chloride Primary_Amine This compound Benzyl_Chloride->Primary_Amine + NH3 Ammonia NH3 (excess) Ammonia->Primary_Amine Secondary_Amine Secondary Amine Primary_Amine->Secondary_Amine + Benzyl Chloride Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Benzyl Chloride

Caption: Direct amination of 2-chloro-3-methylbenzyl chloride.

Route 3: Gabriel Synthesis from 2-Chloro-3-methylbenzyl Chloride

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively circumventing the issue of over-alkylation.[3][4][5][6] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Causality of Experimental Choices: Potassium phthalimide serves as a protected form of ammonia. The phthalimide anion is a good nucleophile for the Sₙ2 reaction with the benzyl chloride. The subsequent cleavage of the N-alkylated phthalimide is typically achieved with hydrazine (the Ing-Manske procedure), which is often milder and more efficient than acidic or basic hydrolysis.[3][7]

Experimental Protocol:

  • N-Alkylation: To a solution of potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF, add 2-chloro-3-methylbenzyl chloride (1.0 eq).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water to precipitate the N-(2-chloro-3-methylbenzyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, basify with NaOH, and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to yield pure this compound.

Diagram of the Gabriel Synthesis Pathway:

Gabriel_Synthesis Benzyl_Chloride 2-Chloro-3-methylbenzyl chloride N_Alkylphthalimide N-alkylated Phthalimide Benzyl_Chloride->N_Alkylphthalimide + K-Phthalimide K_Phthalimide Potassium Phthalimide K_Phthalimide->N_Alkylphthalimide Amine This compound N_Alkylphthalimide->Amine + Hydrazine Phthalhydrazide Phthalhydrazide N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine Hydrazine->Amine Nitrile_Reduction Benzonitrile 2-Chloro-3-methylbenzonitrile Amine This compound Benzonitrile->Amine + [H] Reducing_Agent LiAlH4 or H2/Catalyst Reducing_Agent->Amine

References

A Comparative Guide to the Synthesis of N-Aryl Amides: 2-Chloro-3-methylbenzylamine versus Other Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzylamines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility as versatile nucleophiles allows for the construction of a diverse array of molecular architectures, most notably N-benzyl amides, which are prevalent motifs in many biologically active compounds. The reactivity of a benzylamine is intricately governed by the nature and position of substituents on the aromatic ring. This guide provides an in-depth technical comparison of 2-Chloro-3-methylbenzylamine with other common substituted benzylamines in the context of N-acylation, a cornerstone reaction in drug discovery and development.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic nuances of N-acylation, provide a comparative analysis of reactivity based on experimental data, and offer detailed, self-validating experimental protocols.

The Decisive Role of Substituents in Benzylamine Reactivity: A Mechanistic Overview

The nucleophilicity of the amino group in benzylamines is the primary determinant of their reactivity in N-acylation reactions, such as the Schotten-Baumann reaction.[1][2] This nucleophilicity is modulated by a delicate interplay of electronic and steric effects imparted by the substituents on the benzene ring.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methyl (-CH₃), increase the electron density on the aromatic ring and, through inductive effects, on the benzylic carbon and the nitrogen atom of the amino group. This enhanced electron density increases the nucleophilicity of the amine, thereby accelerating the rate of N-acylation.

  • Electron-withdrawing groups (EWGs) , such as chloro (-Cl), decrease the electron density of the aromatic ring via their inductive effect.[3] This reduction in electron density is transmitted to the amino group, diminishing its nucleophilicity and consequently slowing down the N-acylation reaction.[4]

Steric Effects:

Substituents, particularly those in the ortho position, can physically hinder the approach of the electrophile (e.g., an acyl chloride) to the nucleophilic nitrogen atom. This steric hindrance can significantly reduce the reaction rate, irrespective of the electronic nature of the substituent.[1]

The following diagram illustrates the influence of substituents on the nucleophilicity of the benzylamine nitrogen.

Substituent_Effects cluster_EDG Electron-Donating Group (e.g., -CH3) cluster_EWG Electron-Withdrawing Group (e.g., -Cl) EDG EDG Ring_EDG Aromatic Ring EDG->Ring_EDG Donates e- density Amine_EDG Amino Group (Increased Nucleophilicity) Ring_EDG->Amine_EDG Increases Nucleophilicity EWG EWG Ring_EWG Aromatic Ring EWG->Ring_EWG Withdraws e- density Amine_EWG Amino Group (Decreased Nucleophilicity) Ring_EWG->Amine_EWG Decreases Nucleophilicity

Caption: Electronic effects of substituents on benzylamine nucleophilicity.

Comparative Analysis of N-Benzoylation of Substituted Benzylamines

To provide a quantitative comparison, we will examine the N-benzoylation of various substituted benzylamines via the Schotten-Baumann reaction. This reaction involves the acylation of the amine with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[5][6]

General Reaction Scheme:

Schotten_Baumann Substituted Benzylamine Substituted Benzylamine N-Benzoyl Benzylamine N-Benzoyl Benzylamine Substituted Benzylamine->N-Benzoyl Benzylamine + Benzoyl Chloride (Base, Solvent) Benzoyl Chloride Benzoyl Chloride

Caption: General scheme for the N-benzoylation of a substituted benzylamine.

The following table summarizes reported yields for the N-benzoylation of several benzylamines, providing a basis for comparing their relative reactivities.

Benzylamine DerivativeSubstituentsExpected Electronic EffectExpected Steric HindranceReported Yield (%)Reference
BenzylamineNoneNeutralMinimal93[7]
3-Methylbenzylamine3-CH₃DonatingMinimal95 (for DEET synthesis)[8]
4-Chlorobenzylamine4-ClWithdrawingMinimalNot specified, but reaction proceeds[9]
2,4-Dichlorobenzylamine2-Cl, 4-ClWithdrawingModerate (from ortho-Cl)Not specified, but product is known[10]
This compound 2-Cl, 3-CH₃ Ambivalent Significant (from ortho-Cl) Not explicitly found N/A

Analysis of Reactivity Trends:

  • Benzylamine serves as our baseline, with no electronic or significant steric influences, providing a high yield.

  • 3-Methylbenzylamine , with an electron-donating methyl group in the meta position, is expected to be slightly more nucleophilic than benzylamine, consistent with high-yielding amide formation.[8]

  • 4-Chlorobenzylamine possesses an electron-withdrawing chloro group in the para position. This is expected to decrease its nucleophilicity and thus its reaction rate compared to benzylamine.[4]

  • 2,4-Dichlorobenzylamine features two electron-withdrawing chloro groups and, importantly, a chloro group in the ortho position. The combined electron-withdrawing effect will reduce nucleophilicity, and the ortho-chloro group will introduce significant steric hindrance, likely leading to a lower reaction rate and potentially a lower yield compared to the other examples.

  • This compound presents a more complex case. The ortho-chloro group is electron-withdrawing and introduces significant steric hindrance. The meta-methyl group is electron-donating. The net effect on nucleophilicity will be a balance of these opposing electronic influences, but the steric hindrance from the ortho-chloro group is expected to be a dominant factor, likely making this amine less reactive than benzylamine, 3-methylbenzylamine, and 4-chlorobenzylamine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor to this compound and a general procedure for the comparative N-benzoylation reaction.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This protocol details a common method for the chlorination of 2-amino-3-methylbenzoic acid, a precursor in the synthesis of intermediates for the insecticide chlorantraniliprole, which is structurally related to this compound.[5][11]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid

  • Ice

Procedure:

  • In a 100 mL round-bottomed flask, add 2-amino-3-methylbenzoic acid (e.g., 20 mmol) and DMF (50 mL).

  • Add N-chlorosuccinimide (30 mmol) to the mixture.

  • Stir the mixture under reflux for 3 hours.

  • After the reaction is complete, pour the reaction solution into ice water.

  • Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid. An expected yield is approximately 83%.[5]

Protocol 2: General Procedure for N-Benzoylation of Substituted Benzylamines (Schotten-Baumann Reaction)

This protocol is a generalized procedure for the N-benzoylation of benzylamines and can be used for a comparative study.[12]

Materials:

  • Substituted Benzylamine (e.g., this compound, Benzylamine, etc.) (10 mmol)

  • Benzoyl Chloride (10 mmol)

  • 10% Aqueous Sodium Hydroxide

  • Dichloromethane (or Diethyl Ether)

  • Crushed Ice

  • Anhydrous Sodium Sulfate

Procedure:

N_Benzoylation_Workflow Start Start: Mix Benzylamine and Benzoyl Chloride (neat) Reaction Vigorous stirring (3-5 min) Exothermic reaction, HCl evolution Start->Reaction Quench Quench with crushed ice Reaction->Quench Filter_Wash Filter the solid product Wash with cold water Quench->Filter_Wash Dry Dry the product over anhydrous Na2SO4 Filter_Wash->Dry Recrystallize Recrystallize from a suitable solvent (e.g., ethanol) Dry->Recrystallize Final_Product Pure N-Benzoyl Benzylamine Derivative Recrystallize->Final_Product

Caption: Experimental workflow for the N-benzoylation of benzylamines.

  • Reaction Setup: In a fume hood, combine the substituted benzylamine (10 mmol) and benzoyl chloride (10 mmol) in a small beaker.

  • Reaction: Stir the mixture vigorously with a glass rod. The reaction is typically exothermic and will evolve HCl gas. The mixture will likely solidify or become a thick paste within 3-5 minutes.

  • Work-up: Carefully add crushed ice (approximately 10 g) to the reaction mixture and continue to stir until the ice has melted.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and amine hydrochloride.

  • Drying and Purification: Dry the crude product over anhydrous sodium sulfate. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Characterization: The identity and purity of the synthesized N-benzoyl benzylamine derivatives can be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic amide C=O and N-H stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Conclusion

The reactivity of substituted benzylamines in N-acylation reactions is a predictable yet nuanced interplay of electronic and steric factors. While electron-donating groups generally enhance reactivity and electron-withdrawing groups diminish it, the position of these substituents, particularly in the ortho position, can exert a dominant steric influence.

This compound, with its combination of an ortho-chloro and a meta-methyl group, presents a case where steric hindrance is likely to be a significant factor, rendering it less reactive than its un-substituted or less hindered counterparts. This guide provides the foundational knowledge and practical protocols for researchers to explore these structure-activity relationships further and to make informed decisions in the design and synthesis of novel N-benzyl amide derivatives.

References

A Comparative Guide to the Purity Validation of 2-Chloro-3-methylbenzylamine by Titration and Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of product safety, efficacy, and reproducibility. 2-Chloro-3-methylbenzylamine, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques—non-aqueous titration and various spectroscopic methods—for the robust validation of this compound purity, grounded in established scientific principles and practical application.

The validation of any analytical method is a documented process that confirms its suitability for a specific purpose, ensuring results are reliable and accurate.[1][2][3] This is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[3]

Part 1: Quantitative Purity Assessment by Non-Aqueous Acid-Base Titration

The primary amine functionality of this compound makes it a weak base. Titrating such compounds in an aqueous medium is often challenging because water can act as both a weak acid and a weak base, competing with the analyte and leading to an indistinct titration endpoint.[4][5] Non-aqueous titration provides a superior alternative by enhancing the basicity of the amine in an appropriate solvent system, resulting in a sharp and accurate endpoint.[6][7]

Principle of the Method

The most common and effective method for this analysis is the titration with perchloric acid (HClO₄) in a glacial acetic acid solvent.[4][8] Glacial acetic acid is a protogenic (proton-donating) solvent that reacts with the strong acid titrant, perchloric acid, to form a highly acidic species, the acetonium ion (CH₃COOH₂⁺).[8][9] This ion is a much stronger proton donor than the hydronium ion (H₃O⁺), effectively "leveling up" the acidity of the titrant.[6]

The reaction proceeds as follows:

  • Formation of the Titrant Species: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺[9]

  • Neutralization of the Amine: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH[8][9]

This enhancement allows for the accurate quantification of even very weak bases like aromatic amines.[10]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol outlines a self-validating system for determining the percentage purity of this compound.

Materials & Reagents:

  • This compound sample

  • 0.1 M Perchloric acid in glacial acetic acid (standardized)

  • Glacial Acetic Acid (anhydrous)

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid) or a suitable pH electrode for potentiometric titration.[5][11]

  • Potassium Hydrogen Phthalate (KHP), primary standard for titrant standardization

Procedure:

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh ~500 mg of dried KHP, dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution until the color changes from violet to a stable blue-green.[11] Record the volume and calculate the exact molarity of the titrant.

  • Sample Preparation: Accurately weigh approximately 300-400 mg of the this compound sample into a clean, dry 250 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration:

    • Potentiometric Method (Preferred): Immerse a combined pH electrode suitable for non-aqueous solutions into the sample solution. Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition. The endpoint is the point of maximum inflection on the titration curve.

    • Indicator Method: Add 2 drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint observed during standardization.[11]

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid alone and subtract this volume from the sample titration volume.[11]

  • Calculation of Purity:

    • Purity (%) = [(V_sample - V_blank) × M_titrant × MW_analyte] / [W_sample × 10]

    • Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • M_titrant = Molarity of standardized perchloric acid (mol/L)

      • MW_analyte = Molecular weight of this compound (155.62 g/mol )

      • W_sample = Weight of the sample (g)

Part 2: Structural Confirmation and Impurity Profiling by Spectroscopy

While titration provides an accurate measure of the total basic content (assay value), it is non-specific. It cannot confirm the identity of the analyte or detect non-basic impurities. Spectroscopic methods are essential for structural confirmation and qualitative impurity analysis, providing an orthogonal dataset to complement the titration results.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for unambiguous structure elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect:

    • Aromatic protons (~7.0-7.4 ppm) showing a specific splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.

    • A singlet for the benzylic (CH₂) protons (~3.8-4.0 ppm).

    • A broad singlet for the amine (NH₂) protons (~1.5-2.5 ppm, chemical shift can vary and this peak may exchange with D₂O).

    • A singlet for the methyl (CH₃) protons (~2.3 ppm).

    • Purity Insight: The integration of these signals should correspond to the proton count of the molecule. The presence of unexpected signals, even at low intensity, can indicate impurities.[12]

  • ¹³C NMR (Carbon-13 NMR): Shows the number of chemically non-equivalent carbon atoms. The spectral window for ¹³C NMR is much wider than for ¹H NMR, reducing the likelihood of signal overlap.[13] Expected signals would include those for the aromatic carbons, the benzylic carbon, and the methyl carbon.

    • Purity Insight: The presence of extra peaks suggests carbon-containing impurities. It is a powerful tool for detecting isomeric impurities which may be difficult to resolve by other methods.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a primary aromatic amine like this compound, the spectrum provides a characteristic fingerprint.

  • Key Vibrational Bands:

    • N-H Stretch: Primary amines show two characteristic bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[14][15] Their presence is a strong indicator of the -NH₂ group.

    • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from CH₂ and CH₃) appear just below 3000 cm⁻¹.

    • N-H Bend (Scissoring): A band in the 1580-1650 cm⁻¹ region is characteristic of primary amines.[15]

    • C-N Stretch: Aromatic amines typically show a strong C-N stretching band between 1250-1335 cm⁻¹.[15][16]

    • C-Cl Stretch: Expected in the fingerprint region, typically 600-800 cm⁻¹.

    • Purity Insight: The absence of expected peaks or the presence of unexpected ones (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate significant impurities or a misidentified compound.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this analyte.

  • Principle: The analysis involves dissolving the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane) and measuring its absorbance at different wavelengths. The resulting spectrum is characteristic of the chromophore.

  • Expected Spectrum: this compound is expected to show characteristic absorption maxima (λ_max) in the UV region, likely around 260-280 nm, typical for substituted benzene rings.

  • Purity Insight: While not highly specific, UV-Vis is a sensitive method for detecting highly absorbing impurities.[17] A change in the λ_max or the appearance of shoulder peaks compared to a reference standard can indicate the presence of impurities that alter the conjugated π-electron system.

Part 3: A Comparative Analysis and Integrated Approach

No single technique is sufficient for complete purity validation. An integrated approach, leveraging the strengths of each method, provides a comprehensive and trustworthy assessment.

Data Summary and Method Comparison
Parameter Non-Aqueous Titration NMR Spectroscopy FT-IR Spectroscopy UV-Vis Spectroscopy
Information Quantitative Assay (% purity)Structural Confirmation, Impurity IDFunctional Group IDChromophore Confirmation
Specificity Low (measures total base)High (structurally specific)MediumLow
Sensitivity ModerateHigh (for NMR-active nuclei)Low to ModerateHigh (for UV-active impurities)
Quantitation Primary MethodPossible with standards (qNMR)NoPossible with standards
Strength High accuracy for assay value.[8]Unambiguous identification.Rapid, confirms key functional groups.Sensitive to conjugated impurities.
Limitation Blind to non-basic impurities.Higher cost, requires expertise.Not quantitative, less sensitive.Non-specific, matrix effects.
Workflow for Comprehensive Purity Validation

An effective validation strategy combines these techniques in a logical sequence. The following workflow ensures both the quantity and identity of the this compound are confirmed.

G cluster_0 Initial Screening & Identification cluster_1 Structural Confirmation & Impurity Profile cluster_2 Quantitative Assay cluster_3 Final Purity Report FTIR FT-IR Analysis NMR 1H and 13C NMR FTIR->NMR Confirms Amine UVVIS UV-Vis Scan UVVIS->NMR Confirms Aromatic Ring Titration Non-Aqueous Titration NMR->Titration Identity Confirmed Report Certificate of Analysis NMR->Report Structural Data Impurity Profile Titration->Report Purity Value (%) Sample Test Sample: This compound Sample->FTIR Functional Groups? Sample->UVVIS Chromophore?

Caption: Integrated workflow for purity validation.

Logical Relationship of Analytical Techniques

The power of this multi-technique approach lies in its complementary nature. Titration answers "how much basic substance is present?", while spectroscopy answers "what is the substance and what else is there?".

G Purity Purity Validation Quantitative Assay Structural Identity Impurity Profile Titration Non-Aqueous Titration Titration->Purity:f0 Provides NMR NMR (1H, 13C) NMR->Purity:f1 Confirms NMR->Purity:f2 Identifies Spectro Other Spectroscopy FT-IR UV-Vis Spectro:f0->Purity:f1 Supports Spectro:f1->Purity:f2 Indicates

Caption: Complementary nature of analytical methods.

Conclusion

Validating the purity of this compound requires a multi-faceted analytical strategy. Non-aqueous potentiometric titration with perchloric acid stands as the gold standard for an accurate quantitative assay of the total amine content. However, this method alone is insufficient. Orthogonal spectroscopic techniques, primarily ¹H and ¹³C NMR, are indispensable for providing unambiguous structural confirmation and for identifying potential process-related or degradation impurities. FT-IR and UV-Vis serve as rapid, cost-effective screening tools that support the primary analyses. By integrating these methods, researchers and drug development professionals can establish a comprehensive, robust, and scientifically sound purity profile, ensuring the quality and integrity of their critical chemical intermediates.

References

Navigating the Catalytic Maze: A Comparative Guide to the Functionalization of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A critical appraisal of catalytic systems for transformations of the versatile building block, 2-Chloro-3-methylbenzylamine, reveals a landscape dominated by palladium-catalyzed cross-coupling and reductive amination strategies. However, a direct, side-by-side comparison of catalyst efficacy is hampered by a notable scarcity of published experimental data for this specific substrate. This guide, therefore, synthesizes established catalytic principles with available data on analogous systems to provide a framework for rational catalyst selection in the derivatization of this important pharmaceutical intermediate.

Introduction: The Synthetic Potential of this compound

This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of a reactive chloro-substituent on the aromatic ring, coupled with the primary amine functionality, offers multiple avenues for molecular elaboration. The strategic functionalization of this molecule can lead to a diverse array of compounds with potential biological activity. The primary challenge and opportunity lie in the selective and efficient catalytic transformation of the C-Cl and N-H bonds. This guide will explore the predominant catalytic methodologies employed for such transformations, with a focus on palladium-based systems.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3] This palladium-catalyzed reaction couples an aryl halide with an amine, making it an ideal candidate for the N-arylation of this compound or the coupling of its chloro-substituent with other amines.

The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, sterically hindered and electron-rich ligands are often required to facilitate the oxidative addition step of the catalytic cycle.[4]

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Generalized workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.

While specific data for this compound is limited, a general protocol for the amination of aryl chlorides using a palladium catalyst with an XPhos ligand can be adapted.[5]

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6] For this compound, this reaction would primarily involve the coupling of the chloro-substituent with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups.

Similar to the Buchwald-Hartwig reaction, the success of the Suzuki coupling of an aryl chloride is highly dependent on the catalyst system. Palladium(0) complexes, often generated in situ from a palladium(II) precatalyst, are the active catalytic species. The choice of ligand is crucial, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often providing the best results for challenging substrates.[6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_prime R-Pd(II)L2-R' transmetalation->pd_r_r_prime boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X (this compound) aryl_halide->oxidative_addition

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Given the lack of specific data for this compound, a general protocol for the Suzuki coupling of a chloro-heterocycle can serve as a starting point for optimization.[3][4][8]

Reductive Amination: An Alternative C-N Bond Forming Strategy

Reductive amination offers a different approach to forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. In the context of this compound, this could involve the reaction of 2-chloro-3-methylbenzaldehyde with an amine, followed by reduction.

A related transformation is the hydrogenation of a pre-formed imine. For instance, the synthesis of m-Chloro-N-(α-methyl benzyl) aniline has been reported via the hydrogenation of m-Chloro-N-(α-methyl benzylidene) aniline using a palladium on carbon (Pd/C) catalyst. This method, while not a cross-coupling reaction, is a robust and often high-yielding catalytic process.

Experimental Protocol for Imine Hydrogenation (Analogous System):

A procedure for a related compound involves the hydrogenation of m-Chloro-N-(α-methyl benzylidene) aniline using 5% Pd/C as the catalyst in ethanol. This suggests a similar approach could be effective for the corresponding imine of this compound.

Comparative Analysis and Future Outlook

Catalytic StrategyCatalyst System (Example)Reaction TypeKey AdvantagesPotential Challenges for this compound
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosC-N Cross-CouplingHigh functional group tolerance; broad scope of amine partners.Reactivity of the chloro-substituent; potential for catalyst inhibition.
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd-NHC complexesC-C Cross-CouplingForms C-C bonds; wide availability of boronic acids.Requires optimization for the chloro-substituent; potential side reactions.
Reductive Amination (via Imine Hydrogenation) Pd/CHydrogenationOften high yielding; uses readily available reagents; heterogeneous catalyst can be recycled.Requires synthesis of the imine precursor; may not be suitable for all amine partners.

The available literature strongly suggests that palladium-based catalysts are the most promising for the selective functionalization of this compound. Both Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer powerful platforms for C-N and C-C bond formation, respectively. However, the successful application of these methods will heavily rely on careful optimization of the ligand, base, and reaction conditions due to the inherent lower reactivity of the chloro-substituent.

Reductive amination, particularly through the hydrogenation of a pre-formed imine, presents a reliable and high-yielding alternative for the synthesis of N-alkylated derivatives. The use of a heterogeneous catalyst like Pd/C also offers practical advantages in terms of product purification and catalyst recycling.

While copper and nickel-based catalysts are known to mediate similar transformations, their application to this compound is not well-documented in the accessible literature. Further research into these more earth-abundant and cost-effective catalytic systems would be a valuable contribution to the field.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For active pharmaceutical ingredient (API) synthesis, seemingly minor variations in the structure of a starting material or intermediate, such as the presence of isomers, can have profound consequences on the final drug product. This guide focuses on 2-Chloro-3-methylbenzylamine, a substituted benzylamine derivative that serves as a valuable building block in organic synthesis. The presence of its positional or chiral isomers can introduce unintended pharmacological activities or toxicities, making robust analytical methods for isomeric purity assessment indispensable.

This technical guide provides a comparative analysis of various analytical techniques for the isomeric purity determination of this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The insights provided are grounded in established analytical principles and supported by experimental data from analogous compounds, offering researchers, scientists, and drug development professionals a practical framework for method development and validation.

Understanding the Isomeric Landscape of this compound

The synthesis of this compound can potentially give rise to several positional isomers. The starting materials, often substituted toluenes or benzonitriles, can exist as various isomers, which, if not meticulously controlled, can lead to a mixture of final products. The primary positional isomers of concern include:

  • 3-Chloro-2-methylbenzylamine: A switch in the positions of the chloro and methyl groups.

  • 4-Chloro-3-methylbenzylamine & 5-Chloro-3-methylbenzylamine: Migration of the chloro group to other positions on the aromatic ring.

  • 2-Chloro-4-methylbenzylamine & 2-Chloro-5-methylbenzylamine & 2-Chloro-6-methylbenzylamine: Migration of the methyl group.

Furthermore, if the synthesis involves a chiral reduction or the use of chiral resolving agents, the presence of a stereogenic center in a precursor or a subsequent modification could introduce the need for chiral purity analysis, although this compound itself is not chiral. However, for derivatives of this compound that may be synthesized downstream, the principles of chiral separation discussed herein remain highly relevant.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for isomeric purity analysis hinges on several factors, including the physicochemical properties of the isomers, the required sensitivity and resolution, and the laboratory's instrumentation capabilities. Here, we compare three powerful techniques: HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely adopted technique in the pharmaceutical industry for purity and impurity analysis due to its versatility, high resolution, and sensitivity[1]. For the separation of positional isomers of this compound, reversed-phase HPLC is the most common approach.

Principle of Separation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Isomers with subtle differences in their structure and polarity will exhibit different retention times. For instance, the separation of xylene and chlorotoluene isomers has been successfully demonstrated using this principle[2].

Experimental Protocol: A Starting Point for Method Development

dot graph Chiral_HPLC_Screening { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

dot graph GC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

dot graph CE_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

References

A Comparative Guide to the Quantitative Assay of 2-Chloro-3-methylbenzylamine: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate assay of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The purity and concentration of these molecules directly impact the safety, efficacy, and batch-to-batch consistency of the final drug product. 2-Chloro-3-methylbenzylamine, a substituted benzylamine derivative, serves as a crucial building block in the synthesis of various pharmaceutical agents. Consequently, the robust and reliable quantification of this intermediate is a critical step in ensuring the quality of the final API.

This guide provides an in-depth technical comparison of four distinct analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Titrimetry. As a senior application scientist, this document moves beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system.

The Rise of Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the precise and accurate quantification of organic molecules.[1][2] Unlike chromatographic techniques that often rely on response factors, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) responsible for the signal.[3] This fundamental principle allows for the determination of the absolute concentration or purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, without the need for a reference standard of the analyte itself.[4] This inherent quantifiability, traceable to the International System of Units (SI), positions qNMR as a valuable tool for the certification of reference materials and the definitive assay of chemical compounds.[3][4]

The accuracy and precision of a qNMR assay are contingent on a series of carefully considered experimental parameters. The choice of an appropriate internal standard is critical. An ideal internal standard should be stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity. For the assay of this compound, maleic acid or dimethyl sulfone are suitable candidates, offering sharp singlet signals in regions of the ¹H NMR spectrum that are typically free from analyte resonances.

The selection of the deuterated solvent is another crucial factor. It must completely dissolve both the analyte and the internal standard. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar organic molecules like benzylamines.

To ensure accurate quantification, NMR acquisition parameters must be optimized. A sufficient relaxation delay (D1) is paramount to allow for complete relaxation of all protons between scans, ensuring that the signal intensities are truly proportional to the number of nuclei.[5] A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard is recommended. The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[6]

Objective: To determine the purity of a this compound sample using ¹H qNMR with an internal standard.

Materials:

  • This compound sample

  • Maleic acid (certified reference material, purity ≥ 99.5%)

  • DMSO-d₆ (≥ 99.9% D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 s

      • Number of scans: 16 (adjust as needed for S/N > 250)

      • Acquisition time: ≥ 3 s

      • Spectral width: ~16 ppm

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the benzylic CH₂ protons).

    • Integrate the singlet signal of the maleic acid internal standard.

    • Calculate the purity of the this compound sample using the following equation[4]:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and IS Signals process_spectrum->integrate_signals calculate_purity Calculate Purity (% w/w) integrate_signals->calculate_purity Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_titration Titrimetry qnmr_node High Accuracy & Precision Absolute Quantification No Analyte Standard Needed hplc_node High Sensitivity & Throughput Good for Impurity Profiling gc_node Excellent for Volatiles Robust and Reliable titration_node Cost-Effective Simple Instrumentation Analyte This compound Assay Analyte->qnmr_node Analyte->hplc_node Analyte->gc_node Analyte->titration_node

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloro-3-methylbenzylamine

This compound is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The purity and concentration of this intermediate can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not merely a quality control checkpoint; they are a cornerstone of process development and regulatory compliance.

This guide provides an in-depth comparison of potential analytical methodologies for the quantification of this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices and outlines the rigorous process of cross-validation. Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable and reliable data.[3][4][5] This is critical during method transfer, when updating legacy methods, or when data from different analytical techniques must be correlated. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

The Foundation: Principles of Analytical Method Validation

Before any cross-validation can occur, each individual analytical method must be thoroughly validated to prove it is fit for its intended purpose.[9][10] The objective of validation is to establish, through documented evidence, that the procedure will consistently produce a result meeting pre-determined specifications and quality attributes.[11][12] The core performance characteristics, as defined by the ICH Q2(R2) guideline, form a self-validating system where each parameter supports the others.[6][13][14][15]

The relationship and workflow of these validation parameters are illustrated below.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Analytical Procedure Development (ICH Q14) Specificity Specificity / Selectivity Dev->Specificity Defines Target Linearity Linearity Specificity->Linearity Confirms analyte signal Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Establishes limits LOQ Quantitation Limit (LOQ) Linearity->LOQ Establishes limits Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Stress tests reliability Precision->Robustness Stress tests reliability Final Validated Method Robustness->Final

Caption: Workflow of core analytical method validation parameters.

Comparative Analysis of Analytical Techniques

While numerous techniques can be adapted for this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality of Choice: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and suitability for non-volatile or thermally labile compounds. For this compound, which possesses a chromophore (the benzene ring), UV detection is a simple, robust, and sensitive choice. A reverse-phase method is proposed, as the analyte is moderately polar and will have good retention on a non-polar stationary phase.

Experimental Protocol (Illustrative Example)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic elution with a ratio of 60:40 (A:B). This initial ratio is based on methods for similar benzylamines and would require optimization.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Mobile phase (60:40 A:B).

    • Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

    • Working Standard: Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the test sample to achieve a similar target concentration as the working standard.

Validation Data Summary (Hypothetical Acceptance Criteria)

Validation ParameterAcceptance CriteriaRationale
Specificity Peak purity index > 0.999. No interference from blank/placebo at the analyte's retention time.Ensures the signal is solely from the analyte of interest.[13][17]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a proportional relationship between concentration and response.[11]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).Measures the closeness of the experimental value to the true value.[17][18]
Precision (RSD%) Repeatability (Intra-assay): ≤ 1.5%. Intermediate Precision (Inter-assay): ≤ 2.0%.Assesses the degree of scatter between multiple measurements.[13][17]
LOQ Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria must be met at this concentration.Defines the lowest concentration that can be reliably quantified.[14]
Robustness RSD of results ≤ 2.0% after deliberate small variations (e.g., pH ±0.2, Flow Rate ±10%).Shows the method's reliability under normal operational variations.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Choice: GC is ideal for volatile and thermally stable compounds. Benzylamine derivatives are amenable to GC analysis.[19] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity. The MS detector can confirm the identity of the analyte by its mass spectrum, which is a significant advantage over UV detection, especially for impurity profiling.

Experimental Protocol (Illustrative Example)

  • Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

    • SIM Ions: The molecular ion (m/z 155) and a characteristic fragment ion (e.g., m/z 120, from loss of Cl) would be monitored. The exact fragmentation pattern would need to be determined experimentally.[20][21]

  • Standard & Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard & Sample Prep: Similar dilution scheme as HPLC to achieve a final concentration in the low µg/mL range suitable for GC-MS.

Validation Data Summary (Hypothetical Acceptance Criteria)

Validation ParameterAcceptance CriteriaRationale
Specificity No interfering peaks in the ion chromatograms for the selected ions. Mass spectrum of the analyte peak matches the reference standard.MS provides definitive identification, offering higher specificity than UV.[20]
Linearity Correlation coefficient (r²) ≥ 0.999 over the expected concentration range.As per HPLC.
Accuracy Mean recovery of 97.0% to 103.0%.A slightly wider range may be acceptable depending on the application.
Precision (RSD%) Repeatability: ≤ 2.0%. Intermediate Precision: ≤ 3.0%.GC-MS can have slightly higher variability than HPLC.
LOQ Signal-to-Noise ratio ≥ 10. Ion ratio criteria met. Accuracy and precision criteria met.As per HPLC, with the added requirement of consistent ion ratios for confirmation.
Robustness RSD of results ≤ 3.0% after variations (e.g., oven ramp rate ±10%, flow rate ±10%).As per HPLC.

The Core Task: Cross-Validation Protocol (HPLC vs. GC-MS)

Cross-validation is performed to demonstrate that two distinct, validated methods can produce equivalent results, ensuring data integrity across different platforms.[3][5]

Objective: To demonstrate the equivalency of the validated HPLC-UV method and the validated GC-MS method for the quantification of this compound in a representative sample matrix.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Define Need for Cross-Validation (e.g., HPLC vs. GC-MS) protocol Develop Cross-Validation Protocol start->protocol samples Select Representative Samples (e.g., 3 lots, 3 conc. levels) protocol->samples hplc Analyze all samples using validated HPLC Method samples->hplc gcms Analyze all samples using validated GC-MS Method samples->gcms compare Compile and Compare Datasets hplc->compare gcms->compare stats Perform Statistical Analysis (e.g., % Difference, t-test) compare->stats accept Results meet Acceptance Criteria? (e.g., Difference < 5.0%) stats->accept report Generate Cross-Validation Report accept->report fail Investigate Discrepancy accept->fail No success Methods are Equivalent report->success Yes

Caption: A typical workflow for cross-validating two analytical methods.

Step-by-Step Cross-Validation Procedure

  • Sample Selection: Select a minimum of three independent batches of the material containing this compound. From each batch, prepare samples at three concentrations spanning the validated range (e.g., low, medium, high). This results in nine unique samples.

  • Analysis:

    • Analyze each of the nine samples in triplicate using the validated HPLC-UV method.

    • Analyze each of the nine samples in triplicate using the validated GC-MS method.

  • Data Compilation: Tabulate the quantitative results (e.g., in mg/mL or as % purity) for each sample from both methods. Calculate the mean and Relative Standard Deviation (RSD) for the triplicate measurements of each sample.

  • Statistical Comparison: For each of the nine samples, calculate the percent difference between the mean result from the HPLC method and the mean result from the GC-MS method using the following formula:

    % Difference = [ (Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 ) ] * 100

  • Acceptance Criteria: The cross-validation is considered successful if the absolute percent difference for each of the nine samples is ≤ 5.0%, and the overall trend shows no significant bias between the methods. A paired t-test can also be applied to the datasets to confirm that there is no statistically significant difference (e.g., p > 0.05).

Hypothetical Cross-Validation Data Summary

Sample IDMean Result HPLC-UV (% Purity)Mean Result GC-MS (% Purity)% DifferencePass/Fail
Lot 1 - Low Conc.98.5%98.9%-0.41%Pass
Lot 1 - Mid Conc.99.8%99.5%0.30%Pass
Lot 1 - High Conc.101.2%100.7%0.50%Pass
Lot 2 - Low Conc.98.3%97.8%0.51%Pass
Lot 2 - Mid Conc.99.5%100.1%-0.60%Pass
Lot 2 - High Conc.100.9%101.5%-0.59%Pass
Lot 3 - Low Conc.98.8%99.4%-0.61%Pass
Lot 3 - Mid Conc.99.9%99.2%0.70%Pass
Lot 3 - High Conc.101.5%100.9%0.59%Pass

Conclusion

The successful analysis of this compound hinges on the selection of an appropriate, validated analytical method. Both HPLC-UV and GC-MS offer robust and reliable platforms for this purpose, with the choice often depending on available instrumentation, required specificity, and the nature of potential impurities. This guide has provided illustrative protocols and the underlying scientific rationale for their use.

Crucially, when data from different methods or laboratories must be compared, a rigorous cross-validation study is mandatory. The protocol detailed herein provides a framework for demonstrating the equivalency of different analytical techniques, ensuring data integrity and regulatory compliance throughout the lifecycle of a pharmaceutical product. This systematic approach, grounded in the principles of ICH guidelines, ensures that analytical data is trustworthy, reproducible, and scientifically sound.

References

A Comparative Guide to the Biological Activities of 2-Chloro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives of 2-chloro-3-methylbenzylamine. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the structure-activity relationships that govern the efficacy of these compounds. We will delve into their synthesis, proposed mechanisms of action, and a comparative (though in some cases, extrapolated) look at their anticancer, antimicrobial, and enzyme inhibitory potential.

Introduction: The Potential of the this compound Scaffold

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The strategic placement of substituents on the phenyl ring can dramatically influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. The this compound scaffold is of particular interest due to the presence of a halogen (chlorine) and a methyl group. The chlorine atom, being electron-withdrawing, can enhance the lipophilicity and membrane permeability of the derivatives, while the methyl group can influence the molecule's conformation and binding affinity.

This guide will focus on a common and synthetically accessible class of derivatives: Schiff bases . These are formed by the condensation of a primary amine (this compound) with an aldehyde or ketone. The resulting imine linkage is a key pharmacophore that has been associated with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties[1][2].

Synthesis of this compound Schiff Base Derivatives

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general protocol below outlines the synthesis of a series of derivatives by reacting this compound with various substituted benzaldehydes. The choice of substituent on the benzaldehyde allows for the systematic exploration of structure-activity relationships.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted benzaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Biological Activities

While direct comparative studies on a comprehensive series of this compound derivatives are limited in the public domain, we can extrapolate potential activities based on extensive research on structurally similar Schiff bases and benzylamine derivatives. The following sections present a comparative overview based on established structure-activity relationships (SAR).

Anticancer (Cytotoxic) Activity

Schiff bases are widely investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines[3][4][5]. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases[6]. The presence of the imine group and various substituents on the aromatic rings are crucial for this activity.

Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Derivative (Substituent on Benzaldehyde)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Unsubstituted> 50> 50> 50
4-OH (Salicylaldehyde)15.220.525.1
4-NO₂8.512.318.7
4-OCH₃25.830.135.4
4-Cl10.114.822.3

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships based on published data for similar compounds. Actual IC₅₀ values would need to be determined experimentally.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) on the benzaldehyde ring is often associated with enhanced cytotoxic activity[7]. This is likely due to an increase in the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by biological macromolecules.

  • Hydroxyl Group: A hydroxyl group, particularly at the ortho position (as in salicylaldehyde derivatives), can increase activity, possibly through chelation with metal ions or by forming hydrogen bonds with target proteins.

  • Electron-Donating Groups: Electron-donating groups like methoxy (-OCH₃) may decrease cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation[3].

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Enzyme_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product Substrate Binding & Conversion Substrate Substrate Substrate->Enzyme Inhibited_Enzyme Inhibited_Enzyme No Product No Product Inhibited_Enzyme->No Product Substrate Blocked Inhibitor Inhibitor Inhibitor->Inhibited_Enzyme Inhibitor Binding

References

The Structural Dance: A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-3-methylbenzylamine Analogs and Their Bioactive Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the benzylamine scaffold represents a privileged structure, a versatile molecular framework capable of interacting with a diverse array of biological targets. The strategic placement of substituents on its phenyl ring can dramatically alter its pharmacological profile, transforming a simple molecule into a potent and selective modulator of enzyme or receptor function. This guide delves into the nuanced structure-activity relationships (SAR) of 2-chloro-3-methylbenzylamine analogs, a class of compounds with underexplored potential. Due to the nascent stage of direct research on this specific substitution pattern, this guide will draw upon comparative data from closely related substituted benzylamine analogs to illuminate the probable determinants of biological activity. We will explore how subtle modifications to the benzylamine core influence interactions with key biological targets, providing a predictive framework for researchers in medicinal chemistry and drug development.

The Benzylamine Core: A Privileged Scaffold in Medicinal Chemistry

Benzylamine and its derivatives are integral components in a multitude of biologically active compounds. Their ability to engage in hydrogen bonding, hydrophobic, and electrostatic interactions makes them ideal for targeting the active sites of enzymes and the binding pockets of receptors. This section will compare the SAR of benzylamine analogs across different biological targets, with a focus on how chloro and methyl substitutions influence activity.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters, making them significant targets for the treatment of depression and neurodegenerative diseases. The substitution pattern on the benzylamine ring plays a pivotal role in both the potency and selectivity of MAO inhibition.

While direct studies on this compound as a MAO inhibitor are not prevalent in the literature, research on related analogs provides valuable insights. For instance, studies on methylthio-substituted benzylamines have shown that both ortho- and para-methylthiobenzylamine can inactivate mitochondrial MAO.[1] Interestingly, the corresponding hydroxybenzylamines were found to be inactive, highlighting the importance of the sulfur-containing substituent.[1] Furthermore, the investigation of o- and p-chlorobenzylamine revealed their capacity to inactivate MAO, suggesting that a chloro substituent, such as that in our core structure of interest, is conducive to this activity.[1]

Table 1: Comparative MAO Inhibitory Activity of Substituted Benzylamine Analogs

CompoundSubstitution PatternTargetActivityReference
o-Mercaptobenzylamine2-SHMAOInactivator[1]
o-Methylthiobenzylamine2-SCH3MAOInactivator[1]
p-Methylthiobenzylamine4-SCH3MAOInactivator[1]
o-Chlorobenzylamine2-ClMAOInactivator[1]
p-Chlorobenzylamine4-ClMAOInactivator[1]
o-Hydroxybenzylamine2-OHMAOInactive[1]
p-Hydroxybenzylamine4-OHMAOInactive[1]

From this data, we can infer that the 2-chloro substitution in this compound likely contributes positively to MAO inhibitory activity. The additional 3-methyl group could further enhance potency or influence selectivity between MAO-A and MAO-B through steric and electronic effects within the enzyme's active site.

Targeting Transient Receptor Potential Vanilloid 1 (TRPV1) for Pain Management

TRPV1 is a non-selective cation channel that plays a critical role in the perception of pain. Antagonists of TRPV1 are actively being pursued as potential analgesics. The SAR of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with a substituted benzyl C-region provides a compelling case study.

In this series, the phenyl C-region derivatives generally exhibited better antagonism of human TRPV1 (hTRPV1) than their pyridine surrogates.[2][3] This underscores the favorability of the benzylamine moiety for this target. While a 2-chloro, 3-methyl substitution was not explicitly tested, the study of various 2-substituted analogs revealed that both electron-donating and electron-withdrawing groups at this position could be accommodated, with some leading to highly potent antagonists.[2][3]

Table 2: hTRPV1 Antagonistic Activity of 2-Substituted-4-(trifluoromethyl)benzyl C-region Analogs

Compound ID2-SubstituentKi (nM) for CapsaicinReference
43 -CH(CH3)20.3[2][3]
44S -CH2CH30.3[2][3]
50 -FWeak Antagonist[2][3]
51 -ClGood Antagonist[2][3]
52 -NO2Weak Antagonist[2][3]

The finding that a 2-chloro derivative (compound 51) showed good antagonism suggests that the this compound scaffold is a promising starting point for developing TRPV1 antagonists.[2][3] The 3-methyl group could potentially occupy a hydrophobic pocket within the receptor, further enhancing binding affinity.

Experimental Protocols: A Guide to Synthesizing and Evaluating Benzylamine Analogs

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted benzylamine analogs, based on established protocols from the literature.

General Procedure for the Synthesis of Substituted Benzylamines via Reductive Amination

This protocol describes a common method for synthesizing benzylamine derivatives from the corresponding benzaldehydes.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve substituted benzaldehyde in a suitable solvent (e.g., Methanol) B Add the primary amine (1.1 eq.) A->B C Stir at room temperature for 1-2 hours B->C D Cool the reaction to 0°C C->D E Add a reducing agent (e.g., NaBH4) portion-wise D->E F Stir at room temperature overnight E->F G Quench the reaction with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry the organic layer (e.g., over Na2SO4) H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the synthesis of benzylamine analogs via reductive amination.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting substituted benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary amine (1.1 eq.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq.), portion-wise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the MAO inhibitory activity of test compounds.

Workflow for MAO Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction Initiation cluster_3 Detection and Analysis A Prepare solutions of MAO-A or MAO-B enzyme C Pre-incubate enzyme with test compound or vehicle control A->C B Prepare serial dilutions of test compounds B->C D Add a suitable substrate (e.g., kynuramine) C->D E Incubate at 37°C for a defined period D->E F Stop the reaction (e.g., by adding NaOH) E->F G Measure the product formation (e.g., fluorescence) F->G H Calculate IC50 values G->H

Caption: A generalized workflow for an in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare working solutions of recombinant human MAO-A or MAO-B in a suitable buffer. Prepare serial dilutions of the test compounds in the same buffer.

  • Pre-incubation: In a microplate, pre-incubate the enzyme with the test compounds or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate, such as kynuramine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Detection: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The exploration of the structure-activity relationships of substituted benzylamines reveals a landscape rich with opportunities for drug discovery. While direct and extensive SAR studies on this compound analogs are yet to be published, the comparative analysis of related structures provides a strong foundation for future research. The presence of a 2-chloro group appears to be favorable for both MAO and TRPV1 inhibitory activities. The 3-methyl group is likely to further modulate potency and selectivity through steric and hydrophobic interactions.

Future investigations should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions on the amine and other positions of the phenyl ring. Such studies will be instrumental in delineating the precise structural requirements for optimal activity at various biological targets and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a halogenated aromatic amine, 2-chloro-3-methylbenzylamine is a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. However, the very features that make it synthetically useful—the chlorinated ring and the reactive amine group—also classify it as a hazardous chemical. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound and its associated waste streams, ensuring compliance and laboratory safety.

Hazard Assessment and Waste Characterization

Key Hazards:

  • Corrosivity: Like many amines, it is expected to be corrosive, capable of causing severe skin burns and eye damage.[1]

  • Toxicity: It is likely harmful if swallowed and may be fatal if inhaled in high concentrations. Halogenated compounds can exhibit high toxicity.

  • Irritation: It may cause skin and respiratory irritation.[2]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.

Thermal Decomposition: When heated to decomposition, this compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. This is a critical consideration for the ultimate disposal method, necessitating incineration with off-gas scrubbing capabilities.

Table 1: Synthesized Hazard Profile for this compound
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Inhaled)GHS06 (Skull and Crossbones)DangerH302: Harmful if swallowed[2][3] H330: Fatal if inhaled
Skin CorrosionGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage[1][3]
Serious Eye DamageGHS05 (Corrosion)DangerH318: Causes serious eye damage[2][4]
Environmental HazardGHS09 (Environment)WarningH411/H412: Toxic/Harmful to aquatic life with long lasting effects[5]

Note: This table is a conservative assessment based on data for structurally similar chemicals, as a dedicated SDS for this compound is not publicly available.

Personal Protective Equipment (PPE) and Handling

All handling and waste consolidation activities must be conducted inside a certified chemical fume hood to mitigate inhalation exposure.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For large quantities or spill cleanup, a chemically impervious apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[6]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in the disposal workflow. It prevents dangerous reactions and ensures the waste can be accepted by a licensed disposal facility.

Step 1: Designate a Dedicated Waste Container Select a container that is in good condition and compatible with the waste. High-density polyethylene (HDPE) carboys are suitable for liquid waste.[7][8] Ensure the container has a screw-top cap to prevent leaks and vapor release.

Step 2: Segregate as Halogenated Organic Waste This is a non-negotiable step. Halogenated waste streams are incinerated under specific conditions to manage the formation of acidic gases like HCl.[9] Mixing them with non-halogenated waste results in costly re-segregation by the disposal facility or improper disposal, which has legal and environmental consequences.

Step 3: Ensure Chemical Compatibility Never mix this compound waste with the following:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Acids and Acid Chlorides: Can lead to vigorous, exothermic reactions.[6]

  • Aqueous Waste: Unless the waste stream is already an aqueous solution, do not mix organic waste with aqueous waste.

Step 4: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste ".[10]

  • The full chemical names of all constituents (no formulas or abbreviations).[10]

  • The approximate percentage of each constituent.

  • The date the container was started.

  • The relevant hazard pictograms (Corrosive, Toxic, Environmental Hazard).

Disposal Procedures Workflow

The following diagram outlines the decision-making process for handling waste containing this compound from the point of generation to final pickup.

G cluster_classification 1. Classify & Segregate cluster_containment 2. Contain & Label cluster_accumulation 3. Accumulate & Manage start Waste Generated q_type Liquid, Solid, or Sharps? start->q_type is_liquid Liquid Waste Stream q_type->is_liquid Liquid is_solid Contaminated Solid (Gloves, Paper, Silica) q_type->is_solid Solid is_empty Empty Reagent Bottle q_type->is_empty Empty Container select_container Select Compatible Container (HDPE Carboy for Liquids) is_liquid->select_container select_solid_container Select Solid Waste Drum or Double-Bag is_solid->select_solid_container rinse_bottle Triple-Rinse Bottle is_empty->rinse_bottle label_container Attach & Fill Out Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (In Fume Hood) label_container->add_waste select_solid_container->label_container collect_rinsate Collect First Rinse as Halogenated Liquid Waste rinse_bottle->collect_rinsate collect_rinsate->select_container close_container Securely Close Container add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa q_full Container >90% Full? store_saa->q_full q_full->add_waste No request_pickup Request Waste Pickup from EHS q_full->request_pickup Yes end Awaiting Pickup request_pickup->end

Caption: Disposal workflow for this compound waste.

Procedural Steps:
  • Unused or Surplus Chemical: If you have an unopened or partially used container of the pure chemical that is no longer needed, it should be disposed of in its original container. Ensure the label is intact and affix a hazardous waste label. Do not open it.

  • Liquid Waste Solutions: For reaction mixtures, chromatographic fractions, or extraction solvents containing the chemical, collect them in a designated halogenated organic liquid waste container. Always keep the container closed except when adding waste.[10]

  • Contaminated Solids: Items such as used silica gel, contaminated filter paper, gloves, and weigh boats must be disposed of as solid hazardous waste. Double-bag these items in clear plastic bags, seal them, and place them in a designated solid waste container, which is typically a labeled drum.

  • Empty Containers: An "empty" container of a hazardous chemical is not truly empty and must be managed properly. The first rinse of the container must be collected and disposed of as hazardous waste.[11] For a chemical with this hazard profile, it is best practice to collect the first three rinses.[11] After thorough rinsing and air-drying, the original labels must be completely defaced or removed before the container can be discarded as regular solid waste or recycled.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large, outside of a fume hood, or you feel unwell.

  • Control Ignition Sources: If the spilled material is in a solvent, remove all sources of ignition.

  • Assemble PPE: Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Contain and Absorb: For small spills within a fume hood, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a container. Seal it, and label it as hazardous waste for disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as soapy water, followed by acetone or ethanol, if compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or any spill you are not equipped or trained to handle, contact your institution's Environmental Health & Safety (EHS) department immediately.

By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, protecting both laboratory personnel and the wider environment.

References

Personal protective equipment for handling 2-Chloro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 2-Chloro-3-methylbenzylamine

This document provides essential safety and operational protocols for the handling and disposal of this compound. As comprehensive toxicological data for this specific compound is not widely available, all procedures are grounded in the precautionary principle—treating the substance as potentially hazardous based on its chemical structure and data from analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

This compound belongs to the chlorinated benzylamine class of compounds. Structural analogs exhibit significant hazardous properties, including skin corrosion, serious eye damage, and acute toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, it is imperative to handle this compound with stringent safety measures to mitigate risks associated with these potential hazards.

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectsRationale (Based on Analogous Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]Benzylamine derivatives can be readily absorbed and may interfere with biological processes.
Skin Corrosion / Irritation Causes severe skin burns and irritation upon contact.[3][4][5]The amine functional group often imparts a corrosive nature, capable of causing tissue damage.
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage.[1][4][5]Direct contact with corrosive materials can lead to severe damage to the cornea and blindness.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[1][4]Inhalation of amine compounds can irritate the mucous membranes of the respiratory system.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory for all operations involving this compound. The selection of PPE is not merely a checklist; it is a dynamic process based on the specific task and the associated risk of exposure.

Core PPE Requirements
OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep (in Fume Hood) Chemical splash goggles conforming to EN166 or NIOSH standards.[6][7]Double-gloving: an inner nitrile glove followed by a chemical-resistant outer glove (e.g., neoprene, butyl rubber).[8][9]Flame-resistant lab coat, fully buttoned.N95-rated respirator or higher. Required to prevent inhalation of fine powders.[7][10]
Chemical Reactions & Purifications Chemical splash goggles and a full-face shield.[11]Double-gloving as described above. Gloves must be inspected before use.[7]Chemical-resistant apron over a flame-resistant lab coat.Work must be conducted in a certified chemical fume hood to provide adequate ventilation.[7]
Spill Cleanup & Waste Handling Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton®).A disposable, chemical-resistant suit or coverall.[8][12]Full-face respirator with a combination organic vapor/particulate cartridge (e.g., ABEK type).[1]

Causality Behind PPE Choices:

  • Double-Gloving: This technique provides a critical safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection, allowing the user time to retreat, remove the damaged gloves safely, and re-glove without direct skin contact.

  • Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield provides an essential secondary barrier, protecting the entire face from splashes and sprays, which is critical when handling larger volumes or during potentially energetic reactions.[11]

  • Fume Hood as Primary Control: PPE is the last line of defense. The primary method for exposure control is the use of engineering controls like a chemical fume hood, which captures vapors and dust at the source, preventing them from entering the laboratory environment.[10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible results.

Pre-Handling Safety Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Verify Fume Hood Certification B Locate & Test Emergency Equipment (Eyewash, Safety Shower, Spill Kit) [10] A->B C Review Safety Data Sheets (SDS) for all reagents B->C D Don Appropriate PPE (as per Core Requirements Table) C->D E Weigh Compound in Fume Hood (Use disposable weigh paper) [10] D->E F Prepare Solution in Fume Hood (Add solvent slowly to solid) E->F G Conduct Reaction in Fume Hood (Ensure secure apparatus setup) F->G H Perform Work-up & Purification (All steps within fume hood) G->H I Segregate Waste into Labeled Containers ('Halogenated Organic Waste') [10] H->I J Decontaminate Glassware & Surfaces I->J K Doff PPE Correctly (Remove gloves last, avoiding skin contact) [5] J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling this compound.

Step-by-Step Methodology
  • Preparation: Before any work begins, ensure the chemical fume hood has been certified within the last year. Confirm that a safety shower and eyewash station are accessible and have been tested.[10] Have a chemical spill kit appropriate for corrosive and organic materials readily available.

  • Weighing and Solution Preparation:

    • Don all required PPE as specified in the table above.

    • Perform all weighing operations inside the fume hood on a disposable weigh paper or in a tared container to prevent balance contamination.[10]

    • When preparing solutions, add the solvent to the solid material in a controlled manner to prevent splashing or aerosol generation.

    • Securely cap all containers before removing them from the fume hood.

  • Reaction and Purification:

    • Assemble the reaction apparatus within the fume hood, ensuring all joints are secure.

    • Transfer solutions using techniques that minimize exposure, such as cannula transfer for air-sensitive reactions.

    • All subsequent work-up and purification steps, including extractions, filtrations, and chromatography, must be performed inside the fume hood.

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate all equipment and surfaces that have come into contact with the compound. A suitable organic solvent followed by soap and water is generally effective.

    • Dispose of contaminated gloves and disposable labware in a designated hazardous waste container.[7]

    • Remove PPE carefully, avoiding contact between contaminated outer surfaces and skin. Wash hands and forearms thoroughly with soap and water.

Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure or spill.

Emergency Response Flowchart

G cluster_exposure Personal Exposure cluster_spill Chemical Spill start EMERGENCY (Spill or Exposure) exposure_type Spill or Exposure? start->exposure_type skin Skin Contact? Immediately flush with water for 15+ min. Remove contaminated clothing. [3, 8] exposure_type->skin Exposure eyes Eye Contact? Immediately flush with eyewash for 15+ min. 'Roll' eyes. [19] exposure_type->eyes Exposure inhale Inhalation? Move to fresh air at once. [3] exposure_type->inhale Exposure ingest Ingestion? Rinse mouth. Do NOT induce vomiting. [12] exposure_type->ingest Exposure spill_size Spill Size? exposure_type->spill_size Spill seek_medical Seek Immediate Medical Attention (Bring SDS of compound) skin->seek_medical eyes->seek_medical inhale->seek_medical ingest->seek_medical minor_spill Minor Spill (in hood): Contain with absorbent material. Clean area. Dispose of as hazardous waste. spill_size->minor_spill Minor major_spill Major Spill: Evacuate immediate area. Alert others & call emergency services. [7, 19] spill_size->major_spill Major

Caption: Emergency response actions for spills or exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[13] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[15] Call a poison control center or seek immediate medical attention.[16]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Due to its chlorinated nature, this compound and any associated waste must be treated with care to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound (e.g., surplus chemical, contaminated gloves, weigh papers, silica gel) must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[10] The label should read: "Hazardous Waste: Chlorinated Organic Compound."

  • Disposal Method: The collected waste must be disposed of through a licensed chemical waste disposal company.[6][7] Controlled incineration in a facility equipped with flue gas scrubbing is the preferred method for halogenated compounds.[5][6]

  • Prohibited Actions: Never dispose of this chemical or its waste down the drain or in regular trash.[6] Do not mix it with incompatible waste streams, such as strong acids or oxidizers.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylbenzylamine
Reactant of Route 2
2-Chloro-3-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.